Ethyl Caffeate
Description
Ethyl caffeate has been reported in Perilla frutescens, Adenocaulon himalaicum, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKYDMULARNCIS-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70876375 | |
| Record name | Ethyl 3,4-dihydroxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66648-50-8, 102-37-4 | |
| Record name | Ethyl trans-caffeate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl caffeate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3,4-dihydroxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caffeic acid ethyl ester | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Occurrence and Extraction of Ethyl Caffeate: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl Caffeate, an ester of caffeic acid, is a naturally occurring phenolic compound that has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its extraction and isolation, and an examination of its known interactions with key cellular signaling pathways.
Natural Sources of this compound
This compound has been identified in a variety of plant species, as well as in some fermented products. The concentration and yield of this compound can vary significantly depending on the plant part, geographical location, and the extraction method employed.
Quantitative Data on this compound Content in Natural Sources
The following table summarizes the quantitative data available for the content of this compound in several well-documented natural sources. This information is crucial for researchers aiming to select the most promising sources for isolation and further investigation.
| Natural Source | Plant Part | Extraction Solvent/Method | This compound Content/Yield | Reference |
| Polygonum amplexicaule var. sinense | Rhizome | 95% Ethanol (B145695) | 0.103 mg/g (Wufeng) - 0.281 mg/g (Lichuan) | |
| Artemisia aucheri | Aerial Parts | Ethanol | 4.2 mg from 603 mg of a fraction | [1] |
| Bidens pilosa | Whole Plant | 70% Ethanol | 372.8 mg from 2.5 kg of raw material | |
| Phellodendron amurense | Bark | Not specified | Presence confirmed, but quantitative data not readily available. | [2] |
| Phellodendron chinense | Bark | 75% Ethanol | Isolated from ethyl acetate (B1210297) fraction, but quantitative data not specified. | [3] |
| Verdicchio Wine | Wine | - | Present |
Experimental Protocols for Extraction and Isolation
The efficient extraction and purification of this compound are critical for its subsequent use in research and drug development. Below are detailed methodologies for its isolation from prominent natural sources.
General Experimental Workflow for this compound Isolation
Detailed Protocol for Isolation from Polygonum amplexicaule var. sinense[1][2]
-
Extraction:
-
Air-dried and powdered rhizomes (10 kg) of Polygonum amplexicaule var. sinense are extracted with 95% ethanol at room temperature.
-
The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude ethanol extract is suspended in a water:methanol (9:1) solution and successively partitioned with petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, which is rich in phenolic compounds, is collected and dried.
-
-
Purification:
-
The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column, eluting with a hexane-acetone gradient.
-
Fractions containing this compound are identified by thin-layer chromatography (TLC).
-
Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) using an acetonitrile:water mobile phase.
-
Detailed Protocol for Isolation from Artemisia aucheri[3]
-
Extraction:
-
Air-dried and ground aerial parts (200 g) of Artemisia aucheri are sequentially macerated with petroleum ether, dichloromethane, ethyl acetate, ethanol, and ethanol-water (1:1 v/v).
-
The ethanolic extract is selected for further fractionation based on its high extraction yield.
-
-
Fractionation:
-
The ethanolic extract is subjected to reversed-phase vacuum liquid chromatography (VLC) using a stepwise gradient of methanol-water.
-
The fraction showing the highest total phenolic content and antioxidant activity is selected for further purification.
-
-
Purification:
-
The active fraction is further fractionated by semi-preparative HPLC.
-
Subfractions are then purified by a final semi-preparative HPLC step to yield pure this compound.
-
Detailed Protocol for Isolation from Bidens pilosa
-
Extraction:
-
Fresh whole plants of Bidens pilosa (2.5 kg) are crushed and extracted with 70% (v/v) ethanol at room temperature.
-
The extract is filtered and concentrated.
-
-
Fractionation:
-
The concentrated extract is subjected to column chromatography on silica gel, eluting with a gradient of ethyl acetate in n-hexane.
-
The ethyl acetate fraction is collected and further chromatographed on a silica gel column with a dichloromethane/methanol gradient.
-
-
Purification:
-
A specific fraction from the second column is purified by Reversed-Phase (RP-18) silica gel column chromatography with 50% methanol/water to yield pure this compound.
-
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is fundamental for elucidating its mechanism of action and therapeutic potential.
Inhibition of NF-κB Signaling Pathway
This compound has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival.
Experimental evidence indicates that this compound does not affect the upstream events in the NF-κB pathway, such as the phosphorylation and degradation of IκBα or the nuclear translocation of NF-κB. Instead, its primary mechanism of inhibition is the direct impairment of the binding of the active NF-κB complex to its specific DNA recognition sites (κB sites) in the promoter regions of target genes. This prevents the transcription of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2).
Inhibition of Aryl Hydrocarbon Receptor (AhR) Signaling
This compound also acts as an antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.
Upon binding of a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes such as Cytochrome P450 1A1 (CYP1A1). This compound has been shown to inhibit AhR activation induced by various ligands. This antagonistic activity is believed to contribute to its anti-inflammatory and anti-allergic effects.
Modulation of the PI3K/AKT Signaling Pathway
Emerging evidence suggests that this compound can also modulate the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is crucial for cell proliferation, survival, and metabolism.
Studies have indicated that this compound can suppress the expression of receptor tyrosine kinases like MET. This downregulation leads to reduced activation of PI3K and subsequently, decreased phosphorylation and activation of AKT. By inhibiting the PI3K/AKT pathway, this compound can impede cell proliferation and survival, highlighting its potential as an anti-cancer agent.
Conclusion
This compound is a promising natural compound with a well-documented presence in several plant species. This guide provides researchers with the necessary technical information to identify rich natural sources of this compound, efficiently extract and purify the compound, and understand its molecular mechanisms of action. The continued investigation into the pharmacological properties of this compound and its interactions with cellular signaling pathways will be crucial for its potential development as a therapeutic agent.
References
An In-depth Technical Guide to the Biosynthesis Pathway of Ethyl Caffeate in Plants
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl caffeate is a naturally occurring phenolic compound found in various plant species, exhibiting a range of bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities. Its therapeutic potential has garnered significant interest within the scientific and drug development communities. Understanding the biosynthetic origin of this compound in plants is crucial for its potential biotechnological production and for the metabolic engineering of crops to enhance its content. This technical guide provides a comprehensive overview of the known and putative biosynthetic pathways leading to the formation of this compound in plants. The pathway is dissected into two main stages: the well-established synthesis of the precursor, caffeic acid, via the shikimate and phenylpropanoid pathways, and the proposed, yet not fully elucidated, final esterification step. This document summarizes key enzymatic reactions, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic network.
Introduction
This compound is the ethyl ester of caffeic acid, a prominent member of the hydroxycinnamic acid family. It has been isolated from a variety of plant sources, including wine, fruits, and medicinal herbs. The biological activities of this compound are largely attributed to its catechol moiety and the α,β-unsaturated ester group, which confer potent antioxidant and radical scavenging properties. While the upstream pathway leading to caffeic acid is a cornerstone of plant secondary metabolism, the specific enzymatic machinery responsible for the esterification of caffeic acid with ethanol (B145695) to form this compound in plants has not been definitively identified. This guide synthesizes the current understanding and proposes a putative final step based on analogous reactions and heterologous expression studies.
The Biosynthesis of Caffeic Acid: The Precursor Molecule
The biosynthesis of caffeic acid is a multi-step process that begins with primary metabolites and proceeds through the shikimate and phenylpropanoid pathways. More than 30% of photosynthetically fixed carbon is estimated to be channeled through the shikimate pathway in vascular plants.[1]
The Shikimate Pathway: From Primary Metabolism to Aromatic Amino Acids
The shikimate pathway is a central metabolic route in plants and microorganisms for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[2] This pathway is absent in animals, making these amino acids essential dietary components. The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway.
The key steps of the shikimate pathway leading to phenylalanine are:
-
3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (DHS) catalyzes the condensation of PEP and E4P to form DAHP.
-
A series of enzymatic reactions convert DAHP to chorismate , a critical branch-point intermediate.
-
Chorismate is then converted to prephenate by chorismate mutase.
-
Prephenate is subsequently converted to L-phenylalanine.
The General Phenylpropanoid Pathway: Synthesis of Caffeoyl-CoA
L-phenylalanine serves as the entry point into the general phenylpropanoid pathway, which generates a vast array of secondary metabolites. The conversion of phenylalanine to caffeoyl-CoA, the activated form of caffeic acid, involves several key enzymes.[3][4]
-
Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, committing carbon flux to the phenylpropanoid pathway.[5]
-
Cinnamate 4-hydroxylase (C4H) : A cytochrome P450-dependent monooxygenase, C4H hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.[5]
-
4-Coumarate:CoA ligase (4CL) : 4CL activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. This is a crucial step that prepares the molecule for subsequent modifications.[3]
-
p-Coumaroyl shikimate/quinate 3'-hydroxylase (C3'H) : This cytochrome P450 enzyme hydroxylates the 3-position of the aromatic ring of p-coumaroyl-shikimate or p-coumaroyl-quinate, which are formed by the action of hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT). The resulting caffeoyl-shikimate/quinate is then converted back to caffeoyl-CoA by HCT.[6]
An alternative route to caffeoyl-CoA involves the direct hydroxylation of p-coumaroyl-CoA, though this is considered a minor pathway in many plants.
The Putative Final Step: Esterification to this compound
The final step in the biosynthesis of this compound is the esterification of caffeic acid, or its activated form caffeoyl-CoA, with ethanol. The specific enzyme catalyzing this reaction in plants has not been definitively identified. However, evidence from heterologous expression systems and the characterization of related acyltransferases suggest a plausible mechanism.
The Role of BAHD Acyltransferases
The BAHD family of acyltransferases is a large and diverse group of plant enzymes that catalyze the transfer of acyl groups from acyl-CoA donors to a wide range of acceptor molecules, including alcohols.[7][8] These enzymes are known to be involved in the synthesis of various esters that contribute to fruit flavor and aroma, as well as defense compounds.[7]
It is hypothesized that a member of the BAHD acyltransferase family is responsible for the synthesis of this compound. This putative enzyme would utilize caffeoyl-CoA as the acyl donor and ethanol as the acyl acceptor. One study has identified an Arabidopsis fatty alcohol:caffeoyl-CoA acyltransferase, demonstrating the capability of this enzyme family to use caffeoyl-CoA as a substrate.[9]
The Origin of Ethanol in Plants
For the enzymatic synthesis of this compound to occur, a source of ethanol is required within the plant cell. Ethanol is a natural product of plant metabolism, primarily produced under anaerobic conditions during germination and in response to flooding.[10] Endogenous ethanol can also be found in ripe fruits as a product of fermentation by symbiotic yeasts.[10] The localized concentration of ethanol in specific tissues and cellular compartments could be a determining factor for the synthesis of this compound.
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in the biosynthesis of caffeic acid. Data for the putative this compound synthase is not available due to the enzyme not being definitively identified in plants.
Table 1: Kinetic Parameters of Key Enzymes in the Phenylpropanoid Pathway
| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (units) | Reference |
| PAL | Petroselinum crispum | L-Phenylalanine | 270 | 1.5 (nkat/mg) | [5] |
| C4H | Arabidopsis thaliana | trans-Cinnamic acid | 1.3 | 0.2 (pkat/mg) | [11] |
| 4CL | Arabidopsis thaliana | p-Coumaric acid | 17 | 2.8 (nkat/mg) | [11] |
| HQT1 | Cynara cardunculus | Caffeoyl-CoA | 13 ± 2 | 1.6 (nkat/mg) | [12] |
| C3'H | Arabidopsis thaliana | p-Coumaroyl shikimate | 2.5 | - | [6] |
Table 2: Intermediate Concentrations in the Phenylpropanoid Pathway
| Intermediate | Plant Tissue | Concentration (nmol/g FW) | Reference |
| trans-Cinnamic acid | Arabidopsis thaliana leaves | ~5 | [13] |
| p-Coumaric acid | Arabidopsis thaliana leaves | ~10 | [13] |
| Caffeic acid | Arabidopsis thaliana leaves | ~2 | [13] |
Experimental Protocols
Extraction and Quantification of this compound from Plant Material
Objective: To extract and quantify the amount of this compound in a given plant sample.
Methodology:
-
Sample Preparation: Homogenize fresh or freeze-dried plant material to a fine powder.
-
Extraction:
-
Macerate the powdered tissue in 80% methanol (B129727) (v/v) at a ratio of 1:10 (w/v).
-
Sonication for 30 minutes can enhance extraction efficiency.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Centrifuge the extract and collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.
-
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove interfering compounds.
-
Quantification:
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Detection: UV detection at ~325 nm.
-
-
Quantify the this compound peak by comparing its area to a standard curve prepared with a pure this compound standard.
-
Heterologous Expression and Characterization of a Candidate BAHD Acyltransferase
Objective: To express a candidate plant BAHD acyltransferase in a heterologous system and test its activity for this compound synthesis.
Methodology:
-
Gene Cloning:
-
Isolate the full-length cDNA of the candidate BAHD acyltransferase gene from the plant of interest.
-
Clone the coding sequence into a suitable expression vector for E. coli (e.g., pET vector) or yeast (e.g., pYES2 vector).[14]
-
-
Heterologous Expression:
-
Protein Purification:
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Purified recombinant enzyme.
-
Caffeoyl-CoA (acyl donor).
-
Ethanol (acyl acceptor).
-
A suitable buffer (e.g., potassium phosphate buffer, pH 7.0).
-
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
Analyze the extracted products by HPLC or LC-MS to detect the formation of this compound.
-
Confirm the identity of the product by comparing its retention time and mass spectrum with an authentic standard.
-
Visualization of Pathways and Workflows
Biosynthesis Pathway of this compound
Caption: Overview of the this compound biosynthesis pathway.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for candidate enzyme characterization.
Conclusion and Future Perspectives
The biosynthesis of caffeic acid, the immediate precursor to this compound, is well-established through the shikimate and phenylpropanoid pathways. However, the final esterification step to form this compound in plants remains an area of active research. The most plausible hypothesis points towards the involvement of a BAHD acyltransferase that utilizes caffeoyl-CoA and ethanol as substrates. The identification and characterization of this putative enzyme are critical next steps to fully elucidate the pathway. This knowledge will not only advance our understanding of plant secondary metabolism but also open avenues for the metabolic engineering of plants and microorganisms for the enhanced production of this valuable bioactive compound. Future research should focus on screening candidate BAHD acyltransferases from plants known to produce this compound and on investigating the subcellular localization and regulation of the entire pathway.
References
- 1. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]
- 2. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Genetics of Lignin Biosynthesis: Connecting Genotype to Phenotype | Annual Reviews [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenylalanine Ammonia-Lyase: A Core Regulator of Plant Carbon Metabolic Flux Redistribution—From Molecular Mechanisms and Growth Modulation to Stress Adaptability [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]
- 8. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of an Arabidopsis Fatty Alcohol:Caffeoyl-Coenzyme A Acyltransferase Required for the Synthesis of Alkyl Hydroxycinnamates in Root Waxes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethanol - Wikipedia [en.wikipedia.org]
- 11. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Cloning, heterologous expression and biochemical characterization of plastidial sn-glycerol-3-phosphate acyltransferase from Helianthus annuus - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Ethyl Caffeate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethyl caffeate, a naturally occurring phenolic compound with significant interest in pharmaceutical and nutraceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Data Presentation
The spectroscopic data for this compound is summarized in the tables below for clear and easy reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Reference |
| 7.55 | d | 16.2 | H-7 | DMSO-d₆ | [1] |
| 7.47 | d | 16.0 | H-7 | DMSO-d₆ | [2] |
| 7.18 | d | 1.5 | H-2 | DMSO-d₆ | [1] |
| 7.05 | dd | 8.4, 1.5 | H-6 | DMSO-d₆ | [1] |
| 7.05 | s | - | H-2 | DMSO-d₆ | [2] |
| 6.98 | d | 7.7 | H-6 | DMSO-d₆ | [2] |
| 6.88 | d | 8.4 | H-5 | DMSO-d₆ | [1] |
| 6.76 | d | 7.7 | H-5 | DMSO-d₆ | [2] |
| 6.29 | d | 15.6 | H-8 | DMSO-d₆ | [1] |
| 6.24 | d | 16.0 | H-8 | DMSO-d₆ | [2] |
| 4.18 | q | 7.2 | -OCH₂CH₃ | DMSO-d₆ | [1] |
| 4.16 | q | 7.05 | H-10 (-OCH₂) | DMSO-d₆ | [2] |
| 1.26 | t | 7.2 | -OCH₂CH₃ | DMSO-d₆ | [1] |
| 1.25 | t | 7.05 | H-11 (-CH₃) | DMSO-d₆ | [2] |
| 7.53 | d | 15.9 | H-α | Methanol-d₄ | [3] |
| 7.03 | dd | 1.9 | H-6' | Methanol-d₄ | [3] |
| 6.94 | dd | 8.3, 1.9 | H-5' | Methanol-d₄ | [3] |
| 6.78 | d | 8.3 | H-2' | Methanol-d₄ | [3] |
| 6.25 | d | 15.9 | H-β | Methanol-d₄ | [3] |
| 4.21 | q | 7.1 | -OCH₂CH₃ | Methanol-d₄ | [3] |
| 1.31 | t | 7.1 | -OCH₂CH₃ | Methanol-d₄ | [3] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Solvent | Reference |
| 167.4 | C-9 (C=O) | DMSO-d₆ | [1] |
| 148.7 | C-4 | DMSO-d₆ | [1] |
| 146.2 | C-7 | DMSO-d₆ | [1] |
| 145.5 | C-3 | DMSO-d₆ | [1] |
| 127.5 | C-1 | DMSO-d₆ | [1] |
| 122.4 | C-6 | DMSO-d₆ | [1] |
| 116.3 | C-5 | DMSO-d₆ | [1] |
| 115.6 | C-8 | DMSO-d₆ | [1] |
| 115.2 | C-2 | DMSO-d₆ | [1] |
| 60.5 | -OCH₂CH₃ | DMSO-d₆ | [1] |
| 14.6 | -OCH₂CH₃ | DMSO-d₆ | [1] |
| 168.0 | C-9 (C=O) | DMSO-d₆ | [2] |
| 149.2 | C-4 | DMSO-d₆ | [2] |
| 146.2 | C-3 | DMSO-d₆ | [2] |
| 145.7 | C-7 | DMSO-d₆ | [2] |
| 126.0 | C-1 | DMSO-d₆ | [2] |
| 121.8 | C-6 | DMSO-d₆ | [2] |
| 116.1 | C-5 | DMSO-d₆ | [2] |
| 115.2 | C-2 | DMSO-d₆ | [2] |
| 114.5 | C-8 | DMSO-d₆ | [2] |
| 60.2 | C-10 (-OCH₂) | DMSO-d₆ | [2] |
| 15.2 | C-11 (-CH₃) | DMSO-d₆ | [2] |
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |
| 3448 | O-H stretching (phenolic) | KBr | [4] |
| 3375 | O-H stretching | KBr | [5] |
| 2953-2890 | C-H stretching (aliphatic) | KBr | [5] |
| 1673 | C=O stretching (ester) | KBr | [4] |
| 1679 | C=O stretching (conjugated) | KBr | [5] |
| 1640 | C=C stretching (alkene) | KBr | [5] |
| 1595 | C=C stretching (aromatic) | KBr | [4] |
| 1589 | C=C stretching (aromatic) | KBr | [5] |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z (rel. intensity %) | Assignment | Ionization Method | Reference |
| 208 (80) | [M]⁺ | EI-MS | [4] |
| 180 (20) | [M - C₂H₄]⁺ | EI-MS | [4] |
| 163 (100) | [M - OC₂H₅]⁺ | EI-MS | [4] |
| 207.1 | [M-H]⁻ | ESI-MS | [2] |
| 415.1 | [2M-H]⁻ | ESI-MS | [2] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
¹H NMR Spectroscopy:
-
Instrument: Varian Unity Plus 400 spectrometer (or equivalent).
-
Solvent: DMSO-d₆ or Methanol-d₄.
-
Frequency: 400 MHz.
-
Pulse Program: Standard single-pulse experiment.
-
Data Acquisition: Acquire the free induction decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction. Calibrate the chemical shifts relative to the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
Instrument: Varian Unity Plus 400 spectrometer (or equivalent).
-
Solvent: DMSO-d₆.
-
Frequency: 100 MHz or 125 MHz.[1]
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Data Acquisition: Acquire the FID with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Instrument: Perkin-Elmer 983G spectrophotometer or Bruker Tensor 27 FT-IR.[4][6]
-
Technique: KBr pellet transmission.
-
Procedure:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - MS):
-
Ensure the this compound sample is pure and dry.
-
For a direct insertion probe, place a small amount of the solid sample into a sample cup.
-
-
Data Acquisition:
-
Instrument: JEOL JMS-HX 300 mass spectrometer (or equivalent).[4]
-
Ionization Method: Electron Ionization (EI).
-
Sample Introduction: Direct inlet probe.
-
Procedure:
-
Insert the probe into the ion source.
-
Heat the probe to volatilize the sample.
-
Bombard the gaseous sample molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Scan the desired mass range to detect the resulting ions.
-
-
Visualization of Key Concepts
The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Chemical structure of this compound and its expected spectroscopic signals.
References
- 1. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. shimadzu.com [shimadzu.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. azom.com [azom.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
Ethyl Caffeate solubility in different organic solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl caffeate, the ethyl ester of caffeic acid, is a naturally occurring phenolic compound found in a variety of plants. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. A fundamental understanding of its solubility in various organic solvents is crucial for its extraction, purification, formulation, and in vitro/in vivo studies. This technical guide provides a comprehensive overview of the available data on this compound solubility, detailed experimental protocols for its determination, and insights into its molecular interactions.
Data Presentation: Solubility of this compound
Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on existing studies and chemical properties, the following table summarizes the available quantitative and qualitative solubility information.
| Solvent | Chemical Formula | Polarity Index | Solubility | Temperature (°C) | Citation |
| Quantitative Data | |||||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 41 mg/mL (196.92 mM) | Not Specified | |
| Qualitative Data | |||||
| Ethanol | C₂H₅OH | 5.2 | Soluble | Not Specified | [1][2] |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble | Not Specified | [3] |
| Dichloromethane | CH₂Cl₂ | 3.1 | Soluble | Not Specified | [3] |
| Petroleum Ether | - | ~0.1 | Insoluble/Slightly Soluble | Not Specified | [3] |
Note: The qualitative data is inferred from extraction and isolation studies where this compound was successfully dissolved in the respective solvents. Further experimental validation is required to determine the precise solubility limits.
Experimental Protocols for Solubility Determination
The solubility of a compound like this compound can be determined using several well-established experimental methods. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available analytical instrumentation.
Gravimetric Method
The gravimetric method is a classical and straightforward technique for determining solubility. It relies on the direct measurement of the mass of the solute that dissolves in a known mass or volume of a solvent to form a saturated solution at a specific temperature.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container, such as a glass vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: After equilibration, the undissolved solid is allowed to settle. A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-weighed syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.
-
Solvent Evaporation: The collected aliquot is transferred to a pre-weighed container (e.g., an evaporating dish or a watch glass). The solvent is then carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the this compound.
-
Mass Determination: Once the solvent is completely removed, the container with the dried this compound residue is weighed again. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.
-
Calculation: The solubility is then calculated and expressed in units such as g/L, mg/mL, or mol/L.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a rapid and sensitive method for determining the concentration of a substance in solution, provided the compound has a chromophore that absorbs light in the ultraviolet-visible range. This compound exhibits a characteristic UV absorbance maximum, making this technique suitable for its quantification.
Methodology:
-
Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound. A calibration curve is then constructed by plotting absorbance versus concentration.
-
Sample Preparation and Equilibration: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1 and 2).
-
Sample Collection and Dilution: A clear aliquot of the saturated solution is withdrawn and filtered. This aliquot is then diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted sample is measured at the λmax.
-
Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve.
-
Solubility Calculation: The solubility of this compound in the original saturated solution is calculated by taking into account the dilution factor.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific analytical technique that can be used to determine the concentration of a compound in a complex mixture. It is particularly useful when other compounds in the solution might interfere with UV-Vis measurements.
Methodology:
-
Method Development: An appropriate HPLC method is developed, which includes selecting a suitable column (e.g., C18), mobile phase, flow rate, and detector wavelength (based on the UV absorbance of this compound).
-
Calibration: A calibration curve is generated by injecting standard solutions of this compound of known concentrations into the HPLC system and plotting the peak area against concentration.
-
Sample Preparation and Equilibration: A saturated solution is prepared as described in the gravimetric method.
-
Sample Collection and Dilution: An aliquot of the saturated solution is withdrawn, filtered, and diluted with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Injection and Analysis: A known volume of the diluted sample is injected into the HPLC system. The peak corresponding to this compound is identified by its retention time, and the peak area is recorded.
-
Quantification and Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve using the measured peak area. The solubility in the original saturated solution is then calculated, considering the dilution factor.
References
A Comprehensive Technical Review of the Biological Activities of Ethyl Caffeate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl caffeate, an ester of caffeic acid, is a natural phenolic compound found in various plant species. It has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth review of the multifaceted pharmacological effects of this compound, with a focus on its anti-inflammatory, anticancer, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers and professionals in drug discovery and development.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects, primarily through the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Quantitative Data for Anti-inflammatory Activity
| Assay | Cell Line/Model | Inducer | IC50 / Inhibition | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IC50 = 5.5 µg/mL | [1] |
| Prostaglandin (B15479496) E2 (PGE2) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Marked suppression at 1 µg/mL | [2] |
| COX-2 Expression | TPA-treated Mouse Skin | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Significant inhibition | [1] |
Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been shown to impair the binding of NF-κB to its DNA consensus sequence, thereby downregulating the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2)[1][2]. While this compound does not appear to affect the phosphorylation of MAPKs, its interaction with the NF-κB pathway is a key mechanism of its anti-inflammatory action[2]. Furthermore, recent studies suggest that this compound can also inhibit macrophage polarization via the SIRT1/NF-κB signaling pathway[3].
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
This colorimetric assay quantifies nitric oxide production by measuring the accumulation of its stable metabolite, nitrite (B80452), in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, mixed immediately before use) to each supernatant sample in a new 96-well plate[4][5].
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using a serial dilution of sodium nitrite to determine the nitrite concentration in the samples.
Anticancer Activity
This compound has shown promising anticancer properties, including the induction of apoptosis and inhibition of cell proliferation and migration in various cancer cell lines.
Quantitative Data for Anticancer Activity
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| PC9OR | Osimertinib-resistant Lung Cancer | CCK-8 | ~78 µM (48h) | [6] |
| HCC827OR | Osimertinib-resistant Lung Cancer | CCK-8 | ~82 µM (48h) | [6] |
Signaling Pathway Modulation
The anticancer mechanism of this compound involves the modulation of several key signaling pathways. In osimertinib-resistant lung cancer cells, this compound has been shown to suppress the expression of MET, a receptor tyrosine kinase, which in turn inhibits the PI3K/AKT signaling pathway[6]. This leads to the inhibition of cell proliferation and migration, and the induction of apoptosis.
Caption: this compound inhibits the PI3K/AKT pathway via MET suppression.
Experimental Protocols
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., PC9OR, HCC827OR)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 48 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible[7][8][9].
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells to determine the IC50 value.
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane[10][11][12].
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control like β-actin.
Neuroprotective Activity
This compound has also been investigated for its potential neuroprotective effects, particularly in the context of Alzheimer's disease.
Experimental Evidence
Studies have shown that this compound can ameliorate the toxicity associated with amyloid-beta42 (Aβ42) protein, a key pathological hallmark of Alzheimer's disease[13]. In vitro experiments with PC12 neuronal cells demonstrated that this compound protected against Aβ42-induced cell death[13]. In vivo studies using a Drosophila melanogaster model of Alzheimer's disease showed that feeding with this compound partially rescued the rough eye phenotype, extended the lifespan, and improved the mobility of the affected flies[13].
Caption: Workflow for assessing the neuroprotective effects of this compound.
Conclusion
This compound is a promising natural compound with a wide range of biological activities, including potent anti-inflammatory, anticancer, and neuroprotective effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB and PI3K/AKT. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compound. Future research should focus on expanding the scope of preclinical studies to fully elucidate its efficacy and safety profile for potential clinical applications.
References
- 1. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Mthis compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. This compound ameliorated amyloid-beta42 protein-associated toxicity in PC12 cells and Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacological Properties of Ethyl Caffeate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl Caffeate (EC), a natural phenolic compound derived from various plant sources, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the core pharmacological properties of this compound, with a primary focus on its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Detailed experimental methodologies for key assays are provided, and quantitative data from seminal studies are summarized in structured tables for comparative analysis. Furthermore, this guide employs Graphviz visualizations to elucidate the complex signaling pathways and experimental workflows associated with the compound's mechanism of action, offering a clear and comprehensive resource for researchers in the field of drug discovery and development.
Introduction
This compound (ethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a derivative of caffeic acid, a well-known hydroxycinnamic acid.[1] It is naturally present in a variety of plants, including Bidens pilosa, and has been identified as a bioactive component in traditional medicinal preparations.[2][3] The scientific community has increasingly recognized this compound for its therapeutic potential, stemming from its robust biological activities. This guide will systematically dissect the key pharmacological attributes of this compound, providing the technical details necessary for advanced research and development.
Anti-inflammatory Properties
The anti-inflammatory activity of this compound is one of its most extensively studied properties. It has been shown to modulate key inflammatory pathways, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2][3]
Mechanism of Action: Inhibition of NF-κB Signaling
This compound exerts its anti-inflammatory effects by suppressing the activation of NF-κB and its downstream targets, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Studies have shown that this compound does not affect the phosphorylation and degradation of the inhibitor of κB (IκB) or the translocation of NF-κB to the nucleus.[3] Instead, its primary mechanism involves impairing the binding of the NF-κB complex to its DNA consensus sequence.[2][3] This inhibitory action leads to a reduction in the expression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[2]
dot
References
- 1. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
In Silico Prediction of Ethyl Caffeate Targets: A Technical Guide for Drug Discovery Professionals
Abstract
Ethyl caffeate, a natural phenolic compound found in various plants, has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The identification of its molecular targets is crucial for understanding its mechanisms of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of an in silico workflow for the prediction and validation of this compound's protein targets. It is intended for researchers, scientists, and drug development professionals. The guide details methodologies for ligand-based and structure-based computational approaches, summarizes quantitative data in structured tables, and provides protocols for experimental validation. Furthermore, it utilizes Graphviz to visualize complex signaling pathways and experimental workflows, offering a clear and in-depth resource for facilitating target identification in drug discovery.
Introduction
This compound is an ester of caffeic acid and has been the subject of numerous studies for its therapeutic potential. Its known effects on key signaling pathways, such as NF-κB and PI3K/AKT, suggest a polypharmacological profile, interacting with multiple protein targets to exert its biological effects. Traditional methods of target identification can be time-consuming and resource-intensive. In silico approaches, however, offer a rapid and cost-effective means to generate hypotheses and prioritize targets for experimental validation.
This guide outlines a systematic approach to predict the targets of this compound, beginning with computational screening and culminating in experimental verification.
In Silico Target Prediction Methodologies
A multi-faceted in silico approach, combining both ligand-based and structure-based methods, is recommended to increase the confidence in predicted targets.
Ligand-Based Approaches
These methods leverage the principle that structurally similar molecules are likely to have similar biological activities.
2.1.1. Chemical Similarity Searching
This technique involves searching chemical databases for compounds structurally similar to this compound that have known biological targets.
-
Databases: PubChem, ChEMBL, DrugBank.
-
Metric: Tanimoto coefficient is a commonly used metric for assessing chemical similarity. A threshold of >0.85 is often used to identify close analogs.
2.1.2. Pharmacophore Modeling
A pharmacophore model represents the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity.
-
Software: LigandScout, PharmMapper, Discovery Studio.
-
Protocol for Pharmacophore Model Generation:
-
Ligand Preparation: Obtain the 3D structure of this compound and generate a set of diverse, low-energy conformers.
-
Feature Identification: Identify key pharmacophoric features, such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centroids.
-
Model Generation: Align the conformers of this compound and other known active compounds (if available) to identify common pharmacophore features.
-
Database Screening: Use the generated pharmacophore model as a 3D query to screen compound databases for molecules that match the model. The targets of the hit compounds are then considered potential targets for this compound.
-
Structure-Based Approaches
These methods utilize the 3D structure of potential protein targets to predict binding interactions with this compound.
2.2.1. Reverse Docking
In reverse docking, a single ligand (this compound) is docked into the binding sites of a large number of protein structures.
-
Protein Structure Databases: Protein Data Bank (PDB).
-
Docking Software: AutoDock Vina, Glide, GOLD.
-
Protocol for Reverse Docking:
-
Ligand Preparation: Prepare the 3D structure of this compound, including the assignment of charges and protonation states.
-
Target Library Preparation: Compile a library of 3D protein structures from the PDB. The binding sites of these proteins should be defined.
-
Docking Simulation: Systematically dock this compound into the binding site of each protein in the library.
-
Scoring and Ranking: Calculate the binding energy or a docking score for each protein-ligand complex. Rank the proteins based on these scores to identify the most probable targets.
-
Data Presentation: Predicted and Known Targets of this compound
The following tables summarize quantitative data related to the known and predicted targets of this compound.
Table 1: In Silico Docking Scores of this compound with Predicted Targets
| Target Protein | Docking Score (CDOCKER Energy, kcal/mol) | Reference |
| MET | -6.3 | [1] |
| ERBB2 | -5.8 | [1] |
| HSP90AA1 | -5.7 | [1] |
Table 2: In Vitro Inhibitory Activity of this compound
| Assay | Cell Line | IC50 Value | Reference |
| LPS-induced Nitric Oxide (NO) Production | RAW 264.7 macrophages | 5.5 µg/mL | [2][3] |
| LPS-induced Prostaglandin E2 (PGE2) Production | RAW 264.7 macrophages | Total inhibition at 2-5 µg/mL | [2] |
| Cell Proliferation (PC9OR) | Human Lung Cancer | ~78 µM | [1] |
| Cell Proliferation (HCC827OR) | Human Lung Cancer | ~82 µM | [1] |
Experimental Validation of Predicted Targets
In silico predictions must be validated through experimental methods to confirm direct binding and functional modulation of the predicted targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.
-
Protocol for CETSA:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Challenge: Heat the cell lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and a target protein.
-
Protocol for SPR:
-
Immobilization: Immobilize the purified recombinant target protein onto an SPR sensor chip.
-
Binding Analysis: Flow different concentrations of this compound over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of this compound bound to the target protein.
-
Kinetic Analysis: Analyze the association and dissociation phases of the sensorgram to determine the binding affinity (Kd), and the on- (ka) and off- (kd) rates.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and signaling pathways related to the prediction of this compound targets.
Caption: In Silico Target Prediction Workflow for this compound.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Modulation of the PI3K/AKT Signaling Pathway by this compound.
Conclusion
The integration of in silico prediction methodologies with experimental validation provides a robust framework for the identification of molecular targets for natural products like this compound. The workflow and protocols detailed in this guide offer a systematic approach to generate and test hypotheses regarding a compound's mechanism of action. The evidence suggests that this compound's therapeutic effects are mediated through the modulation of multiple targets within key signaling pathways, such as NF-κB and PI3K/AKT. Further investigation using the described techniques will be invaluable in fully elucidating its polypharmacology and advancing its potential as a therapeutic agent.
References
- 1. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl Caffeate: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl Caffeate, a naturally occurring phenolic compound, has emerged as a promising therapeutic agent with a diverse range of pharmacological activities. This technical guide provides an in-depth analysis of the current scientific literature on this compound, focusing on its anti-inflammatory, anticancer, neuroprotective, and antioxidant properties. We present a comprehensive summary of its mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this compound.
Introduction
This compound is a derivative of caffeic acid, commonly found in various medicinal plants such as Bidens pilosa.[1][2][3] It has garnered significant attention in the scientific community for its potent biological effects. This guide synthesizes the existing research to provide a clear and structured overview of its therapeutic potential.
Therapeutic Applications and Mechanisms of Action
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties both in vitro and in vivo. Its primary mechanism involves the suppression of the NF-κB signaling pathway, a key regulator of inflammation.[1][2][4]
Mechanism of Action:
-
Inhibition of NF-κB Activation: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB) by preventing its binding to DNA.[1][2] This is a crucial step in the inflammatory cascade, as NF-κB activation leads to the transcription of numerous pro-inflammatory genes.[1]
-
Suppression of Pro-inflammatory Mediators: By inhibiting NF-κB, this compound effectively downregulates the expression and production of key inflammatory mediators, including:
Notably, this compound's inhibitory effect on COX-2 expression in mouse skin was found to be superior to that of the nonsteroidal anti-inflammatory drug (NSAID) celecoxib (B62257).[1][2] Interestingly, it does not affect the phosphorylation and degradation of IκB or the translocation of NF-κB into the nucleus, suggesting a specific action on the DNA binding step.[1][2] Furthermore, it does not impact the activation of mitogen-activated protein kinases (MAPKs) induced by lipopolysaccharide (LPS).[1][2]
Anticancer Activity
This compound exhibits promising anticancer effects, particularly in the context of drug-resistant cancers. Studies have shown its efficacy in inhibiting the proliferation and migration of osimertinib-resistant non-small cell lung cancer (NSCLC) cells.[5]
Mechanism of Action:
-
Suppression of MET Expression: this compound has been shown to downregulate the expression of the MET proto-oncogene, a receptor tyrosine kinase often associated with tumor growth and drug resistance.[5]
-
Inhibition of PI3K/AKT Pathway: By targeting MET, this compound can modulate the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[5]
-
Induction of Apoptosis: The compound induces apoptosis (programmed cell death) in cancer cells.[5]
-
Cell Cycle Arrest: It can also cause cell cycle arrest, preventing cancer cells from dividing and multiplying.[5]
Neuroprotective Effects
Emerging evidence suggests that this compound may have therapeutic potential for neurodegenerative diseases like Alzheimer's. It has been shown to ameliorate the toxicity associated with amyloid-beta42 (Aβ42) protein, a key pathological hallmark of the disease.[6]
Mechanism of Action:
-
Protection against Aβ42-induced Cell Death: this compound protects neuronal cells (PC12) from cell death induced by Aβ42 exposure.[6]
-
Improved Phenotypes in a Drosophila Model: In a Drosophila melanogaster model of Alzheimer's disease, this compound was able to partially rescue the rough eye phenotype, extend lifespan, and improve mobility.[6]
Antioxidant Activity
This compound possesses potent antioxidant properties, enabling it to scavenge harmful free radicals and protect cells from oxidative damage.[7]
Mechanism of Action:
-
Radical Scavenging: It effectively scavenges superoxide (B77818) anions, nitric oxide, and DPPH radicals.[7]
-
Inhibition of Lipid Peroxidation: The compound inhibits lipid peroxidation, a process that can damage cell membranes.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
| Activity | Model/Assay | Parameter | Value | Reference |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | IC50 (NO production) | 5.5 µg/mL | [1][2] |
| Anticancer | PC9OR (osimertinib-resistant) cells | IC50 (Proliferation) | 78 µM | |
| HCC827OR (osimertinib-resistant) cells | IC50 (Proliferation) | 82 µM | ||
| Antioxidant | DPPH radical scavenging assay | EC50 | 18.75 µg/mL | [7] |
Table 1: Summary of IC50 and EC50 Values for this compound.
| Activity | Model | Effect | Concentration/Dose | Reference |
| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Total inhibition of PGE2 production | 2–5 µg/mL | [1] |
| Anticancer | PC9OR cells | Increased apoptosis rate from 4.33% to 8.6% | IC50 concentration | |
| HCC827OR cells | Increased apoptosis rate from 4.61% to 7.05% | IC50 concentration |
Table 2: Summary of Efficacy Data for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Anti-inflammatory Assays
-
Cell Culture:
-
RAW 264.7 murine macrophages and MCF-7 human breast adenocarcinoma cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
-
Nitric Oxide (NO) Production Assay:
-
RAW 264.7 cells are seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
-
Western Blot Analysis:
-
Cells are treated with this compound and/or LPS as described above.
-
Total cellular proteins are extracted and their concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-MAPKs, or IκBα.
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence detection system.
-
-
Electrophoretic Mobility Shift Assay (EMSA):
-
Nuclear extracts are prepared from LPS-stimulated RAW 264.7 cells.
-
The extracts are incubated with a biotin-labeled oligonucleotide probe containing the NF-κB binding site in the presence or absence of this compound.
-
The DNA-protein complexes are separated on a non-denaturing polyacrylamide gel and transferred to a nylon membrane.
-
The biotin-labeled DNA is detected using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.
-
-
Luciferase Reporter Assay:
-
MCF-7 cells are transiently co-transfected with a human cox-2 promoter-luciferase reporter construct and a β-galactosidase expression vector.
-
Transfected cells are treated with 12-O-tetradecanoylphorbol-13-acetate (TPA) in the presence or absence of this compound.
-
Cell lysates are prepared, and luciferase and β-galactosidase activities are measured. Luciferase activity is normalized to β-galactosidase activity.
-
In Vivo Anti-inflammatory Assay
-
Animal Model:
-
Female ICR mice are used.
-
-
TPA-induced Mouse Skin Inflammation:
-
The dorsal side of the mice is shaved.
-
Mice are topically treated with TPA (10 nmol) to induce inflammation and COX-2 expression.
-
This compound or celecoxib is topically applied to the TPA-treated skin.
-
After 4 hours, the mice are euthanized, and skin samples are collected.
-
-
Immunohistochemistry:
-
Skin samples are fixed, embedded in paraffin, and sectioned.
-
The sections are deparaffinized, rehydrated, and subjected to antigen retrieval.
-
The sections are incubated with a primary antibody against COX-2.
-
A biotinylated secondary antibody and a streptavidin-peroxidase conjugate are used for detection.
-
The signal is visualized with a chromogen, and the sections are counterstained with hematoxylin.
-
In Vitro Anticancer Assays
-
Cell Culture:
-
Osimertinib-resistant lung cancer cell lines (PC9OR and HCC827OR) are maintained in appropriate culture medium.
-
-
Cell Proliferation (CCK-8) Assay:
-
Cells are seeded in 96-well plates.
-
Cells are treated with various concentrations of this compound for 48 hours.
-
Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated.
-
The absorbance at 450 nm is measured to determine cell viability.
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cells are treated with this compound at the IC50 concentration for 48 hours.
-
Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The percentage of apoptotic cells is analyzed by flow cytometry.
-
-
Cell Migration Assay:
-
A scratch is made in a confluent monolayer of cells.
-
Cells are treated with this compound.
-
The closure of the scratch is monitored and imaged at different time points to assess cell migration.
-
-
EdU (5-ethynyl-2'-deoxyuridine) Assay:
-
Cells are treated with this compound.
-
EdU is added to the culture medium to be incorporated into newly synthesized DNA.
-
Cells are fixed, permeabilized, and the incorporated EdU is detected using a fluorescently labeled azide (B81097) through a click reaction.
-
The percentage of EdU-positive cells is determined by fluorescence microscopy or flow cytometry.
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.
Figure 1: Anti-inflammatory mechanism of this compound via inhibition of NF-κB-DNA binding.
Figure 2: Anticancer mechanism of this compound via suppression of the MET-PI3K/AKT pathway.
Figure 3: General experimental workflow for evaluating the therapeutic potential of this compound.
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential across a range of preclinical models, primarily through its anti-inflammatory, anticancer, neuroprotective, and antioxidant activities. Its ability to modulate key signaling pathways such as NF-κB and PI3K/AKT underscores its promise as a lead compound for drug development.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its in vivo efficacy.
-
Toxicology Studies: To establish a comprehensive safety profile.
-
Clinical Trials: To evaluate the therapeutic efficacy and safety of this compound in human subjects for various inflammatory diseases, cancers, and neurodegenerative disorders.
-
Structure-Activity Relationship (SAR) Studies: To identify more potent and specific analogs of this compound.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the promising preclinical findings of this compound into tangible clinical benefits.
References
- 1. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Affiniti Research [affiniti-res.com]
- 5. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ameliorated amyloid-beta42 protein-associated toxicity in PC12 cells and Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of this compound and a Spinacetin Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Discovery and Isolation of Ethyl Caffeate from Bidens pilosa: A Technical Guide to Its Anti-Inflammatory Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl Caffeate, a natural phenolic compound, has been successfully isolated from Bidens pilosa, a plant with a long history in traditional medicine. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound and its potent anti-inflammatory properties. The core of its mechanism lies in the suppression of the NF-κB signaling pathway and its downstream inflammatory mediators. This guide details the experimental protocols for the isolation of this compound and the key biological assays that elucidate its mechanism of action, supported by quantitative data and visual diagrams of the involved pathways and workflows.
Introduction
Bidens pilosa, commonly known as blackjack, is a species of flowering plant in the aster family, Asteraceae. It is a cosmopolitan weed, yet it holds a significant place in traditional medicine across various cultures for treating a wide range of ailments, including inflammation, infections, and metabolic disorders.[1][2] Phytochemical investigations of Bidens pilosa have revealed a rich composition of secondary metabolites, including polyacetylenes, flavonoids, and phenylpropanoids.[2][3] Among these, this compound has emerged as a compound of significant interest due to its pronounced biological activities.[4][5]
This technical guide focuses on this compound, detailing its isolation from Bidens pilosa and the scientific evidence supporting its role as a potent anti-inflammatory agent. The primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[4][5] By inhibiting NF-κB, this compound effectively downregulates the expression of key pro-inflammatory enzymes and mediators, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2).[4][5]
Discovery and Isolation of this compound
The journey to pinpointing this compound as a key bioactive compound in Bidens pilosa involves a systematic process of extraction, fractionation, and purification.
General Extraction and Fractionation Workflow
The initial step involves the extraction of dried and powdered aerial parts of Bidens pilosa with a polar solvent, typically methanol (B129727) or ethanol, to capture a broad spectrum of secondary metabolites.[3][6] The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. An ethyl acetate (B1210297) fraction is commonly prepared, as it enriches the extract with phenolic compounds like this compound.[7][8]
Experimental Protocol: Isolation and Purification
This protocol outlines a typical procedure for the isolation and purification of this compound from the ethyl acetate fraction of Bidens pilosa.
2.2.1. Plant Material and Extraction
-
Obtain dried aerial parts of Bidens pilosa.
-
Grind the plant material into a fine powder.
-
Macerate the powdered plant material with methanol (or 75% ethanol) at room temperature for 72 hours, with occasional shaking.[6]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
2.2.2. Fractionation
-
Suspend the crude methanol extract in water.
-
Perform liquid-liquid partitioning by sequentially extracting with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate, and then n-butanol.[9]
-
Collect the ethyl acetate fraction and concentrate it under reduced pressure to yield the ethyl acetate crude extract.
2.2.3. Column Chromatography
-
Subject the ethyl acetate extract to column chromatography on a silica (B1680970) gel (200-300 mesh) column.[6]
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Pool fractions showing similar TLC profiles.
2.2.4. Further Purification
-
Subject the fractions containing this compound to further purification using Sephadex LH-20 column chromatography, eluting with methanol.[6]
-
For final purification, employ preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of methanol and water.[10]
-
Identify the pure this compound by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, MS) with published values.
Anti-Inflammatory Activity of this compound
This compound exhibits significant anti-inflammatory effects by targeting the NF-κB signaling pathway.
Signaling Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in macrophages. LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (p50/p65), which translocates to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, such as those encoding for iNOS and COX-2, thereby inducing their transcription. This compound exerts its anti-inflammatory effect by inhibiting the binding of NF-κB to DNA.[4][5]
Quantitative Data
The anti-inflammatory efficacy of this compound has been quantified in several studies. The following table summarizes key findings.
| Parameter | Cell Line | Treatment | Result | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS-stimulated | IC₅₀ = 5.5 µg/mL | [4][5] |
| iNOS mRNA Expression | RAW 264.7 | LPS + 1 µg/mL this compound | ~56% reduction | [4] |
| COX-2 Protein Expression | RAW 264.7 | LPS + 5 µg/mL this compound | ~55% inhibition | [4] |
| PGE₂ Production | RAW 264.7 | LPS + 1 µg/mL this compound | Significant suppression | [4] |
| NF-κB DNA Binding | In vitro | Nuclear extracts from LPS-stimulated RAW 264.7 cells | Inhibition at 50 µM | [4] |
Table 1: Quantitative summary of the anti-inflammatory effects of this compound.
Experimental Protocols for Biological Assays
Detailed methodologies for the key experiments that demonstrate the anti-inflammatory effects of this compound are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.[11]
-
Treatment: Seed cells in appropriate plates. Pre-treat with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.[5]
Western Blot Analysis for iNOS and COX-2 Expression
This protocol details the detection of iNOS and COX-2 protein levels.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.[12]
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against iNOS (e.g., 1:1000 dilution) and COX-2 (e.g., 1:1000 dilution) overnight at 4°C.[5] Use an antibody against a housekeeping protein like β-actin (e.g., 1:5000 dilution) as a loading control.[5]
-
Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[5]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.[5]
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for iNOS mRNA Expression
This protocol outlines the measurement of iNOS gene expression.
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit.[13]
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[14]
-
Polymerase Chain Reaction (PCR): Perform PCR using the synthesized cDNA as a template and specific primers for iNOS and a housekeeping gene (e.g., GAPDH).
-
Mouse iNOS Primers (Example):
-
Forward: 5'-CCCTTCCGAAGTTTCTGGCAGCAGC-3'
-
Reverse: 5'-GGCTGTCAGAGCCTCGTGGCTTTGG-3'
-
-
Mouse GAPDH Primers (Example):
-
Forward: 5'-ACCACAGTCCATGCCATCAC-3'
-
Reverse: 5'-TCCACCACCCTGTTGCTGTA-3'
-
-
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis and visualize with ethidium (B1194527) bromide. Quantify the band intensities and normalize the iNOS expression to the housekeeping gene. For more precise quantification, use real-time quantitative PCR (qPCR).[15]
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation
This assay determines the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation: After cell treatment, prepare nuclear extracts using a nuclear extraction kit or a hypotonic lysis buffer followed by a high-salt extraction buffer.[4]
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, infrared dye).[16]
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or by chemiluminescence or fluorescence imaging (for non-radioactive probes). A "shifted" band indicates the formation of an NF-κB-DNA complex.[16]
Conclusion
This compound, isolated from the traditionally used medicinal plant Bidens pilosa, has been scientifically validated as a potent anti-inflammatory agent. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a solid foundation for its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the pharmacological properties of this promising natural compound. Further investigation into the bioavailability, safety, and efficacy of this compound in in vivo models is warranted to translate these preclinical findings into potential clinical applications for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Analgesic and antiinflammatory activities of the ethyl acetate fraction of Bidens pilosa (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 9. Extraction of Antioxidant Components from Bidens pilosa Flowers and Their Uptake by Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of iNOS mRNA with reverse transcription polymerase chain reaction directly from cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of eNOS and iNOS mRNA Expression Using Reverse Transcription Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. licorbio.com [licorbio.com]
Ethyl Caffeate: A Comprehensive Physicochemical and Mechanistic Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the physicochemical characteristics of ethyl caffeate, a natural phenolic compound of significant interest to the pharmaceutical and nutraceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights into its biological activities.
Physicochemical Properties
This compound (ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a derivative of caffeic acid, exhibiting a range of biological activities attributed to its unique chemical structure. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| Melting Point | 149-152 °C | [2] |
| Boiling Point | 377.0 ± 32.0 °C (Predicted) | [3] |
| Density | 1.271 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Insoluble in water; very soluble in alcohol. Soluble in DMSO (250 mg/mL) and ethanol. | [3][4] |
| pKa | 8.71 ± 0.18 (Predicted) | [3][4] |
| LogP | 2.002 - 2.6 | [2][5] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters of this compound are outlined to ensure reproducibility and accuracy in research settings.
Solubility Determination (Shake-Flask Method)
This protocol describes the determination of this compound's solubility in water and organic solvents.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.2 µm filter may be necessary.
-
Quantification: Analyze the concentration of this compound in the collected supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).
Melting Point Determination (Capillary Method)
This standard procedure is used to determine the melting point range of crystalline this compound.[6][7]
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[1][3]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the sample at a controlled rate. A rapid initial heating can be used to approximate the melting point, followed by a slower rate (1-2 °C/min) as the expected melting point is approached.[3]
-
Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).[3] This range represents the melting point of the sample.
pKa Determination (UV-Vis Spectrophotometry)
This method relies on the change in the UV-Vis absorbance spectrum of this compound upon ionization at different pH values.[8]
-
Solution Preparation: Prepare a series of buffer solutions with a range of known pH values (e.g., pH 2 to 12). Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Spectral Measurement: Add a small, constant volume of the this compound stock solution to each buffer solution to obtain a series of test solutions with the same total concentration of the analyte. Record the UV-Vis absorbance spectrum (e.g., 200-400 nm) for each test solution.
-
Data Analysis: Identify the wavelengths of maximum absorbance for the acidic (protonated) and basic (deprotonated) forms of this compound. Plot the absorbance at these wavelengths against the pH.
-
pKa Calculation: The pKa can be determined from the inflection point of the resulting sigmoidal curve.[8] Alternatively, the Henderson-Hasselbalch equation can be used with the absorbance data to calculate the pKa.
LogP Determination (Shake-Flask HPLC Method)
The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.[9]
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility at equilibrium.
-
Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase). Add a known volume of the other phase to create a two-phase system.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for the partitioning of this compound between the two phases.[9]
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous layers.
-
Quantification: Determine the concentration of this compound in each phase using a validated HPLC-UV method.
-
LogP Calculation: The partition coefficient (P) is the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.
Signaling Pathway Involvement
This compound has been shown to modulate several key signaling pathways implicated in inflammation, oxidative stress, and cancer.
Anti-inflammatory Action via NF-κB Pathway
This compound exerts anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. Notably, studies have shown that this compound does not prevent the phosphorylation and degradation of the inhibitory protein IκBα, nor the subsequent translocation of NF-κB into the nucleus.[10][11] Instead, its mechanism involves the direct impairment of the binding of the NF-κB complex to its target DNA sequences, thereby preventing the transcription of pro-inflammatory genes such as iNOS and COX-2.[10][11][12]
References
- 1. Caffeic Acid Phenethyl Ester Causes p21Cip1 Induction, Akt Signaling Reduction, and Growth Inhibition in PC-3 Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. ishigirl.tripod.com [ishigirl.tripod.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Ethyl Caffeate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl caffeate is a naturally occurring phenolic compound that has garnered significant interest within the scientific community for its diverse pharmacological activities. As an ester of caffeic acid, it is found in various medicinal plants and has demonstrated potent antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides an in-depth overview of this compound, including its fundamental physicochemical properties, detailed experimental protocols for its evaluation, and insights into its mechanism of action, particularly its role in modulating key signaling pathways.
Core Properties of this compound
A summary of the key identifiers and physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 102-37-4 | |
| Molecular Formula | C₁₁H₁₂O₄ | |
| Molecular Weight | 208.21 g/mol | |
| IUPAC Name | ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
| Synonyms | Caffeic acid ethyl ester, Ethyl 3,4-dihydroxycinnamate | |
| Appearance | Solid | |
| Purity (typical) | ≥98% (HPLC) |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant effects being the most extensively studied. A summary of its inhibitory concentrations (IC₅₀) from various studies is provided below.
| Biological Activity | Assay System | IC₅₀ Value | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophages | 5.5 µg/mL | [1][2] |
| Antioxidant | DPPH Radical Scavenging | 11.02 ± 0.60 μg/mL | [3] |
| Antioxidant | Superoxide Radical Scavenging | 26.11 ± 0.72 μg/mL | [3] |
| Anti-inflammatory | Oxidative Burst Assay | 10.31 ± 1.11 μg/mL | [3] |
| Cytotoxicity | Hela Cells | 18.78 ± 0.90 μg/mL | [3] |
| Cytotoxicity | PC3 Cells | 44.21 ± 0.73 μg/mL | [3] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A primary mechanism underlying the anti-inflammatory effects of this compound is its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[1][2] this compound does not prevent the phosphorylation and degradation of the inhibitory protein IκBα or the nuclear translocation of NF-κB. Instead, it directly interferes with the binding of the NF-κB p65 subunit to its DNA consensus sequence. This inhibition of NF-κB-DNA binding prevents the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]
References
- 1. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antioxidant Properties of Ethyl Caffeate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl caffeate, an ester of caffeic acid, is a naturally occurring phenolic compound found in various plant species. It has garnered significant attention within the scientific community for its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant activities of this compound, detailing its mechanisms of action, including direct free radical scavenging and modulation of key cellular signaling pathways. This document summarizes quantitative data on its antioxidant efficacy, provides detailed experimental protocols for its assessment, and visualizes the involved signaling pathways and experimental workflows using Graphviz diagrams.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates leads to oxidative stress. This state of elevated oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. This compound has emerged as a promising natural antioxidant with the potential to mitigate oxidative damage. Its chemical structure, featuring a catechol moiety and an α,β-unsaturated ester group, is believed to be crucial for its antioxidant and anti-inflammatory activities.[1][2]
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms.
Direct Free Radical Scavenging
This compound is an effective scavenger of various free radicals, including superoxide (B77818) anions, nitric oxide, and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[3] This activity is attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing the reactivity of free radicals. The catechol structure is particularly important for this activity.
Inhibition of Lipid Peroxidation
This compound has been shown to inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress.[4] By preventing the chain reaction of lipid radical formation, this compound helps to maintain the integrity of cellular membranes.
Modulation of Cellular Signaling Pathways
Beyond direct scavenging, this compound modulates key signaling pathways involved in the cellular antioxidant response and inflammation.
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. This compound, being an electrophile, can interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE and initiates the transcription of a wide array of antioxidant and cytoprotective genes, including those for antioxidant enzymes.[5][6][7]
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been demonstrated to suppress the activation of NF-κB.[1][2][8] It can inhibit the binding of NF-κB to its DNA-acting element, thereby downregulating the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][8] This anti-inflammatory action is closely linked to its antioxidant properties, as inflammation and oxidative stress are often intertwined.
Quantitative Antioxidant Activity
The antioxidant efficacy of this compound has been quantified in numerous studies using various in vitro assays. The following tables summarize some of the key findings.
| Assay | Test System | IC50 / EC50 | Reference Compound | Reference |
| DPPH Radical Scavenging | Ethanolic solution | 18.75 ± 0.07 µg/mL (EC50) | Not specified | [3] |
| Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 macrophages | 5.5 µg/mL (IC50) | Curcumin (IC50 = 6.5 µg/mL) | [8][9] |
Table 1: Free Radical Scavenging and Inhibitory Activity of this compound. This table presents the half-maximal inhibitory/effective concentrations (IC50/EC50) of this compound in different antioxidant assays.
| Enzyme | Cell/Tissue Type | Effect of this compound | Observations | Reference |
| Superoxide Dismutase (SOD) | Diabetic rat heart | Reduced activity compared to untreated diabetic group | Diabetes increased SOD activity, which was lowered by CAPE (a derivative). | [4] |
| Catalase (CAT) | Diabetic rat heart | Reduced activity compared to untreated diabetic group | Diabetes increased CAT activity, which was lowered by CAPE. | [4] |
| Glutathione Peroxidase (GPx) | Diabetic rat heart | Increased activity | GPx activity was increased in CAPE-treated diabetic rats. | [4] |
Table 2: Effect of Caffeic Acid Phenethyl Ester (CAPE), a derivative of caffeic acid, on Antioxidant Enzyme Activities. This table summarizes the modulatory effects of a close derivative of this compound on key antioxidant enzymes in a disease model.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add 100 µL of each sample dilution.
-
Initiation of Reaction: Add 100 µL of the DPPH solution to each well. A blank containing only methanol and DPPH solution is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.
-
Reaction Mixture: In a 96-well plate, add 20 µL of each sample dilution.
-
Initiation of Reaction: Add 180 µL of the ABTS•+ working solution to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results with a standard curve of Trolox, a water-soluble vitamin E analog.
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
Principle: This cell-based assay measures the ability of an antioxidant to prevent the formation of intracellular ROS. The non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is taken up by cells and deacetylated to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Procedure:
-
Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black-walled plate and culture until confluent.
-
Loading with DCFH-DA: Wash the cells with PBS and incubate with a 25 µM solution of DCFH-DA in a suitable buffer for 60 minutes at 37°C.
-
Sample Treatment: Wash the cells again and treat with various concentrations of this compound for 1 hour at 37°C.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Readings are typically taken every 5 minutes for 1 hour.
-
Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time. The percentage of inhibition is calculated relative to a control group without the antioxidant.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for assessing antioxidant activity.
Figure 1: Activation of the Nrf2-ARE signaling pathway by this compound.
Figure 2: Inhibition of the NF-κB signaling pathway by this compound.
Figure 3: General experimental workflow for in vitro antioxidant assays.
Conclusion
This compound demonstrates significant antioxidant properties through both direct free radical scavenging and the modulation of critical cellular signaling pathways, namely the Nrf2-ARE and NF-κB pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound in combating oxidative stress-related diseases. The provided visualizations of the signaling pathways offer a clear conceptual framework for understanding its molecular mechanisms of action. Further in vivo studies are warranted to fully elucidate its physiological relevance and therapeutic efficacy.
References
- 1. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of this compound and a Spinacetin Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Caffeic acid phenethyl ester up-regulates antioxidant levels in hepatic stellate cell line T6 via an Nrf2-mediated mitogen activated protein kinases pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
Ethyl Caffeate: An In-Depth Technical Guide to its In Vitro Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl Caffeate, a natural phenolic compound, has demonstrated significant anti-inflammatory properties in various in vitro models. This technical guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary anti-inflammatory activity of this compound stems from its ability to suppress the expression of key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistically, this compound inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. Notably, its action is specific to preventing the DNA binding of NF-κB without affecting upstream events like IκB degradation or the activation of mitogen-activated protein kinases (MAPKs). This document serves as a detailed resource for researchers investigating novel anti-inflammatory therapeutics.
Core Anti-inflammatory Effects of this compound
This compound has been shown to potently inhibit key markers of inflammation in macrophage cell lines, such as RAW 264.7, upon stimulation with lipopolysaccharide (LPS), a component of gram-negative bacteria that triggers a strong inflammatory response.
Inhibition of Nitric Oxide (NO) Production
A hallmark of inflammation is the excessive production of nitric oxide (NO) by iNOS. This compound significantly suppresses LPS-induced NO production in a dose-dependent manner.[1][2][3] In studies using RAW 264.7 macrophages, the half-maximal inhibitory concentration (IC50) for NO production was found to be approximately 5.5 µg/ml.[1][2][3][4] At a concentration of 2 µg/ml, this compound inhibited NO production by 35%.[1] This effect is attributed to the downregulation of iNOS expression at both the mRNA and protein levels.[1][2]
Downregulation of iNOS and COX-2 Expression
This compound markedly inhibits the expression of two critical pro-inflammatory enzymes, iNOS and Cyclooxygenase-2 (COX-2).[1][2]
-
iNOS: Reverse transcription-polymerase chain reaction (RT-PCR) analysis revealed that this compound at 1 µg/ml significantly reduced iNOS mRNA expression in LPS-treated macrophages by approximately 56%.[1]
-
COX-2: Western blot analysis showed that this compound at 5 µg/ml effectively inhibited LPS-induced COX-2 protein expression by 45%.[1]
Reduction of Prostaglandin E2 (PGE2) Production
As a direct consequence of inhibiting COX-2, this compound also reduces the production of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1][2]
Mechanism of Action: Targeting the NF-κB Pathway
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway.
Overview of the NF-κB Pathway in Inflammation
The transcription factor NF-κB is a central regulator of the inflammatory response.[1] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory agents like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation.[1][2] This allows NF-κB to translocate into the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate the transcription of pro-inflammatory mediators, including iNOS, COX-2, and various cytokines.[1]
This compound's Specific Inhibition of NF-κB-DNA Binding
Studies have shown that this compound does not affect the upstream events in the NF-κB signaling cascade. The phosphorylation and subsequent degradation of IκB, as well as the nuclear translocation of NF-κB, remain unaffected by this compound treatment in LPS-stimulated macrophages.[1][2][3][4]
Instead, the inhibitory action occurs at the final step of the pathway. This compound directly impairs the ability of active NF-κB to bind to its DNA consensus site.[1][2] Electrophoretic mobility shift assays (EMSA) demonstrated that this compound inhibited the binding of NF-κB to DNA in a dose-dependent manner, with significant inhibition observed at 10 µg/ml and almost complete inhibition at 20 µg/ml.[1]
Caption: this compound inhibits inflammation by blocking NF-κB-DNA binding.
No Effect on MAPK Signaling
The mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are also involved in the inflammatory response.[1] However, studies have shown that this compound does not affect the LPS-induced phosphorylation (activation) of these MAPK proteins in macrophages.[1][2] This further highlights the specific inhibitory action of this compound on the NF-κB pathway.
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Concentration (µg/ml) | % Inhibition of NO Production | Reference |
| 2.0 | 35% | [1] |
| 5.5 (IC50) | 50% | [1][2][3] |
| 10.0 | >50% (Significant) | [1] |
Table 2: Inhibition of Pro-inflammatory Gene and Protein Expression
| Target | Concentration (µg/ml) | % Inhibition | Assay | Reference |
| iNOS mRNA | 1.0 | ~56% | RT-PCR | [1] |
| COX-2 Protein | 5.0 | 45% | Western Blot | [1] |
Table 3: Inhibition of NF-κB-DNA Binding
| Concentration (µg/ml) | Effect on NF-κB Binding | Assay | Reference |
| 10.0 | Significant Inhibition | EMSA | [1] |
| 20.0 | Complete Inhibition | EMSA | [1] |
Detailed Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for studying the in vitro anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction). After reaching ~80% confluency, they are pre-treated with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/ml for a specified duration (e.g., 24 hours for NO production, 30 minutes for MAPK phosphorylation).
Caption: Workflow for assessing this compound's anti-inflammatory effects.
Nitrite (B80452) Quantification (Griess Assay)
This assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant.
-
Collect 100 µl of culture supernatant from each well of a 96-well plate.
-
Add 100 µl of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the mixture at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins (e.g., iNOS, COX-2, IκB, phospho-MAPKs).
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the protein of interest (e.g., anti-iNOS, anti-COX-2, anti-p-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
NF-κB DNA Binding Assay (EMSA)
The Electrophoretic Mobility Shift Assay (EMSA) is used to detect the specific binding of NF-κB to a DNA probe.
-
Nuclear Extract Preparation: Prepare nuclear extracts from treated cells using a nuclear extraction kit.
-
Binding Reaction: Incubate the nuclear extracts with a biotin-labeled or radio-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Transfer & Detection: Transfer the separated complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or autoradiographic method. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
After the treatment period, remove the culture medium.
-
Add 100 µl of fresh medium containing 0.5 mg/ml of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Dissolve the formazan crystals by adding 100 µl of a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control group. Studies show this compound has little to no cytotoxicity at concentrations of 10 µg/ml or below.[1]
Conclusion
The in vitro evidence strongly supports this compound as a potent anti-inflammatory agent. Its well-defined mechanism of action, specifically targeting the DNA binding of NF-κB without affecting the MAPK pathway or upstream NF-κB signaling, makes it an attractive candidate for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related phenolic compounds for inflammatory diseases.
References
- 1. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses NF-[kappa]B activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation of Ethyl Caffeate from Plant Extracts
Introduction
Ethyl caffeate, the ethyl ester of caffeic acid, is a naturally occurring phenolic compound found in a variety of plant species. It has garnered significant scientific interest due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. These biological effects are largely attributed to its ability to modulate key cellular signaling pathways. This document provides detailed protocols for the extraction, isolation, and purification of this compound from plant materials, targeting researchers, scientists, and professionals in the field of drug development.
Data Presentation: Quantitative Analysis of this compound Isolation
The yield of this compound can vary significantly depending on the plant source, the specific part of the plant used, and the extraction and purification methodologies employed. The following table summarizes reported yields and other quantitative data from various studies.
| Plant Species | Plant Part | Extraction Method | Purification Method | Yield (% w/w) | Reference |
| Artemisia aucheri | Aerial parts | Sequential Maceration | HPLC | 0.0021 | [1] |
| Polygonum amplexicaule var. sinense | Rhizomes | Ethanol (B145695) Extraction | HPLC | 0.0008 | [1] |
| Aristotelia chilensis (Maqui) | Leaves | Not Specified | Not Specified | 0.00012 | [1] |
| Verdicchio Wine | Wine | Liquid-Liquid Extraction | HPLC | Not Reported | [1][2] |
| Prunus yedoensis | Petals | Not Specified | Not Specified | Not Reported | [3] |
Experimental Protocols
Protocol 1: General Protocol for Extraction and Isolation of this compound
This protocol outlines a general and widely applicable methodology for the isolation of this compound from plant materials, incorporating extraction, fractionation, and chromatographic purification.
1. Materials and Reagents:
-
Dried and powdered plant material
-
Solvents: 95% Ethanol, Petroleum ether, Ethyl acetate (B1210297), n-butanol, Methanol, Water (HPLC grade)
-
Silica (B1680970) gel for column chromatography
-
Reverse-phase C18 silica gel
-
Standard this compound (for comparison)
-
Rotary evaporator
-
Chromatography columns
-
HPLC system (preparative or semi-preparative)
-
NMR spectrometer
-
Mass spectrometer
2. Experimental Procedure:
Step 1: Extraction
-
Extract the dried and powdered plant material (e.g., 10 kg of rhizomes of Polygonum amplexicaule) with 95% ethanol at room temperature three times.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
Step 2: Fractionation
-
Suspend the crude ethanol extract in a water:methanol (9:1) solution.
-
Perform successive liquid-liquid extractions with petroleum ether, ethyl acetate, and n-butanol.
-
Concentrate each fraction (petroleum ether, ethyl acetate, n-butanol, and the remaining water fraction) to dryness. The ethyl acetate fraction is often enriched with phenolic compounds like this compound.[4][5]
Step 3: Chromatographic Purification
-
Subject the ethyl acetate fraction to normal phase silica gel column chromatography.
-
Elute the column with a step gradient of a non-polar to a more polar solvent system (e.g., hexane-acetone, starting from 1:9 and gradually increasing the polarity).
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions rich in this compound and concentrate them.
-
For further purification, perform reverse-phase column chromatography on the concentrated fractions using a methanol-water step gradient.
-
Alternatively, semi-preparative HPLC can be used for final purification to obtain high-purity this compound.[2][6]
Step 4: Structure Elucidation
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6]
Protocol 2: Specific Protocol from Artemisia aucheri
This protocol details a sequential maceration followed by chromatographic purification to isolate this compound from the aerial parts of Artemisia aucheri.[6]
1. Materials and Reagents:
-
Air-dried and ground aerial parts of A. aucheri (200 g)
-
Solvents: Petroleum ether (40-60°C), Dichloromethane, Ethyl acetate, Ethanol, Methanol (MeOH), Water (H₂O)
-
Reverse-phase vacuum liquid chromatography (VLC) material
-
Semi-preparative HPLC system
2. Experimental Procedure:
Step 1: Sequential Maceration
-
Extract the plant material sequentially with petroleum ether, dichloromethane, ethyl acetate, ethanol, and ethanol-water (1:1 v/v).[6] Use approximately 3 x 2.0 L of each solvent.
-
Filter the extracts and dry them using a rotary evaporator at a temperature below 45°C.[6]
Step 2: Fractionation by VLC
-
Subject the ethanolic extract (which typically has a high yield) to reversed-phase vacuum liquid chromatography (VLC).[6]
-
Use a step gradient of MeOH-H₂O (from 1:9 to 10:0) to obtain several fractions.[6]
Step 3: HPLC Purification
-
Identify the fraction with the highest phenolic content and radical scavenging activity for further purification.
-
Re-fractionate the active fraction (e.g., Fraction C) using semi-preparative HPLC with a MeOH-H₂O gradient to yield subfractions.[6]
-
Perform further purification of the subfraction containing this compound using semi-preparative HPLC with a different gradient to yield pure compound.[6]
Step 4: Characterization
-
Elucidate the structure of the isolated compound using spectroscopic analysis, including NMR and MS, and compare the data with literature values.[6]
Visualizations
Experimental Workflow for this compound Isolation
Caption: General workflow for isolating this compound.
Logical Relationship of Purification Techniques
Caption: Hierarchy of purification techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound from Verdicchio wine: chromatographic purification and in vivo evaluation of its antifibrotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Extraction of Antioxidant Components from Bidens pilosa Flowers and Their Uptake by Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of this compound and a Spinacetin Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Ethyl Caffeate using a Validated HPLC-UV Method
AN-HPLC-EC001
Introduction
Ethyl caffeate is a naturally occurring phenolic compound found in various plant species and is known for its antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate quantification of this compound in raw materials, extracts, and finished products is crucial for quality control, formulation development, and pharmacological studies. This application note presents a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the precise and reliable quantification of this compound. The method is suitable for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid, analytical grade
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
A C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from a solid matrix, e.g., plant extract)
-
Accurately weigh a suitable amount of the homogenized sample (e.g., 100 mg of dry plant extract).
-
Transfer the sample to a 10 mL volumetric flask and add approximately 7 mL of methanol.
-
Sonicate the mixture for 30 minutes to ensure complete extraction of this compound.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
Chromatographic Conditions
The following chromatographic conditions have been optimized for the quantification of this compound:
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 325 nm |
| Run Time | 30 minutes |
Data Presentation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The performance characteristics of the method are summarized in the tables below.
Table 1: System Suitability and Chromatographic Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (min) | - | ~15.5 |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N > 2000 | > 5000 |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.80 |
| Precision (%RSD) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Specificity | No interference from blank and placebo |
| Robustness | Robust |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the quantification of this compound.
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Logical relationship of method validation based on ICH guidelines.
References
- 1. ejgm.co.uk [ejgm.co.uk]
- 2. Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH guidance in practice: validated reversed-phase HPLC method for the determination of active mangiferin from extracts of Mangifera indica Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays to Determine Ethyl Caffeate Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl caffeate, a naturally occurring phenolic compound, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-neoplastic activities.[1][2] Evaluating the cytotoxic effects of this compound on various cell types is a critical step in understanding its mechanism of action and assessing its potential as a therapeutic agent. This document provides detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity of this compound. The assays described herein are designed to measure different aspects of cell health, including metabolic activity, membrane integrity, apoptosis, and cell cycle progression.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines (MTT/CCK-8 Assay)
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 Value | Reference |
| PC9OR | Osimertinib-resistant Lung Cancer | CCK-8 | 48 | 78 µM | [1] |
| HCC827OR | Osimertinib-resistant Lung Cancer | CCK-8 | 48 | 82 µM | [1] |
| OSF | Oral Submucosus Fibroblast | MTT | Not Specified | Significant cytotoxicity at 400 µM | [2] |
| GNM | Neck Metastasis of Gingiva Carcinoma | MTT | Not Specified | Significant cytotoxicity at 400 µM | [2] |
| TSCCa | Tongue Squamous Cell Carcinoma | MTT | Not Specified | Significant cytotoxicity at 400 µM | [2] |
| BF | Buccal Mucosal Fibroblast | MTT | Not Specified | No significant cytotoxicity at 400 µM | [2] |
| RAW 264.7 | Macrophage | MTT | 24 | No significant cytotoxicity at ≤ 10 µg/mL | [3] |
| MCF-7 | Breast Cancer | MTT | 6 | No cytotoxic effects at 10-100 µg/mL | [3] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | Incubation Time (h) | Apoptosis Assay | Apoptosis Rate (%) | Reference |
| PC9OR | This compound (IC50) | 48 | Annexin V-FITC/PI | 4.33 to 8.6 | [1] |
| HCC827OR | This compound (IC50) | 48 | Annexin V-FITC/PI | 4.61 to 7.05 | [1] |
Table 3: Effect of this compound on Cell Cycle
| Cell Line | Treatment | Incubation Time (h) | Effect | Reference |
| PC9OR | This compound (IC50) | 48 | S phase arrest | [1] |
| HCC827OR | This compound (IC50) | 48 | S phase arrest | [1] |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[4]
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[4] During this time, viable cells will convert MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[5]
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect the supernatant containing floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per kit instructions).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8]
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest and wash the cells with PBS as described above.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Signaling pathways modulated by this compound.
References
- 1. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ozbiosciences.com [ozbiosciences.com]
- 6. kumc.edu [kumc.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Ethyl Caffeate in Animal Models of Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl caffeate is a natural phenolic compound derived from caffeic acid, found in various plants. It has garnered significant interest in pharmacological research due to its potent anti-inflammatory, antioxidant, and immunomodulatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in common preclinical animal models of inflammation, summarizing its mechanism of action and presenting key quantitative data to guide researchers in their study design.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] In response to inflammatory stimuli like lipopolysaccharide (LPS) or phorbol (B1677699) esters (TPA), the NF-κB dimer is liberated from its inhibitor, IκB, translocates to the nucleus, and binds to DNA to initiate the transcription of pro-inflammatory genes.[1]
Key mechanistic findings include:
-
Inhibition of NF-κB DNA Binding: this compound directly impairs the ability of the activated NF-κB complex to bind to its target DNA sequences.[1][4][5] This is a critical step that halts the downstream inflammatory cascade.
-
Suppression of Pro-inflammatory Mediators: By inhibiting NF-κB, this compound significantly suppresses the expression and production of key inflammatory molecules, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2).[1][2][4]
-
Upstream Pathway Independence: Studies have shown that this compound does not affect the upstream phosphorylation and degradation of IκB or the activation of mitogen-activated protein kinases (MAPKs), indicating a specific action on the final step of NF-κB activation.[1][4]
Signaling Pathway Diagram
Caption: this compound inhibits the binding of NF-κB to DNA.
Data Presentation
The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | Parameter Measured | Concentration / IC₅₀ | Result | Citation(s) |
| RAW 264.7 | LPS | Nitric Oxide (NO) | IC₅₀ = 5.5 µg/mL | Potent inhibition of NO production. | [1][4] |
| RAW 264.7 | LPS | Nitric Oxide (NO) | IC₅₀ = 12.0 µM | Inhibition of nitrite (B80452) accumulation. | [6][7] |
| RAW 264.7 | LPS | iNOS mRNA | 1 µg/mL | ~56% reduction in expression. | [1] |
| RAW 264.7 | LPS | iNOS mRNA | 2 µg/mL | Expression reduced to baseline levels. | [1] |
| RAW 264.7 | LPS | COX-2 Protein | 5 µg/mL | 45% inhibition of expression. | [1] |
| RAW 264.7 | LPS | PGE₂ Production | 1 µg/mL | Marked suppression. | [1] |
| RAW 264.7 | LPS | PGE₂ Production | 2-5 µg/mL | Total inhibition. | [1] |
| BV-2 Microglia | LPS (200 ng/mL) | iNOS & COX-2 | Pretreatment | Significant reduction in protein levels. | [8] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Species | Treatment / Dose | Parameter Measured | Result | Citation(s) |
| TPA-Induced Skin Inflammation | Mouse | Topical application | COX-2 Expression | Significant inhibition, superior to celecoxib. | [1][4] |
| Carrageenan-Induced Paw Edema | Mouse | 10 and 20 mg/kg | Paw Edema Volume | Significant inhibition at 3, 4, and 5 hours post-carrageenan. | [9] |
| Carrageenan-Induced Paw Edema | Mouse | Not specified | Neutrophil Influx | Butyl and octyl caffeate (analogs) reduced influx by 28-49%. | [6][7] |
| Carrageenan-Induced Paw Edema | Mouse | Not specified | IL-1β Levels | Butyl and octyl caffeate (analogs) reduced levels by 24-30%. | [6][7] |
Experimental Protocols
The following are detailed protocols for common animal models of inflammation where this compound can be evaluated.
Protocol 1: Carrageenan-Induced Paw Edema in Rodents
This model is widely used to assess the efficacy of acute anti-inflammatory agents.[10][11] The inflammatory response is biphasic, involving early mediators like histamine (B1213489) and serotonin, followed by a late phase mediated by prostaglandins (B1171923) and nitric oxide.[9]
Workflow Diagram
Caption: Experimental workflow for the carrageenan paw edema model.
Methodology
-
Animals: Use male or female mice (e.g., ICR strain) or rats (e.g., Sprague-Dawley). Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., saline or 0.5% CMC).
-
Group 2: this compound (low dose, e.g., 10 mg/kg).
-
Group 3: this compound (high dose, e.g., 20 mg/kg).
-
Group 4: Positive Control (e.g., Indomethacin, 5 mg/kg).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer.
-
Compound Administration: Administer this compound, vehicle, or positive control via intraperitoneal (i.p.) or oral (p.o.) route.
-
Inflammation Induction: 30-60 minutes after compound administration, inject 100 µL (for rats) or 50 µL (for mice) of a 1% carrageenan suspension in sterile saline into the subplantar surface of the right hind paw.[10][11]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group).
-
-
Biomarker Analysis (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for analysis of inflammatory markers (e.g., TNF-α, IL-1β, COX-2, iNOS) via Western blot, ELISA, or qPCR.[9][10]
Protocol 2: TPA-Induced Skin Inflammation in Mice
This model is excellent for evaluating topically applied anti-inflammatory agents. 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent activator of protein kinase C (PKC), leading to a robust inflammatory response characterized by edema and expression of COX-2.[1]
Workflow Diagram
Caption: Experimental workflow for the TPA-induced skin inflammation model.
Methodology
-
Animals: Use female ICR mice (6-8 weeks old). Shave the dorsal skin 24 hours before the experiment.
-
Grouping: Divide animals into groups (n=5-6 per group):
-
Group 1: Vehicle control (e.g., Acetone).
-
Group 2: TPA only.
-
Group 3: this compound + TPA.
-
Group 4: Positive Control (e.g., Celecoxib) + TPA.
-
-
Compound Administration: Topically apply this compound or the positive control dissolved in 200 µL of acetone to the shaved area of the back.[5]
-
Inflammation Induction: 30 minutes after compound application, topically apply TPA (e.g., 10 nmol in 200 µL acetone) to the same area.[5]
-
Incubation: House the animals for 4 hours to allow for the development of the inflammatory response.[5]
-
Tissue Collection: Euthanize the mice and collect skin tissue from the treated area using a biopsy punch.
-
Analysis: Process the skin tissue for immunohistochemical staining or Western blot analysis to determine the expression levels of COX-2 and other inflammatory markers.[1]
Protocol 3: LPS-Induced Systemic Inflammation in Mice
This model mimics the systemic inflammatory response seen in sepsis and is useful for evaluating compounds that target cytokine production and systemic inflammation.[12]
Workflow Diagram
Caption: Experimental workflow for the LPS-induced systemic inflammation model.
Methodology
-
Animals: Use male or female mice (e.g., C57BL/6). Acclimatize for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle control.
-
Group 2: LPS only.
-
Group 3: this compound + LPS.
-
Group 4: Positive Control (e.g., Dexamethasone) + LPS.
-
-
Compound Administration: Administer this compound (e.g., 30 mg/kg), vehicle, or positive control, typically via oral gavage or i.p. injection.[12][13]
-
Inflammation Induction: 60 minutes after compound administration, inject Lipopolysaccharide (LPS from E. coli) intraperitoneally at a dose of 1-2 mg/kg.[12][13]
-
Monitoring and Sample Collection:
-
Observe animals for signs of sickness behavior (e.g., lethargy, piloerection) between 1-2 hours post-LPS injection.[12][13]
-
At a predetermined time point (e.g., 3, 6, or 24 hours post-LPS), euthanize the animals.
-
Collect blood via cardiac puncture to prepare serum or plasma.
-
Perfuse animals with saline and collect organs (e.g., liver, lungs, brain) for further analysis.
-
-
Analysis:
-
Use ELISA kits to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum/plasma.
-
Homogenize collected tissues to measure cytokine levels, myeloperoxidase (MPO) activity (as a marker of neutrophil infiltration), or gene expression of inflammatory markers.
-
Safety and Toxicology
While comprehensive toxicology data for this compound is not extensively detailed in the cited literature, in vitro studies using RAW 264.7 macrophages showed little to no cytotoxicity at concentrations of 10 µg/mL or below.[1] A study on ethyl oleate (B1233923), a structurally related fatty acid ester, established a No Observable Adverse Effect Level (NOAEL) of approximately 6g/kg bw/day in a 91-day rat feeding study, though direct extrapolation is not advised.[14] Researchers should perform preliminary dose-range finding studies to establish the safety and tolerability of their specific this compound formulation in the chosen animal model.
Conclusion
This compound is a promising natural compound for mitigating inflammation. Its well-defined mechanism of action, centered on the inhibition of NF-κB DNA binding, makes it an attractive candidate for further development. The protocols and data presented here provide a robust framework for researchers to effectively design and execute preclinical studies to explore the therapeutic potential of this compound in various inflammatory conditions.
References
- 1. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses NF-[kappa]B activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - ProQuest [proquest.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Activity of N-(3-Florophenyl) ethylcaffeamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Caffeic acid attenuates lipopolysaccharide-induced sickness behaviour and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The safety of ethyl oleate is supported by a 91-day feeding study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Ethyl Caffeate for In Vivo Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl caffeate, a naturally occurring phenolic compound found in various plant species, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1] Preclinical in vivo studies are crucial for evaluating its therapeutic potential. This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound, intended to guide researchers in designing and executing robust animal studies. The primary mechanism of action of this compound involves the modulation of key inflammatory signaling pathways, most notably the inhibition of Nuclear Factor-kappa B (NF-κB) activation.[2][3]
Data Presentation: Formulation and Solubility
Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in vivo. Due to its hydrophobic nature, this compound requires a suitable vehicle for solubilization and administration. Below is a summary of a common vehicle composition and the solubility of this compound.
| Vehicle Component | Percentage | Purpose |
| Dimethyl sulfoxide (B87167) (DMSO) | 10% | Primary solvent |
| Polyethylene glycol 300 (PEG300) | 40% | Co-solvent, viscosity enhancer |
| Tween 80 | 5% | Surfactant, emulsifier |
| Saline (0.9% NaCl) | 45% | Diluent, ensures isotonicity |
| Solubility in this vehicle: 2 mg/mL (Sonication is recommended to aid dissolution). |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal and Oral Administration
This protocol details the preparation of a stock solution and a working solution of this compound suitable for both intraperitoneal (IP) injection and oral gavage in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (1.5 mL, 15 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Stock Solution Preparation (e.g., 40 mg/mL in DMSO):
-
Weigh the desired amount of this compound powder.
-
In a sterile conical tube, dissolve 2 mg of this compound in 50 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. This creates a concentrated stock solution.
-
-
Working Solution Preparation (e.g., 2 mg/mL):
-
To the 50 µL of the this compound stock solution, add 300 µL of PEG300.
-
Mix well by vortexing until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and vortex until clear.
-
Finally, add 600 µL of sterile saline.
-
Vortex the final solution thoroughly. If precipitation occurs, sonicate the solution until it becomes clear.
-
The final concentration of this working solution will be approximately 2 mg/mL. Adjust volumes proportionally to achieve different concentrations, ensuring the final vehicle composition remains consistent.
-
Note: Always prepare fresh formulations on the day of administration. For oral administration of a related compound, caffeic acid phenethyl ester (CAPE), a suspension in a vehicle containing 20% Tween has also been used.[4]
Protocol 2: Administration of this compound via Intraperitoneal (IP) Injection in Mice
This protocol provides a standardized method for IP injection in mice.
Materials:
-
Prepared this compound working solution
-
Sterile syringes (1 mL) with needles (25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling and Restraint:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The two-person technique is preferred for safety and accuracy.[5]
-
Position the mouse with its head tilted downwards to allow abdominal organs to shift away from the injection site.
-
-
Injection Site Identification:
-
Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, bladder, or other vital organs.[5]
-
-
Injection:
-
Insert the needle at a 30-40 degree angle with the bevel facing up.[5]
-
Gently aspirate to ensure no bodily fluids (e.g., blood, urine) are drawn into the syringe, which would indicate improper needle placement.
-
Slowly inject the calculated volume of the this compound solution into the peritoneal cavity. The maximum recommended injection volume for mice is < 10 ml/kg.[5]
-
Withdraw the needle smoothly and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress, such as bleeding at the injection site or abnormal behavior.
-
Protocol 3: Administration of this compound via Oral Gavage in Mice
This protocol describes the procedure for administering this compound orally using a gavage needle.
Materials:
-
Prepared this compound working solution
-
Sterile oral gavage needles (flexible or rigid, appropriate size for the mouse)
-
Sterile syringes (1 mL)
-
Animal restraint device (optional)
Procedure:
-
Animal Handling:
-
Properly restrain the mouse to prevent movement and ensure the head and neck are in a straight line with the body.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip.
-
Advance the needle smoothly along the esophagus into the stomach. Do not force the needle.
-
-
Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound solution. The recommended volume is typically 20 mL/kg of body weight, using a buffered solution like PBS is recommended over water or saline alone to buffer gastric pH.[6]
-
-
Post-Administration Care:
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of respiratory distress or discomfort.
-
Protocol 4: In Vivo Efficacy Assessment in a Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-cancer efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line (e.g., human lung cancer cells)
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel (or similar basement membrane matrix)
-
Calipers for tumor measurement
-
Prepared this compound formulation and vehicle control
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^7 cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via IP injection or oral gavage) and the vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily).
-
-
Tumor Measurement and Data Collection:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after a specified number of days or when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, western blotting, qPCR).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of this compound.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound's inhibitory action on NF-κB and PI3K/Akt pathways.
Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Nano-Liposomal Formulation of Caffeic Acid Phenethyl Ester Modulates Nrf2 and NF-κβ Signaling and Alleviates Experimentally Induced Acute Pancreatitis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Identification of Ethyl Caffeate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of Ethyl Caffeate, a naturally occurring phenolic compound with demonstrated anti-inflammatory and anti-cancer properties. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are intended to be a comprehensive resource for researchers in academia and the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation, identification, and quantification of this compound in various matrices, including plant extracts and biological samples.
Quantitative Data Summary
| Parameter | Value | Reference |
| Retention Time (t_R) | Variable, dependent on exact method | [1][2] |
| Detection Wavelength (λ_max) | 324 nm | [1] |
Experimental Protocol
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Data acquisition and processing software.
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid or Phosphoric acid (analytical grade).
-
This compound reference standard.
Sample Preparation (from Plant Material):
-
Extraction: Macerate 1 gram of dried and powdered plant material with 20 mL of 70% ethanol.[3]
-
Sonication/Shaking: Sonicate or shake the mixture for 30-60 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-50% B (linear gradient)
-
20-25 min: 50-90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: 324 nm.[1]
Standard Curve Preparation:
Prepare a series of standard solutions of this compound in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and construct a calibration curve by plotting peak area against concentration.
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds like this compound, often after a derivatization step to increase volatility.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Ion (M+) | m/z 208 | |
| Key Fragment Ions | m/z 180, 163, 135 | [5] |
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for phenolic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Data acquisition and processing software with a mass spectral library (e.g., NIST, Wiley).
Reagents:
-
Ethyl acetate (B1210297) (GC grade).
-
Pyridine (B92270) (derivatization grade).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.
-
This compound reference standard.
Sample Preparation and Derivatization:
-
Extraction: Extract the sample as described in the HPLC sample preparation section, but use a volatile solvent like ethyl acetate for the final extraction step.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried extract.
-
Heating: Heat the mixture at 70 °C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
GC-MS Conditions:
-
Injector Temperature: 280 °C.[7]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 min at 280 °C.[8]
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[7]
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[7]
-
Mass Scan Range: m/z 40-550.
Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework of this compound.
Quantitative Data Summary (in DMSO-d6)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-7 | 7.47 | d | 16.0 | |
| H-2 | 7.05 | s | ||
| H-6 | 6.98 | d | 7.7 | |
| H-5 | 6.76 | d | 7.7 | |
| H-8 | 6.24 | d | 16.0 | |
| H-10 | 4.16 | q | 7.05 | -OCH₂CH₃ |
| H-11 | 1.25 | t | 7.05 | -OCH₂CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| C-9 | 168.0 | C=O |
| C-4 | 149.2 | |
| C-3 | 146.2 | |
| C-7 | 145.7 | |
| C-1 | 126.0 | |
| C-6 | 121.8 | |
| C-5 | 116.1 | |
| C-2 | 115.2 | |
| C-8 | 114.5 | |
| C-10 | 60.2 | -OCH₂CH₃ |
| C-11 | 15.2 | -OCH₂CH₃ |
Reference for NMR data:[9]
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Reagents:
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of DMSO-d6 in a clean, dry NMR tube.
-
Vortex the tube to ensure complete dissolution.
NMR Acquisition:
-
Tune and shim the spectrometer for the DMSO-d6 solvent.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique for the preliminary identification and quantification of this compound based on its characteristic light absorption in the UV region.
Quantitative Data Summary
| Parameter | Value | Reference |
| λ_max in Methanol | 324 nm | [4] |
| Shoulder Peak | ~295 nm | [4] |
Experimental Protocol
Instrumentation:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
Reagents:
-
Methanol (spectroscopic grade).
-
This compound reference standard.
Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
Measurement:
-
Use methanol as a blank to zero the spectrophotometer.
-
Record the UV-Vis spectrum of the this compound solution from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λ_max).
Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][12] It does not affect the translocation of NF-κB into the nucleus but rather impairs its binding to DNA, thereby preventing the transcription of pro-inflammatory genes like iNOS and COX-2.[7][12]
Caption: Inhibition of NF-κB signaling by this compound.
References
- 1. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogres.com [phcogres.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.gnest.org [journal.gnest.org]
- 9. rsc.org [rsc.org]
- 10. gradient elution hplc: Topics by Science.gov [science.gov]
- 11. immun.lth.se [immun.lth.se]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Ethyl Caffeate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of ethyl caffeate, a naturally occurring phenolic compound with recognized anti-inflammatory and antioxidant properties, through lipase-catalyzed reactions.[1][2] Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. The following sections detail the methodologies for direct esterification and transesterification, supported by tabulated data for easy comparison of reaction parameters.
Introduction
This compound is the ethyl ester derived from the formal condensation of the carboxyl group of trans-caffeic acid with ethanol (B145695).[1] Its synthesis using lipases, particularly immobilized forms like Novozym® 435 from Candida antarctica, has been a subject of significant research due to the mild reaction conditions, high catalytic efficiency, and reusability of the biocatalyst.[3][4][5] This document outlines optimized protocols for its synthesis, purification, and characterization.
Key Experimental Protocols
Protocol 1: Direct Esterification of Caffeic Acid with Ethanol
This protocol describes the direct synthesis of this compound from caffeic acid and ethanol using an immobilized lipase (B570770).
Materials:
-
Caffeic Acid
-
Ethanol (anhydrous)
-
Immobilized Lipase (e.g., Novozym® 435)
-
Organic Solvent (e.g., Isooctane, tert-butanol)
-
Molecular Sieves (optional, for water removal)[3]
-
Reaction Vessel (e.g., screw-capped flask)
-
Shaking Incubator or Magnetic Stirrer with heating
-
Rotary Evaporator
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexane)
Procedure:
-
Substrate Preparation: Dissolve caffeic acid in the chosen organic solvent within the reaction vessel. Add ethanol to the mixture. The molar ratio of caffeic acid to ethanol is a critical parameter and should be optimized; ratios from 1:10 to 1:90 have been reported to be effective.[5]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically a percentage of the substrate weight.
-
Reaction Incubation: Seal the vessel and place it in a shaking incubator or on a heated magnetic stirrer. Maintain the reaction at the optimal temperature (e.g., 60-70°C) for the specified duration (e.g., 24-72 hours).[5] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Enzyme Recovery: After the reaction, recover the immobilized lipase by filtration or centrifugation for potential reuse.
-
Solvent Removal: Remove the organic solvent from the reaction mixture using a rotary evaporator.
-
Product Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a suitable solvent system like ethyl acetate-hexane, to obtain pure this compound.[1]
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]
Protocol 2: Transesterification for this compound Synthesis
This protocol outlines the synthesis of this compound via transesterification, for instance, from ethyl ferulate. This method can be advantageous when the starting ester is more soluble in the reaction medium than caffeic acid.
Materials:
-
Ethanol
-
Immobilized Lipase (e.g., Novozym® 435)
-
Vacuum system (optional, for removal of by-products)[8]
-
Standard laboratory equipment for reaction, workup, and purification as in Protocol 1.
Procedure:
-
Reaction Setup: Combine the starting ester, ethanol, and the chosen solvent in a reaction vessel.
-
Enzyme Addition: Add the immobilized lipase to the mixture.
-
Reaction Conditions: Incubate the reaction at an optimized temperature (e.g., 70°C) with stirring.[6] If a volatile by-product is formed (e.g., methanol (B129727) from mthis compound), applying a vacuum can drive the reaction towards the product side.[7][8]
-
Monitoring and Workup: Monitor the reaction progress by TLC or HPLC. Once complete, follow the enzyme recovery, solvent removal, and purification steps as detailed in Protocol 1.
-
Characterization: Verify the structure of the final product using NMR and MS.
Quantitative Data Summary
The efficiency of lipase-catalyzed this compound synthesis is influenced by several factors. The tables below summarize key quantitative data from various studies.
Table 1: Optimization of Reaction Parameters for Caffeic Acid Ester Synthesis
| Enzyme | Substrates | Solvent | Temp. (°C) | Time (h) | Molar Ratio (Acid:Alcohol) | Conversion/Yield (%) | Reference |
| Novozym® 435 | Caffeic Acid, 2-Phenylethanol | Isooctane | 69 | 59 | 1:72 | 91.65 | [5] |
| Novozym® 435 | Caffeic Acid, 2-Phenylethanol | Isooctane | 70 | 48 | 1:92 | ~100 | [9][10] |
| Novozym® 435 | Caffeic Acid, Phenethyl Alcohol | tert-butanol | - | 500 | 1:1 | 40 | [3] |
| Novozym® 435 | Caffeic Acid, 2-Phenylethanol | [Emim][Tf₂N] | 73.7 | 60 | 1:27.1 | 96.6 | [10] |
| Novozym® 435 | Ferulic Acid, Ethanol | tert-butanol | 60 | 312 | 1:1 | 20 | [8] |
| A. niger Lipase (immobilized) | Caffeic Acid, 2-Phenylethanol | Deep Eutectic Solvent | 80 | 24 | - | 17.5 | [11] |
Table 2: Influence of Solvent on Lipase-Catalyzed Esterification
| Enzyme | Reaction | Solvent | Conversion/Yield (%) | Reference |
| Novozym® 435 | Caffeic Acid Esterification | Isooctane | High | [9][10] |
| Novozym® 435 | Caffeic Acid Esterification | tert-butanol | 40% | [3] |
| Novozym® 435 | Ferulic Acid Esterification | Hexane/Toluene | Not Detected | [8] |
| Novozym® 435 | Caffeic Acid Esterification | Hydrophobic Ionic Liquids | Significantly Higher than Hydrophilic ILs | [12] |
| Novozym® 435 | Caffeic Acid Esterification | [Emim][Tf₂N] (an Ionic Liquid) | High | [12] |
| Novozym® 435 | Ethyl Ferulate Alcoholysis | Toluene/Hexane | 50% (83% with vacuum) | [8] |
Visualizations
The following diagrams illustrate the enzymatic reaction and a general workflow for the synthesis of this compound.
Caption: Enzymatic synthesis of this compound from caffeic acid and ethanol.
Caption: General workflow for lipase-catalyzed this compound synthesis.
References
- 1. This compound | 102-37-4 [chemicalbook.com]
- 2. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimized enzymatic synthesis of caffeic acid phenethyl ester by RSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced transesterification of ethyl ferulate with glycerol for preparing glyceryl diferulate using a lipase in ionic liquids as reaction medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of caffeic acid phenethyl ester analogues in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Effect of ionic liquids on enzymatic synthesis of caffeic acid phenethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Transesterification of Methyl Caffeate to Ethyl Caffeate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl caffeate, an ester of caffeic acid, is a naturally occurring phenolic compound with significant antioxidant, anti-inflammatory, and anticancer properties. Its favorable bioavailability and safety profile make it a compound of interest in the pharmaceutical and nutraceutical industries. Transesterification of mthis compound to this compound offers a straightforward and efficient method for its synthesis, often employing enzymatic catalysts for a greener and more specific reaction. This document provides detailed application notes and protocols for this conversion.
The transesterification reaction involves the exchange of the alcohol moiety of an ester with another alcohol. In this case, the methyl group of mthis compound is replaced by an ethyl group from ethanol (B145695). This reaction can be catalyzed by acids, bases, or enzymes, with enzymatic catalysis being particularly advantageous due to its high selectivity, mild reaction conditions, and reduced byproduct formation.
Reaction Principle
The transesterification of mthis compound to this compound can be achieved under acidic, basic, or enzymatic conditions.
-
Acid-Catalyzed Transesterification: This method typically involves heating the mthis compound in an excess of ethanol with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and driven to completion by using a large excess of ethanol.
-
Base-Catalyzed Transesterification: An alkoxide, such as sodium ethoxide, is used to catalyze the reaction. The reaction proceeds via nucleophilic acyl substitution. Using ethanol as the solvent helps to drive the equilibrium towards the formation of this compound.[1]
-
Enzymatic Transesterification: Lipases are commonly employed for this transformation. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are particularly effective.[2][3] The enzyme facilitates the acyl exchange between mthis compound and ethanol. This method is highly specific and operates under mild conditions, making it an environmentally friendly option. The removal of the methanol (B129727) byproduct can help to shift the equilibrium towards the product.[4]
Quantitative Data Summary
The following table summarizes representative quantitative data for the enzymatic transesterification of caffeic acid esters. While specific data for the mthis compound to this compound reaction is extrapolated, these values provide a benchmark for expected yields and conversion rates under optimized conditions.
| Parameter | Value | Conditions | Catalyst | Reference |
| Conversion Yield | >90% | Optimized temperature and substrate molar ratio | Novozym 435 | Extrapolated from[4][5] |
| Reaction Time | 24 - 72 hours | Batch reaction | Novozym 435 | [6] |
| Optimal Temperature | 40 - 60 °C | Varies with solvent and specific lipase (B570770) | Lipase | [5][6] |
| Substrate Molar Ratio | 1:5 to 1:10 (Mthis compound:Ethanol) | To drive equilibrium | N/A | General Principle |
| Enzyme Loading | 5 - 10% (w/w of substrates) | To ensure sufficient catalytic activity | Novozym 435 | [6] |
Experimental Protocols
Protocol 1: Enzymatic Transesterification using Novozym 435
This protocol describes a standard procedure for the lipase-catalyzed transesterification of mthis compound to this compound.
Materials:
-
Mthis compound
-
Anhydrous Ethanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Organic solvent (e.g., 2-methyl-2-butanol, tert-butanol (B103910), or solvent-free)
-
Molecular sieves (optional, for water removal)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve mthis compound in the chosen solvent (or use a solvent-free system with excess ethanol). A typical starting concentration is 0.1 M mthis compound.
-
Addition of Ethanol: Add anhydrous ethanol in a molar excess (e.g., a 1:10 molar ratio of mthis compound to ethanol).
-
Addition of Catalyst: Add Novozym 435 to the reaction mixture. A typical enzyme loading is 5-10% by weight of the substrates.
-
Incubation: Seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer. Maintain the temperature between 40-60 °C. The reaction is typically run for 24 to 72 hours.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor the progress by HPLC. The mobile phase for HPLC analysis can be a mixture of methanol and water with 0.1% formic acid.[7]
-
Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Purification: Remove the solvent and excess ethanol from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica (B1680970) gel.
Diagrams
Caption: Enzymatic transesterification workflow.
Caption: Transesterification reaction scheme.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 3. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Enzymatic synthesis of caffeic acid phenethyl ester analogues in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of ionic liquid on Novozym 435-catalyzed the transesterification of castor oil and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipase-catalyzed transesterification of rapeseed oil for biodiesel production with tert-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Ethyl Caffeate Antioxidant Assays (DPPH and ABTS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the antioxidant capacity of Ethyl Caffeate using the common DPPH and ABTS assays. The information herein is intended to guide researchers in setting up and executing these experiments, as well as in presenting and interpreting the resulting data.
Introduction to Antioxidant Assays
Antioxidant capacity is a crucial parameter in the evaluation of phytochemicals for their potential therapeutic applications, particularly in mitigating oxidative stress-related diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely used spectrophotometric methods for determining the antioxidant activity of compounds.[1][2] These assays are based on the ability of an antioxidant to scavenge stable free radicals, leading to a measurable change in color.
This compound, an ester of caffeic acid, is a phenolic compound known for its antioxidant properties. The protocols detailed below are optimized for the evaluation of this specific compound.
Data Presentation: Antioxidant Activity of this compound and Related Compounds
The antioxidant activity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the initial free radicals.[3] A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported IC50 values for this compound and related compounds in DPPH and ABTS assays.
| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference Compound | Reference IC50 (µg/mL) |
| This compound | DPPH | 18.75 ± 0.07 | ~81.4 | Not Specified | Not Specified |
| Caffeic Acid | DPPH | Not Specified | 6.46 ± 0.17 | Not Specified | Not Specified |
| Ethyl Acetate (B1210297) Fraction (containing this compound) | DPPH | 14.31 | Not Specified | Ascorbic Acid | 4.97 |
| Ethyl Acetate Fraction (containing this compound) | ABTS | 2.10 | Not Specified | Trolox | 2.34 |
Note: The conversion of µg/mL to µM for this compound is approximated based on its molecular weight (208.2 g/mol ). Data for the ethyl acetate fraction is included as it is a primary source from which this compound is often isolated and tested.[4][5]
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which is deep violet in color, by an antioxidant to the corresponding pale yellow hydrazine.[4] The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the sample.
Materials and Reagents:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (or Ethanol), analytical grade
-
Trolox (or Ascorbic Acid) as a positive control
-
96-well microplate
-
Microplate reader
-
Pipettes and tips
Procedure:
-
Preparation of DPPH Working Solution:
-
Prepare a 0.1 mM stock solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions of this compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.
-
Prepare a similar series of dilutions for the positive control (Trolox or Ascorbic Acid).
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 100 µL of the DPPH working solution.
-
Add 100 µL of the different concentrations of this compound or the standard to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Mix the contents of the wells gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
Determination of IC50:
-
Plot the percentage of inhibition against the concentration of this compound.
-
The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical, which can be determined from the graph.[6]
-
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with potassium persulfate.[5] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant's activity.
Materials and Reagents:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Ethanol (B145695) (or Phosphate Buffered Saline - PBS)
-
Trolox as a positive control
-
96-well microplate
-
Microplate reader
-
Pipettes and tips
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio (v/v) and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.
-
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions of this compound (e.g., 20, 10, 5, 2.5, 1.25 µg/mL) in ethanol.
-
Prepare a similar series of dilutions for the positive control (Trolox).
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 190 µL of the ABTS•+ working solution.
-
Add 10 µL of the different concentrations of this compound or the standard to the respective wells.
-
For the blank, add 10 µL of ethanol instead of the sample.
-
Mix the contents of the wells gently.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance of each well at 734 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank (ABTS•+ solution without sample).
-
A_sample is the absorbance of the sample with the ABTS•+ solution.
-
-
Determination of IC50:
-
Plot the percentage of inhibition against the concentration of this compound.
-
The IC50 value is the concentration of this compound that causes 50% inhibition of the ABTS•+ radical, which can be determined from the graph.
-
Visualizations of Experimental Design
To further clarify the experimental processes and underlying chemical principles, the following diagrams have been generated.
Caption: Workflow for the DPPH antioxidant assay.
Caption: Chemical principle of the DPPH assay.
Caption: Workflow for the ABTS antioxidant assay.
Caption: Chemical principle of the ABTS assay.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of this compound and a Spinacetin Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Models Studying Ethyl Caffeate's Anti-Cancer Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl Caffeate (EC) is a natural phenolic compound that has demonstrated promising anti-cancer properties in various preclinical studies. It is an ester of caffeic acid and ethanol (B145695). In vitro cell-based assays are crucial for the initial screening and mechanistic evaluation of potential anti-cancer agents like this compound. These models allow for a controlled environment to assess the direct effects of the compound on cancer cells, including cytotoxicity, induction of apoptosis, and modulation of key signaling pathways. This document provides detailed application notes and standardized protocols for investigating the anti-cancer effects of this compound in vitro.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following tables summarize the quantitative data on the anti-cancer effects of this compound and its closely related analogue, Caffeic Acid Phenethyl Ester (CAPE), across various cancer cell lines.
Table 1: IC50 Values of this compound and CAPE in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Treatment Duration (hours) | Citation |
| This compound | PC9OR | Osimertinib-Resistant Lung Cancer | ~78 µM | 48 | [1] |
| This compound | HCC827OR | Osimertinib-Resistant Lung Cancer | ~82 µM | 48 | [1] |
| This compound | OSF, GNM, TSCCa | Oral Cancer | Significant cytotoxicity at 400 µM | Not Specified | [2] |
| CAPE | MDA-MB-231 | Triple-Negative Breast Cancer | 14.08 µM | Not Specified | [3] |
| CAPE | Hs578T | Triple-Negative Breast Cancer | 8.01 µM | Not Specified | [3] |
| CAPE | LNCaP 104-R1 | Castration-Resistant Prostate Cancer | 18.9 µM | Not Specified | [4] |
| CAPE | LNCaP C4–2 | Castration-Resistant Prostate Cancer | 10.9 µM | Not Specified | [4] |
| CAPE | 22Rv1 | Castration-Resistant Prostate Cancer | 19.1 µM | Not Specified | [4] |
| CAPE | PC-3 | Castration-Resistant Prostate Cancer | 23.2 µM | Not Specified | [4] |
| CAPE | DU-145 | Castration-Resistant Prostate Cancer | 22.6 µM | Not Specified | [4] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Treatment | Effect | Method | Citation |
| PC9OR | This compound (IC50) | Apoptosis increased from 4.33% to 8.6% | Annexin V-FITC/PI Staining | [1] |
| HCC827OR | This compound (IC50) | Apoptosis increased from 4.61% to 7.05% | Annexin V-FITC/PI Staining | [1] |
| PC9OR & HCC827OR | This compound (IC50) | Increased number of cells in S phase | Cell Cycle Analysis | [1] |
| SKOV-3 | This compound | G1 phase cell cycle arrest | Not Specified | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., IC50) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time period.
-
Cell Harvesting: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined.
Western Blot Analysis
This protocol is for examining the effect of this compound on the expression of specific proteins in signaling pathways.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, p-p38, p38, NF-κB p65, Bcl-2, Bax, Cyclins, CDKs, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
References
- 1. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caffeic Acid Phenethyl Ester and Ethanol Extract of Propolis Induce the Complementary Cytotoxic Effect on Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caffeic acid phenethyl ester induced cell cycle arrest and growth inhibition in androgen-independent prostate cancer cells via regulation of Skp2, p53, p21Cip1 and p27Kip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mechanistic study on the anti-cancer activity of this compound in human ovarian cancer SKOV-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Ethyl Caffeate's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Caffeate (EC) is a natural phenolic compound with demonstrated anti-inflammatory, anti-cancer, and antioxidant properties. Its therapeutic potential stems from its ability to modulate various signaling pathways, thereby altering gene expression profiles. These application notes provide a comprehensive guide for researchers to investigate and quantify the effects of this compound on gene expression, focusing on key signaling pathways. The provided protocols are intended to serve as a foundation for designing and executing robust experiments to elucidate the molecular mechanisms of this compound.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical intracellular signaling cascades:
-
NF-κB Signaling Pathway: A central regulator of inflammation and immunity. This compound has been found to inhibit the activation of NF-κB, leading to the downregulation of pro-inflammatory genes.[1][2][3]
-
PI3K/Akt Signaling Pathway: Crucial for cell proliferation, survival, and metabolism. This compound can suppress this pathway, which is often dysregulated in cancer.[4]
-
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: Involved in cellular responses to environmental toxins and in the regulation of immune responses. This compound has been identified as an inhibitor of AhR signaling.[5]
Data Presentation: Quantitative Effects of this compound
The following table summarizes the reported quantitative effects of this compound on various molecular targets. This data can serve as a reference for expected outcomes in experimental settings.
| Molecular Target | Cell Line/Model | Treatment Conditions | Observed Effect | Reference |
| iNOS mRNA Expression | RAW 264.7 Macrophages | 1 µg/mL EC + LPS | ~56% reduction | [1] |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS-stimulated | IC50 = 5.5 µg/mL | [1][3] |
| COX-2 Promoter Activity | TPA-treated MCF-7 Cells | 10 µg/mL EC | 72% decrease | [1] |
| PGE2 Production | LPS-stimulated RAW 264.7 Macrophages | 2-5 µg/mL EC | Total inhibition | [1] |
| MET mRNA and Protein Expression | PC9OR and HCC827OR Cells | IC50 of EC for 48h | Inhibition | [4] |
| p-PI3K/PI3K and p-AKT/AKT Protein Expression | PC9OR and HCC827OR Cells | IC50 of EC for 48h | Reduction | [4] |
| Cell Proliferation (PC9OR and HCC827OR) | PC9OR and HCC827OR Cells | 0-300 µM EC for 48h | Dose-dependent suppression | [4] |
| Cell Proliferation (MDA-MB-231) | MDA-MB-231 Cells | IC50 = 14.08 µM | [6] | |
| Cell Proliferation (Hs578T) | Hs578T Cells | IC50 = 8.01 µM | [6] | |
| AhR-mediated SEAP Activity | HeXS34 Reporter Cells | 10 µM EC + FICZ/DHNA | Significant inhibition | [5] |
| Cyp1A1 mRNA Expression | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | 1 or 10 µM EC + FICZ/DHNA | Inhibition | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on gene and protein expression.
Cell Culture and Treatment
A crucial first step is to select an appropriate cell line that is relevant to the research question (e.g., RAW 264.7 macrophages for inflammation studies, cancer cell lines for oncology research).
Protocol:
-
Cell Culture: Culture the chosen cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): For studies involving growth factor signaling, serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling activity.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., in DMSO). Dilute the stock solution in culture medium to the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 6, 24, 48 hours). For studies on inflammatory responses, co-treatment with an inflammatory stimulus like Lipopolysaccharide (LPS) may be necessary.
Gene Expression Analysis by quantitative Real-Time PCR (qPCR)
qPCR is a sensitive and widely used technique to quantify mRNA levels of specific genes.
Protocol:
-
RNA Isolation: Following treatment, lyse the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, TRIzol).
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.
-
qPCR Program: Perform the qPCR using a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Suggested qPCR Primers:
| Gene | Species | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| iNOS (NOS2) | Human | GTTCTCAAGGCACAGGTCTC | GCAGGTCACTTATGTCACTTATC |
| iNOS (NOS2) | Mouse | ACAACAGGAACCTACCAGCTCA | GATGTTGTAGAGGTCTGCAGGC |
| COX-2 (PTGS2) | Human | CTTCTCCTTGAAAGCAGGCATT | GCTCGGCTTCCAGTATTGAGGA |
| COX-2 (PTGS2) | Mouse | GGAGAGACTATCAAGATAGTGATC | ATGGTCAGTAGACTTTTACAGCTC |
| MET | Human | GAAGTTTGCCCCAACTACATTG | TGTTGTCCTTTGCTCTGAACTG |
| MET | Mouse | TGAAGAGGAAGCCATCCCTG | AGGACAGCATCCTCTTCGTG |
| CYP1A1 | Human | CCTTCACCATCCCCAATTCT | GGACCTCATGCACCATTTCC |
| CYP1A1 | Mouse | TCTTTGGAGCTGTATCAGTCCA | GCTGTGGGGGATAGGAATCT |
Note: Primer sequences should be validated for specificity and efficiency before use.
Protein Expression Analysis by Western Blotting
Western blotting allows for the detection and quantification of specific proteins, including their post-translational modifications (e.g., phosphorylation).
Protocol:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Suggested Primary Antibodies:
| Target Protein | Host | Application | Supplier (Example) |
| NF-κB p65 | Rabbit | WB, IF | Cell Signaling Technology, Bio-Rad[7][8] |
| Phospho-NF-κB p65 (Ser536) | Rabbit | WB, IHC | Affinity Biosciences[9] |
| PI3 Kinase p110α | Rabbit | WB, IP | Cell Signaling Technology |
| Akt (pan) | Rabbit | WB, IP | Cell Signaling Technology |
| Phospho-Akt (Ser473) | Rabbit | WB, IHC | Cell Signaling Technology |
| AhR | Rabbit | WB, IHC | Cell Signaling Technology |
| iNOS | Rabbit | WB, IHC | Abcam |
| COX-2 | Rabbit | WB, IHC | Cell Signaling Technology |
| MET | Rabbit | WB, IHC | Cell Signaling Technology |
| GAPDH | Mouse | WB | Santa Cruz Biotechnology |
| β-actin | Mouse | WB | Sigma-Aldrich |
Note: Antibody dilutions and incubation times should be optimized according to the manufacturer's recommendations.
High-Throughput Gene Expression Analysis by RNA-Sequencing (RNA-seq)
For a global, unbiased assessment of gene expression changes induced by this compound, RNA-seq is the method of choice.
Protocol:
-
Experimental Design: Carefully plan the experiment, including biological replicates, treatment groups, and controls.
-
RNA Isolation and QC: Isolate high-quality total RNA as described for qPCR. Ensure high RNA integrity (RIN > 8).
-
Library Preparation: Prepare sequencing libraries from the RNA samples. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon this compound treatment.
-
Pathway and Functional Analysis: Use bioinformatics tools to identify the biological pathways and functions associated with the differentially expressed genes.
-
Visualizations
Signaling Pathways
Caption: this compound's modulation of key signaling pathways.
Experimental Workflow
Caption: Workflow for analyzing this compound's effects.
References
- 1. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Can Inhibit Aryl Hydrocarbon Receptor (AhR) Signaling and AhR-Mediated Potentiation of Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caffeic Acid Phenethyl Ester and Ethanol Extract of Propolis Induce the Complementary Cytotoxic Effect on Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. NF-κB p65 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-NF-kB p65 (Ser536) Antibody | Affinity Biosciences [affbiotech.com]
Unveiling the Anti-Inflammatory Potential: A Guide to Assessing Ethyl Caffeate's Impact on NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the effects of Ethyl Caffeate (EC) on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound, a natural phenolic compound, has demonstrated significant anti-inflammatory properties by modulating NF-κB activation. These guidelines offer a comprehensive framework for researchers to explore its therapeutic potential.
Introduction to this compound and NF-κB Signaling
Nuclear Factor-kappa B is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This process allows NF-κB to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes such as iNOS and COX-2.[1]
This compound has been shown to suppress the expression of these inflammatory mediators.[1][2] Notably, its mechanism of action does not involve the inhibition of IκBα phosphorylation or degradation. Instead, this compound directly impairs the binding of NF-κB to its target DNA, thereby inhibiting transcriptional activation.[1][2] This unique mechanism makes it a compelling subject for anti-inflammatory drug discovery.
Key Experimental Techniques
To elucidate the impact of this compound on NF-κB signaling, a combination of in vitro assays is recommended. These techniques allow for a multi-faceted analysis of the pathway, from reporter gene activation to the direct assessment of protein-DNA interactions.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound's anti-inflammatory effects.
| Parameter | Cell Line | Stimulant | IC50 Value / Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | IC50 = 5.5 µg/ml | [1][2] |
| NF-κB DNA Binding | RAW 264.7 Macrophages (Nuclear Extract) | LPS | Significant inhibition at 10 µg/ml, complete inhibition at 20 µg/ml | [1] |
| COX-2 Transcriptional Activity | MCF-7 Cells | TPA | Inhibitory effect observed | [1][2] |
| Experiment | Cell Line | Stimulant | This compound Concentration | Observation | Reference |
| IκBα Phosphorylation & Degradation | RAW 264.7 Macrophages | LPS (1 µg/ml) | 5 µg/ml | No effect on phosphorylation or degradation | [1] |
| NF-κB Translocation | RAW 264.7 Macrophages | LPS (1 µg/ml) | Various concentrations | No effect on translocation to the nucleus | [1] |
| NF-κB DNA Binding (EMSA) | RAW 264.7 Macrophages | LPS | 10 µg/ml | Moderate inhibition of NF-κB DNA binding activity | [1] |
Signaling Pathways and Experimental Workflow
NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway and the inhibitory point of this compound.
Experimental Workflow for Assessing this compound's Impact
Caption: Workflow for investigating this compound's effect on NF-κB signaling.
Detailed Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB. Cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB-responsive promoter.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) and Fetal Bovine Serum (FBS)
-
This compound
-
LPS or TNF-α
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/ml) or TNF-α (10 ng/ml) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[3][4]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
Western Blot for IκBα and p65
Western blotting is used to assess the levels of key proteins in the NF-κB pathway, including the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit.
Materials:
-
RAW 264.7 or other appropriate cell line
-
This compound
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment: Plate RAW 264.7 cells and treat with this compound and/or LPS as described for the luciferase assay.
-
Protein Extraction:
-
Whole-cell lysates: Lyse cells in RIPA buffer.
-
Nuclear and Cytoplasmic Fractions: Use a nuclear/cytoplasmic extraction kit to separate the fractions.
-
-
Protein Quantification: Determine the protein concentration using the BCA assay.[5]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.[5]
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize cytoplasmic proteins to β-actin and nuclear proteins to Lamin B1.[6]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a technique used to study protein-DNA interactions in vitro. It can directly assess the ability of NF-κB in nuclear extracts to bind to its specific DNA consensus sequence.[7][8]
Materials:
-
Nuclear protein extracts from treated and untreated cells
-
Biotin- or ³²P-labeled oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3')
-
Unlabeled ("cold") competitor probe
-
Binding buffer
-
Poly(dI-dC)
-
Non-denaturing polyacrylamide gel
-
TBE or TGE buffer
-
Streptavidin-HRP conjugate and chemiluminescent substrate (for biotinylated probes) or autoradiography film (for ³²P-labeled probes)
Protocol:
-
Nuclear Protein Extraction: Prepare nuclear extracts from cells treated with this compound and/or LPS.
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (5-10 µg), labeled probe, poly(dI-dC), and binding buffer. For competition experiments, add an excess of the cold probe before adding the labeled probe.
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis at 100-150V in a cold room.[9]
-
Detection:
-
Biotinylated probe: Transfer the DNA to a nylon membrane, crosslink, and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.
-
³²P-labeled probe: Dry the gel and expose it to an autoradiography film.[10]
-
-
Data Analysis: Analyze the resulting bands. A "shifted" band represents the NF-κB-DNA complex. A decrease in the intensity of this band in the presence of this compound indicates inhibition of DNA binding.
Conclusion
The provided protocols and application notes offer a robust framework for investigating the inhibitory effects of this compound on the NF-κB signaling pathway. By employing a combination of luciferase reporter assays, Western blotting, and EMSA, researchers can gain a comprehensive understanding of its mechanism of action and further evaluate its potential as a novel anti-inflammatory agent. The key finding that this compound inhibits the DNA binding of NF-κB without affecting upstream signaling events highlights a specific and potentially valuable therapeutic target.
References
- 1. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library.opentrons.com [library.opentrons.com]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding | Springer Nature Experiments [experiments.springernature.com]
- 9. licorbio.com [licorbio.com]
- 10. 2.10. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and STAT3 [bio-protocol.org]
Application of Ethyl Caffeate in the Study of Oxidative Stress: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl caffeate, a naturally occurring phenolic compound, has garnered significant attention in the scientific community for its potent antioxidant and anti-inflammatory properties. As a derivative of caffeic acid, it is found in various plant species and has been traditionally used in herbal medicine. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate oxidative stress and related cellular signaling pathways. Its ability to modulate key inflammatory and antioxidant pathways makes it a valuable compound for research in areas such as neurodegenerative diseases, cardiovascular disorders, and cancer.
This compound's primary mechanism of action in mitigating oxidative stress involves the inhibition of pro-inflammatory enzymes and transcription factors, as well as the potential activation of the Nrf2-mediated antioxidant response. These characteristics make it an excellent candidate for studying the intricate cellular responses to oxidative insults and for the development of novel therapeutic agents.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data regarding the efficacy of this compound in various in vitro and in vivo models of oxidative stress and inflammation.
| Parameter | Cell Line/Model | Treatment | Result | Reference |
| Inhibition of Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IC50 = 5.5 µg/mL | [1][2] |
| Inhibition of iNOS mRNA Expression | RAW 264.7 Macrophages | LPS | ~56% reduction at 1 µg/mL | [1] |
| Inhibition of iNOS Protein Expression | RAW 264.7 Macrophages | LPS | ~70% reduction at 0.5 µg/mL | [1] |
| Inhibition of Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | LPS | Total inhibition at 2-5 µg/mL | [1] |
| Inhibition of COX-2 Transcriptional Activity | TPA-treated MCF-7 Cells | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Significant inhibition | [1][2] |
| Inhibition of NF-κB DNA Binding | RAW 264.7 Macrophages | LPS | Moderate inhibition at 10 µg/mL | [1] |
| DPPH Radical Scavenging Activity | In vitro assay | - | EC50 = 18.75 ± 0.07 µg/mL (for a fraction containing this compound) | [3] |
| Ferrous Ion Chelating (FIC) Activity | In vitro assay | - | Moderate activity | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating several key signaling pathways involved in the cellular response to oxidative stress and inflammation.
NF-κB Signaling Pathway
This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway. It does not affect the phosphorylation and degradation of IκBα or the nuclear translocation of NF-κB. Instead, its inhibitory action occurs downstream, by directly impairing the binding of the NF-κB complex to its consensus DNA sequence in the nucleus. This prevents the transcription of pro-inflammatory genes such as iNOS and COX-2.[1][2] The catechol moiety and the α,β-unsaturated ester group of this compound are crucial for this activity.[1]
Caption: this compound inhibits the NF-κB pathway by preventing DNA binding.
Nrf2-ARE Signaling Pathway
While direct studies on this compound are emerging, its close analogue, caffeic acid phenethyl ester (CAPE), is a known activator of the Nrf2-ARE pathway.[4][5] This pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Caption: this compound activates the Nrf2-ARE antioxidant pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Interestingly, studies have shown that this compound's anti-inflammatory effects are independent of the MAPK pathway. In LPS-stimulated macrophages, this compound did not affect the phosphorylation of key MAPK proteins, including p38, JNK, and ERK1/2.[1] This indicates that its mechanism of action is specific to the NF-κB pathway, making it a useful tool for dissecting the roles of these parallel inflammatory signaling cascades.
Caption: this compound does not affect the MAPK signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on oxidative stress.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
Objective: To quantify the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well culture plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µg/mL) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control group without LPS stimulation.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Determine the IC50 value of this compound for NO production inhibition.
Western Blot Analysis for iNOS, COX-2, and Phospho-MAPKs
Objective: To determine the effect of this compound on the protein expression of key inflammatory mediators and signaling proteins.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-phospho-p38, anti-phospho-JNK, anti-phospho-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1 hour, followed by LPS stimulation for the appropriate time (e.g., 18 hours for iNOS/COX-2, 30 minutes for phospho-MAPKs).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess the direct antioxidant capacity of this compound.
Materials:
-
This compound
-
DPPH solution (in methanol)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate or spectrophotometer cuvettes
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the this compound dilutions to the corresponding wells. Include a control with methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the EC50 value.[6]
Ferrous Ion Chelating (FIC) Assay
Objective: To evaluate the ability of this compound to chelate pro-oxidant metal ions.
Materials:
-
This compound
-
Ferrous chloride (FeCl2) solution
-
Ferrozine (B1204870) solution
-
Methanol
-
EDTA (as a positive control)
Protocol:
-
Prepare various concentrations of this compound in methanol.
-
To a reaction tube, add the this compound solution, followed by the FeCl2 solution.
-
Initiate the reaction by adding the ferrozine solution.
-
Shake the mixture vigorously and incubate at room temperature for 10 minutes.
-
Measure the absorbance of the ferrozine-Fe2+ complex at 562 nm.
-
Calculate the percentage of inhibition of the ferrozine-Fe2+ complex formation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the EC50 value for the chelating activity.[3]
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
Objective: To measure the effect of this compound on intracellular ROS levels.
Materials:
-
Cells of interest (e.g., SH-SY5Y, PC12)
-
Oxidative stress inducer (e.g., H2O2, rotenone)
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach.
-
Pre-treat the cells with this compound for a designated time.
-
Remove the medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Induce oxidative stress by adding the chosen inducer (e.g., H2O2) in PBS.
-
Measure the fluorescence intensity immediately using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
The fluorescence intensity is proportional to the amount of ROS generated. Compare the fluorescence in this compound-treated cells to the control group.
Conclusion
This compound is a versatile and potent molecule for investigating the cellular mechanisms of oxidative stress and inflammation. Its specific inhibition of the NF-κB pathway, without affecting MAPK signaling, provides a unique advantage for dissecting these complex processes. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of this compound and to further elucidate its mechanisms of action in various disease models. As research continues, this compound holds promise as a lead compound for the development of novel antioxidant and anti-inflammatory therapies.
References
- 1. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of this compound and a Spinacetin Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caffeic acid phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Ethyl Caffeate: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl Caffeate, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its neuroprotective effects. As research into neurodegenerative diseases intensifies, the need for robust and reliable methods to evaluate the efficacy of potential neuroprotective agents is paramount. This document provides a comprehensive overview of the key experimental protocols and application notes for assessing the neuroprotective effects of this compound. The methodologies detailed herein cover a range of in vitro assays designed to investigate cytotoxicity, apoptosis, oxidative stress, and the underlying molecular mechanisms.
Key In Vitro Neuroprotection Assays
A battery of in vitro assays is essential to comprehensively evaluate the neuroprotective capabilities of this compound. These assays, performed on neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures, assess the compound's ability to mitigate cellular damage induced by various neurotoxins.
Cell Viability and Cytotoxicity Assays
These assays are fundamental in determining the protective effect of this compound against neurotoxin-induced cell death.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity is correlated with cell death.
-
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the amount of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage, which is a marker of cytotoxicity.
Table 1: Summary of Quantitative Data from Cell Viability and Cytotoxicity Assays
| Assay | Neurotoxin | Cell Line | This compound Concentration | Outcome | Reference |
| MTT | H₂O₂ | SH-SY5Y | 1-50 µM | Increased cell viability in a dose-dependent manner. | [1][2] |
| LDH | H₂O₂ | SH-SY5Y | 1-50 µM | Decreased LDH release, indicating reduced cytotoxicity. | [1][2] |
| MTT | Aβ42 | PC12 | Not specified | Ameliorated cell death linked to Aβ42 exposure. | [3] |
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism in neurodegeneration. These assays help to determine if this compound can inhibit this process.
-
Hoechst 33342 Staining: This fluorescent stain binds to DNA and allows for the visualization of nuclear morphology. Apoptotic cells exhibit condensed and fragmented nuclei.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Table 2: Summary of Quantitative Data from Apoptosis Assays
| Assay | Neurotoxin | Cell Line | This compound Concentration | Outcome | Reference |
| Hoechst Staining | H₂O₂ | Primary Cortical Neurons | 1.6, 8, 40 µg/mL | Attenuated the increase in apoptotic cells. | [4] |
| Annexin V/PI | H₂O₂ | Primary Cortical Neurons | 1.6, 8, 40 µg/mL | Reduced the apoptosis rate from 45.51% to as low as 24.40%. | [4] |
| Flow Cytometry | Not specified | PC9OR, HCC827OR | Not specified | Induced apoptosis in osimertinib-resistant lung cancer cells. | [5] |
Oxidative Stress Assays
Oxidative stress is a major contributor to neuronal damage. These assays measure the antioxidant capacity of this compound.
-
Reactive Oxygen Species (ROS) Assay: Using fluorescent probes like DCFH-DA, this assay quantifies the levels of intracellular ROS.
-
Mitochondrial Membrane Potential (MMP) Assay: This assay uses fluorescent dyes like TMRM or JC-1 to assess the integrity of the mitochondrial membrane, which is compromised during oxidative stress.
Table 3: Summary of Quantitative Data from Oxidative Stress Assays
| Assay | Neurotoxin | Cell Line | This compound Concentration | Outcome | Reference |
| ROS Assay | Not specified | Not specified | Not specified | Expected to reduce intracellular ROS levels. | [6][7][8] |
| MMP Assay | Not specified | Not specified | Not specified | Expected to stabilize mitochondrial membrane potential. | [9][10][11] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy in evaluating the neuroprotective effects of this compound.
Protocol 1: MTT Assay for Cell Viability
Objective: To quantify the protective effect of this compound on neuronal cell viability against a neurotoxic insult.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
Neurotoxin (e.g., H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Induction of Neurotoxicity: Add the neurotoxin (e.g., H₂O₂) to the wells (except for the control group) and incubate for 24 hours.
-
MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Protocol 2: Hoechst 33342 Staining for Apoptosis
Objective: To visualize and quantify apoptotic nuclear morphology in neuronal cells treated with this compound and a neurotoxin.[12][13][14][15]
Materials:
-
Neuronal cells cultured on glass coverslips or in imaging plates
-
This compound
-
Neurotoxin
-
Hoechst 33342 solution (10 mg/mL stock)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat the cells with this compound and the neurotoxin as described in the MTT assay protocol.
-
Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and then incubate with Hoechst 33342 solution (e.g., 5 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.[13]
-
Washing: Wash the cells three times with PBS to remove excess stain.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium. Acquire images using a fluorescence microscope with a blue filter.
-
Analysis: Count the number of cells with normal (uniformly stained) and apoptotic (condensed, fragmented) nuclei. Express the percentage of apoptotic cells relative to the total number of cells.
Protocol 3: Intracellular ROS Detection using DCFH-DA
Objective: To measure the effect of this compound on the intracellular levels of reactive oxygen species (ROS) in neuronal cells.[6][7][8]
Materials:
-
Neuronal cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution
-
Serum-free culture medium
-
This compound
-
Neurotoxin
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat the cells with this compound and the neurotoxin.
-
Probe Loading: Wash the cells with serum-free medium and then incubate with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.[6]
-
Washing: Wash the cells twice with serum-free medium to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
Data Analysis: Quantify the relative fluorescence intensity and express it as a percentage of the control group.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a compound like this compound in vitro.[16][17][18][19][20]
Signaling Pathways Involved in this compound's Neuroprotection
This compound has been shown to exert its neuroprotective effects by modulating key signaling pathways involved in inflammation and oxidative stress.
1. Inhibition of p38 MAPK and NF-κB Signaling Pathway
Inflammatory stimuli can activate the p38 MAPK pathway, leading to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory genes. This compound can inhibit this pathway, thereby reducing neuroinflammation.[21][22][23][24][25]
2. Activation of the Nrf2/HO-1 Antioxidant Pathway
The Nrf2/HO-1 pathway is a major cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress or activators like this compound can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1).[26][27][28][29]
References
- 1. Neuroprotective Effects of Mthis compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound ameliorated amyloid-beta42 protein-associated toxicity in PC12 cells and Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenolic composition and neuroprotective effects of the ethyl-acetate fraction from Inonotus sanghuang against H2O2-induced apoptotic cell death of primary cortical neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Reactive Oxygen Species in Neurons [bio-protocol.org]
- 7. assaygenie.com [assaygenie.com]
- 8. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 10. Functional Mitochondrial Staining | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. StarrLab - Hoecsht Apoptosis Assay [sites.google.com]
- 14. benchchem.com [benchchem.com]
- 15. 2.4. Apoptosis Assay by Hoechst Staining [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ibidi.com [ibidi.com]
- 20. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 21. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. Neuroprotective Effect of Caffeic Acid Phenethyl Ester in A Mouse Model of Alzheimer’s Disease Involves Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ethyl Caffeate Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of ethyl caffeate, improving both yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound yield from Fischer esterification is consistently low. What are the common causes and how can I improve it?
A1: Low yields in Fischer esterification of caffeic acid are a common issue. Several factors can contribute to this, and addressing them systematically can significantly boost your yield.
-
Issue: Reversible Reaction Equilibrium: The Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, caffeic acid and ethanol (B145695).[1][2][3][4]
-
Solution 1: Use Excess Alcohol: Employing a large excess of ethanol shifts the equilibrium towards the product side, in accordance with Le Chatelier's principle.[2][4][5] A 10-fold excess of alcohol can increase the yield to as high as 97%.[2]
-
Solution 2: Water Removal: Actively removing water as it forms is a highly effective strategy. This can be achieved using a Dean-Stark apparatus during reflux or by adding a drying agent like molecular sieves to the reaction mixture.[1][4]
-
-
Issue: Inadequate Catalysis: An insufficient amount or ineffective catalyst will result in a slow and incomplete reaction.
-
Solution: Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] Ensure the catalyst is fresh and used in an appropriate concentration.
-
-
Issue: Sub-optimal Reaction Temperature: The reaction rate is temperature-dependent.
-
Solution: Ensure the reaction is heated to an appropriate temperature, typically at the reflux temperature of the alcohol being used (for ethanol, this is around 78°C), for a sufficient duration (1-10 hours).[1]
-
Q2: I am observing significant side reactions and charring during my acid-catalyzed synthesis. How can I minimize these?
A2: Caffeic acid's phenolic hydroxyl groups are sensitive to strong acids and high temperatures, which can lead to polymerization and degradation, appearing as charring or tar formation.
-
Issue: Degradation of Caffeic Acid: The catechol moiety is prone to oxidation and polymerization under harsh acidic conditions.
-
Solution 1: Milder Catalysts: Consider using a milder Lewis acid catalyst instead of strong Brønsted acids like sulfuric acid.[1]
-
Solution 2: Protect Phenolic Hydroxyls: While more complex, protecting the hydroxyl groups with a suitable protecting group before esterification and deprotecting them afterward can prevent side reactions.
-
Solution 3: Acyl Chloride Method: An alternative is the acyl chloride method. Caffeic acid can be converted to its acyl chloride using a reagent like thionyl chloride (SOCl₂), which then readily reacts with ethanol. This method often results in higher yields (50-86%).[6]
-
Q3: My enzymatic synthesis of this compound has a low conversion rate. What factors should I optimize?
A3: Enzymatic synthesis is an attractive "green" alternative but requires careful optimization of several parameters for high efficiency.
-
Issue: Inappropriate Enzyme or Enzyme Inactivation: The choice of lipase (B570770) and its stability under reaction conditions are critical.
-
Issue: Poor Solubility of Caffeic Acid: Caffeic acid has low solubility in many non-polar organic solvents where lipases are most active.[6][8]
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Solution 1: Solvent Selection: While counterintuitive, non-polar solvents like isooctane (B107328) have been shown to give higher conversion rates than polar ones.[6] Ionic liquids and deep eutectic solvents (DES) are excellent alternatives that can improve substrate solubility and reaction yields.[9][10][11][12] Hydrophobic ionic liquids have shown significantly higher reaction yields than hydrophilic ones.[11]
-
Solution 2: "One-Pot" Synthesis in Deep Eutectic Solvents: A "one-pot" system using a choline (B1196258) chloride-based DES can be employed where one of the substrates also acts as the solvent, eliminating the need for an additional organic solvent.[10]
-
-
Issue: Sub-optimal Reaction Conditions: Temperature, substrate ratio, and water content all play a crucial role.
-
Solution 1: Temperature Optimization: A reaction temperature of around 70°C has been found to be effective, providing a balance between reaction rate and enzyme stability, while also improving the solubility of caffeic acid.[6][11]
-
Solution 2: Substrate Molar Ratio: The optimal molar ratio of alcohol to caffeic acid can vary significantly depending on the solvent system. In isooctane, a high excess of alcohol (e.g., 92:1) may be optimal, whereas in ionic liquids, a lower ratio (e.g., 30:1 or 27.1:1) can achieve high conversion.[8][10][11]
-
Solution 3: Water Content: While the esterification reaction produces water, a small amount of water may be necessary for enzyme activity. However, excess water can inhibit the reaction.[6] In DES systems, a moderate water loading (e.g., 2.5%) can optimize the ester yield.[10]
-
Solution 4: Ultrasound Acceleration: Applying ultrasound can significantly reduce the reaction time.[7]
-
Q4: How can I effectively purify the synthesized this compound?
A4: Purification is crucial to obtain a high-purity product. The choice of method depends on the scale of the synthesis and the nature of the impurities.
-
Issue: Removing Unreacted Caffeic Acid and Catalyst: These are common impurities after the reaction.
-
Solution 1: Liquid-Liquid Extraction: After the reaction, the mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with a mild base (e.g., sodium bicarbonate solution) to remove unreacted caffeic acid and the acid catalyst. The organic layer is then washed with brine, dried, and the solvent is evaporated.
-
Solution 2: Column Chromatography: For high purity, column chromatography on silica (B1680970) gel is a standard and effective method.[6] The choice of eluent (mobile phase) is critical for good separation. A mixture of dichloromethane (B109758) and n-hexane or ethyl acetate (B1210297) and hexane (B92381) are commonly used.[6]
-
-
Issue: Complex Mixtures from Side Reactions: If significant side products are formed, more advanced purification may be necessary.
-
Solution: Preparative HPLC: For very high purity, semi-preparative or preparative reversed-phase high-performance liquid chromatography (RP-HPLC) can be used.[13]
-
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Catalyst | Typical Solvents | Key Advantages | Common Challenges | Typical Yield |
| Fischer Esterification | H₂SO₄, TsOH | Excess Ethanol, Toluene | Simple, inexpensive reagents | Reversible, side reactions, harsh conditions | 65-99% (with optimization)[2] |
| Acyl Chloride Method | None (SOCl₂ for activation) | Pyridine, Nitrobenzene | High reactivity, higher yields | Use of hazardous reagents (SOCl₂) | 50-86%[6] |
| Enzymatic Synthesis | Lipases (e.g., Novozym 435) | Isooctane, Ionic Liquids, DES | Mild conditions, high selectivity, "green" | Enzyme cost, slower reaction, optimization needed | Up to 99.8%[8] |
Table 2: Optimized Conditions for Enzymatic Synthesis of Caffeic Acid Esters
| Parameter | Optimized Value | Solvent System | Reference |
| Reaction Temperature | 70 - 73.7 °C | Isooctane, Ionic Liquids | [6][8][11] |
| Reaction Time | 9.6 - 60 hours | Isooctane, Ionic Liquids | [7][8] |
| Substrate Molar Ratio (Alcohol:Acid) | 27.1:1 to 92:1 | Ionic Liquids, Isooctane | [6][8][10][11] |
| Enzyme to Acid Weight Ratio | 17.8:1 | Ionic Liquid | [8] |
| Ultrasonic Power | 2 W/cm² | Isooctane | [7] |
Experimental Protocols
Protocol 1: Fischer Esterification of Caffeic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if available), add caffeic acid (1 equivalent).
-
Reagent Addition: Add absolute ethanol (10-20 equivalents) to the flask, followed by a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of caffeic acid).
-
Reaction: Heat the mixture to reflux (approximately 78°C) with stirring for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
Protocol 2: Enzymatic Synthesis of this compound using Novozym 435
-
Reaction Setup: In a screw-capped vial, add caffeic acid (1 equivalent) and the chosen solvent (e.g., isooctane or an ionic liquid).
-
Reagent Addition: Add ethanol (optimal molar ratio, e.g., 30 equivalents for ionic liquids).
-
Enzyme Addition: Add Novozym 435 (e.g., 10-20% by weight of caffeic acid).
-
Reaction: Place the vial in a shaker incubator at the optimal temperature (e.g., 70°C) for the required time (e.g., 24-48 hours).
-
Enzyme Removal: After the reaction, separate the immobilized enzyme by filtration for potential reuse.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and purify by column chromatography on silica gel.
Visualizations
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. cerritos.edu [cerritos.edu]
- 6. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of ultrasound-accelerated synthesis of enzymatic caffeic acid phenethyl ester by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic synthesis of caffeic acid phenethyl ester analogues in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent [mdpi.com]
- 11. Effect of ionic liquids on enzymatic synthesis of caffeic acid phenethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Research Portal [bia.unibz.it]
Technical Support Center: Overcoming Ethyl Caffeate Solubility Challenges in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Ethyl Caffeate in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is considered to be practically insoluble in water.[1] Its reported aqueous solubility is approximately 0.81 g/L.[1] This low solubility can pose significant challenges for in vitro and in vivo studies that require dissolving this compound in aqueous buffer systems.
Q2: Why is my this compound not dissolving in my aqueous buffer?
The poor aqueous solubility of this compound is due to its chemical structure, which contains a hydrophobic ethyl group and a largely nonpolar aromatic ring. This makes it difficult for water molecules to surround and dissolve the compound. If you are observing precipitation or failure to dissolve, it is likely due to exceeding its solubility limit in the aqueous medium.
Q3: What are the common strategies to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of this compound. These include the use of co-solvents, complexation with cyclodextrins, and formulation into delivery systems such as liposomes, nanoparticles, and solid dispersions. The choice of method will depend on the specific experimental requirements, including the desired concentration, route of administration (for in vivo studies), and potential interactions with the biological system being studied.
Q4: Can I use organic solvents to dissolve this compound for my experiments?
Yes, this compound is soluble in several organic solvents. However, for biological experiments, it is crucial to first prepare a concentrated stock solution in a biocompatible organic solvent, such as DMSO or ethanol, and then dilute it into your aqueous buffer. It is important to ensure that the final concentration of the organic solvent in the aqueous medium is low enough to not cause toxicity or other unwanted effects in your experimental model.
Q5: How can I quantify the concentration of this compound in my aqueous preparations?
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for quantifying this compound. This technique allows for the separation of this compound from other components in the solution and its quantification based on its UV absorbance.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of an organic stock solution into aqueous media.
Cause: The addition of the aqueous buffer to the organic stock solution causes the this compound to crash out of solution because its solubility limit in the final aqueous-organic mixture is exceeded.
Solutions:
-
Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in the aqueous medium.
-
Increase the proportion of co-solvent: If your experimental system can tolerate a higher concentration of the organic solvent, slightly increasing its percentage in the final solution may keep the this compound dissolved. Always perform a vehicle control experiment to ensure the solvent itself is not causing any biological effects.
-
Use a different solubilization technique: If dilution of a simple organic stock is not feasible, consider using more advanced formulation strategies as detailed below.
Issue 2: Inconsistent results in biological assays.
Cause: Poor solubility can lead to the formation of micro-precipitates, resulting in an inaccurate and inconsistent concentration of the active compound in your experiment.
Solutions:
-
Visually inspect your solutions: Before each experiment, carefully inspect your this compound solutions for any signs of precipitation. A clear, homogenous solution is essential.
-
Filter your solutions: Filtering the final aqueous solution through a 0.22 µm syringe filter can help remove any undissolved particles.
-
Quantify the concentration: Use an analytical technique like HPLC-UV to confirm the actual concentration of dissolved this compound in your working solutions.
-
Employ a suitable solubilization method: Utilizing a robust solubilization technique like cyclodextrin (B1172386) complexation or nanoparticle formulation can ensure a stable and consistent concentration of this compound.
Data Presentation: Solubility Enhancement of this compound
The following tables summarize quantitative data related to various techniques for improving the aqueous solubility of this compound.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| Water | 0.81 g/L | [1] |
| DMSO | 41 mg/mL | [2] |
| Ethanol | Very soluble | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | [2] |
Table 2: Cyclodextrin-Based Solubility Enhancement of Caffeic Acid Phenethyl Ester (CAPE), a structurally similar compound
| Cyclodextrin | Complexation Efficiency (CE) | Stability Constant (Kc) (M⁻¹) | Reference |
| β-Cyclodextrin (β-CD) | 0.41 | 2204.8 | [4] |
| Hydroxypropyl-β-Cyclodextrin (Hβ-CD) | 0.50 | 3468.2 | [4] |
Table 3: Characterization of this compound (or similar compounds) Loaded Nanoparticles and Liposomes
| Formulation | Drug | Carrier | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Nanoliposomes | Caffeic Acid Phenethyl Ester | L-α-phosphatidylcholine, Cholesterol, Sodium Cholate | 1211.7 ± 433.2 | >75 | [5] |
| Nanoparticles | Caffeic Acid Phenethyl Ester | PLGA | 163 ± 2 | 89 ± 3 | [6][7] |
| Liposomes | Caffeic Acid | Dipalmitoylphosphatidylcholine (DPPC) | 40 ± 0.55 - 500 ± 1.45 | up to 76 | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes using the Thin-Film Hydration Method
This protocol describes the preparation of liposomes to encapsulate this compound, thereby improving its dispersion in aqueous media.
-
Lipid Film Formation:
-
Dissolve this compound and a suitable lipid mixture (e.g., L-α-phosphatidylcholine and cholesterol in a specific molar ratio) in an organic solvent like chloroform (B151607) or a chloroform-methanol mixture in a round-bottom flask.[9][10]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.[9][10]
-
Further dry the lipid film under high vacuum for several hours to overnight to remove any residual solvent.[11]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by adding the buffer to the flask and agitating.[11] The temperature of the hydration buffer should be above the phase transition temperature of the lipids used.
-
Vortex or sonicate the mixture to detach the lipid film from the flask wall and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size.
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Diffusion
This method is suitable for encapsulating hydrophobic compounds like this compound within a biodegradable polymer matrix.
-
Preparation of the Organic Phase:
-
Dissolve this compound and Poly(lactic-co-glycolic acid) (PLGA) in a water-miscible organic solvent such as ethyl acetate.[12]
-
-
Emulsification:
-
Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
Add the organic phase dropwise to the aqueous phase under vigorous stirring to form an oil-in-water (o/w) emulsion.[12]
-
Homogenize the emulsion using a high-speed homogenizer or sonicator to reduce the droplet size.[12]
-
-
Solvent Diffusion and Nanoparticle Formation:
-
Add water to the emulsion under stirring to facilitate the diffusion of the organic solvent into the aqueous phase.[12] This leads to the precipitation of the polymer and the formation of solid nanoparticles encapsulating this compound.
-
-
Purification:
-
Separate the nanoparticles from the aqueous phase by centrifugation.
-
Wash the nanoparticles with deionized water to remove the excess stabilizer and unencapsulated drug.
-
Lyophilize the purified nanoparticles for long-term storage.
-
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)-UV
This protocol provides a framework for the quantitative analysis of this compound in aqueous solutions.
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.[13][14]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with a small percentage of formic or acetic acid to improve peak shape) and an organic phase (e.g., acetonitrile (B52724) or methanol).[13][14]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: this compound has a UV absorbance maximum at approximately 324 nm.[15]
-
Column Temperature: Maintained at a constant temperature, for example, 25-30°C.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., in the range of 1-100 µg/mL).
-
-
Sample Preparation:
-
Dilute your aqueous sample containing this compound with the mobile phase to a concentration that falls within the range of your calibration curve.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in your sample by interpolating its peak area on the calibration curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key concepts related to the study of this compound.
References
- 1. Showing Compound Caffeic acid ethyl ester (FDB000243) - FooDB [foodb.ca]
- 2. This compound | PGE Synthase | COX | NO Synthase | NF-κB | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. Host–Guest Interactions of Caffeic Acid Phenethyl Ester with β-Cyclodextrins: Preparation, Characterization, and In Vitro Antioxidant and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Nano-Liposomal Formulation of Caffeic Acid Phenethyl Ester Modulates Nrf2 and NF-κβ Signaling and Alleviates Experimentally Induced Acute Pancreatitis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. [PDF] Caffeic acid phenethyl ester loaded PLGA nanoparticles: effect of various process parameters on reaction yield, encapsulation efficiency, and particle size | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 11. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 12. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Validation of HPLC-UV Assay of Caffeic Acid in Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilizing Ethyl Caffeate in Solution for Long-Term Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing ethyl caffeate in long-term experiments by providing guidance on maintaining its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in solution?
A1: The stability of this compound in solution is primarily affected by several factors:
-
pH: this compound is more stable in acidic to neutral conditions and is susceptible to hydrolysis of its ester linkage under alkaline (basic) conditions.
-
Temperature: Higher temperatures accelerate the rate of degradation. For long-term storage, lower temperatures are recommended.
-
Light: Exposure to light, particularly UV light, can induce photodegradation. Solutions should be protected from light.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the catechol moiety of this compound.
-
Solvent: The choice of solvent can influence the stability of this compound. While soluble in organic solvents like DMSO and ethanol (B145695), its stability in aqueous and cell culture media over time can be a concern.
Q2: I'm observing a decrease in the biological activity of my this compound solution over the course of my multi-day cell culture experiment. What is the likely cause?
A2: A time-dependent loss of activity is a strong indicator of compound degradation in the cell culture medium. The physiological conditions of cell culture (pH ~7.4, 37°C) can promote the hydrolysis of the ester bond in this compound, leading to the formation of caffeic acid and ethanol, which may have different biological activities. Additionally, components in the medium can contribute to oxidative degradation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For stock solutions, high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol are recommended.[1][2] It is advisable to prepare concentrated stock solutions to minimize the volume of organic solvent introduced into aqueous experimental solutions. For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[3][4]
Q4: How should I store my this compound solutions to ensure maximum stability?
A4: To ensure long-term stability, stock solutions of this compound should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The vials should be tightly sealed and protected from light by using amber vials or by wrapping them in aluminum foil. For working solutions in aqueous buffers or cell culture media, it is best to prepare them fresh before each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in biological assays.
-
Possible Cause: Degradation of this compound in the experimental solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions of this compound fresh from a frozen stock solution immediately before use.
-
Minimize Exposure to Harsh Conditions: Protect your solutions from light and keep them on ice until they are added to the experimental system.
-
Conduct a Stability Check: Perform a preliminary experiment to assess the stability of this compound in your specific experimental medium under the same conditions (temperature, duration) as your main experiment. Quantify the remaining this compound at different time points using HPLC.
-
Include Positive and Negative Controls: Ensure that your assay is performing as expected by including appropriate controls.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of the this compound solution over time.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Degradation Products: If you have access to mass spectrometry (LC-MS), analyze the unknown peaks to identify their mass. A likely degradation product is caffeic acid, resulting from the hydrolysis of the ester bond.
-
Perform a Forced Degradation Study: Intentionally degrade a sample of this compound under various stress conditions (acid, base, oxidation, heat, light) as outlined in the experimental protocols below. This will help you to generate and identify potential degradation products, which can then be used as standards to identify the unknown peaks in your experimental samples.
-
Optimize HPLC Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent this compound peak from all potential degradation product peaks.
-
Data Presentation
Table 1: Stability of Caffeic Acid in Different Solvents with Ultrasound Treatment
| Solvent (Aqueous mixtures) | % Caffeic Acid Remaining |
| Water | 98.98% |
| 80% Ethanol | 91.10% |
| 80% Methanol (B129727) | 92.34% |
| 80% Acetone | 94.55% |
Data adapted from a study on the sonodegradation of caffeic acid, indicating relative stability in different solvents.[5][6]
Table 2: Stability of Caffeic Acid Phenethyl Ester (CAPE) in Rat Plasma
| Temperature | Half-life (t1/2) |
| 4°C | Stable for at least 24 hours (with stabilizers) |
| 25°C | Degradation observed |
| 37°C | Rapid degradation |
First-order degradation kinetics were observed for CAPE in rat plasma. Adjusting the pH to 6 and adding 0.4% sodium chloride was found to prevent degradation for 24 hours.[7]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and monitor at regular intervals (e.g., 0, 1, 2, 4 hours) due to expected rapid degradation.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound and a vial of the stock solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose a solution of this compound in a transparent vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
2. Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol). An acidic mobile phase is recommended to improve the stability of phenolic compounds during analysis.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 325 nm).
-
Column Temperature: 25-30°C.
3. Method Validation:
-
Specificity: Analyze the stressed samples from the forced degradation study. The method is specific if the this compound peak is well-resolved from all degradation product peaks and any peaks from the placebo/blank.
-
Linearity, Accuracy, and Precision: Validate these parameters according to ICH guidelines to ensure the method is reliable for quantitative analysis.
Protocol 3: Long-Term Stability Assessment in Cell Culture Medium
1. Sample Preparation:
-
Prepare a solution of this compound in your specific cell culture medium (including serum, if applicable) at the final concentration used in your experiments.
-
Dispense aliquots of this solution into sterile, sealed containers for each time point and storage condition.
2. Storage Conditions:
-
Incubate the samples under the same conditions as your long-term experiment (e.g., 37°C, 5% CO₂).
-
Include control samples stored at -80°C (as a stable reference).
3. Time Points:
-
Define the time points for analysis based on the duration of your experiment (e.g., 0, 6, 12, 24, 48, 72 hours).
4. Analysis:
-
At each time point, retrieve the respective sample aliquot.
-
Immediately quench any further degradation by adding an equal volume of cold methanol or acetonitrile and vortexing.
-
Centrifuge to precipitate proteins and other medium components.
-
Analyze the supernatant using the validated stability-indicating HPLC method to quantify the remaining percentage of this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Relation to Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. phcogj.com [phcogj.com]
Technical Support Center: Troubleshooting Ethyl Caffeate Degradation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of ethyl caffeate during extraction processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is an ester of caffeic acid, a phenolic compound known for its antioxidant and anti-inflammatory properties.[1] Its catechol structure, which is crucial for its biological activity, is also highly susceptible to oxidation. During extraction, factors such as pH, temperature, light, and the presence of oxidative enzymes can lead to its degradation, resulting in lower yields and compromised purity of the final extract.
Q2: What are the main causes of this compound degradation during extraction?
The primary causes of this compound degradation during extraction include:
-
Oxidation: The catechol group is easily oxidized to form o-quinones, which can then polymerize into dark-colored compounds. This process is accelerated by high pH, elevated temperatures, and the presence of oxygen and metal ions.
-
Hydrolysis: The ester linkage in this compound can be hydrolyzed to yield caffeic acid and ethanol, particularly under strong acidic or alkaline conditions.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of phenolic compounds like this compound.[2]
-
Enzymatic Degradation: Plant tissues may contain enzymes such as polyphenol oxidases that can degrade this compound upon cell lysis during the extraction process.
Q3: Can I use antioxidants to prevent the degradation of this compound?
Yes, adding antioxidants to the extraction solvent can be an effective strategy. Ascorbic acid (Vitamin C) and epigallocatechin gallate (EGCG) have been shown to improve the stability of similar phenolic compounds, like chlorogenic acid, especially under alkaline conditions.[3] These agents can act as sacrificial antioxidants, protecting this compound from oxidation.
Q4: What are the ideal storage conditions for extracts containing this compound?
To ensure the long-term stability of your this compound extracts, they should be stored at low temperatures (refrigerated at 2-8°C or frozen at -20°C or lower) in amber-colored vials to protect them from light.[2] It is also advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Degradation due to high pH. Phenolic compounds like caffeic acid are unstable at high pH.[4] | Maintain the extraction solvent at a slightly acidic to neutral pH (ideally between 4 and 6). For instance, adjusting the pH to 6 has been shown to prevent the degradation of a similar compound, caffeic acid phenethyl ester, in plasma.[5] |
| Thermal degradation. High temperatures, often above 60-80°C, can accelerate the degradation of phenolic compounds.[6] | Perform the extraction at room temperature or under mild heating conditions (e.g., not exceeding 40-50°C). If solvent evaporation is necessary, use a rotary evaporator at a reduced pressure and a temperature below 45°C.[2] | |
| Oxidative degradation. The catechol moiety of this compound is prone to oxidation. | De-gas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen). The addition of antioxidants like ascorbic acid to the extraction solvent can also be beneficial.[3] | |
| Extract discoloration (browning or darkening) | Oxidation and polymerization of degradation products. The initial oxidation of this compound to o-quinones can be followed by polymerization reactions that form colored compounds. | Follow the recommendations for preventing oxidative degradation mentioned above. Work quickly and minimize the exposure of the extract to air and light. |
| Presence of caffeic acid in the final extract | Hydrolysis of the ester bond. This can occur under harsh pH conditions (either strongly acidic or basic). | Maintain a neutral or slightly acidic pH during extraction and subsequent work-up steps. Avoid prolonged exposure to strong acids or bases. |
| Inconsistent results between batches | Variability in extraction conditions. Minor differences in pH, temperature, extraction time, or light exposure can lead to varying degrees of degradation. | Standardize all extraction parameters, including solvent pH, temperature, duration, and light protection. Document all steps meticulously for reproducibility. |
Quantitative Data on Degradation
The following tables summarize the stability of caffeic acid and its derivatives under various conditions. While specific data for this compound is limited, the data for these closely related compounds provide valuable insights into its stability profile.
Table 1: Effect of pH on the Stability of Caffeic Acid Derivatives
| Compound | pH | Conditions | Degradation/Observation | Reference |
| Caffeic Acid | >7 | Aqueous solution | Unstable, with degradation increasing at higher pH. | [4] |
| 5-Caffeoylquinic Acid (Chlorogenic Acid) | 3.4 | Aqueous solution, 2h | 8.46% degradation | [7] |
| 4.0 | Aqueous solution, 2h | 49.92% degradation | [7] | |
| 6.0 | Aqueous solution, 2h | 63.59% degradation | [7] | |
| 12.0 | Aqueous solution, 2h | 99.99% degradation | [7] | |
| Caffeic Acid Phenethyl Ester (CAPE) | <6 | Acidic medium | Reasonably stable. | [8] |
| Neutral to Basic | Rapid degradation due to basic hydrolysis. | [8] |
Table 2: Effect of Temperature on the Stability of Phenolic Compounds
| Compound/Extract | Temperature | Conditions | Degradation/Observation | Reference |
| Phenolic Compounds (general) | 60-80°C | Traditional extraction | Generally optimal for extraction. | [6] |
| Phenolic Compounds (general) | >80°C | Drying | Decreased yield. | [6] |
| Caffeic Acid | -5°C to 25°C | Ultrasound in 80% ethanol | Degradation rate decreased with increasing temperature. | [9] |
| Verbascoside | 50-80°C | Aqueous extract | First-order degradation kinetics observed. | [10] |
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound from Plant Material
This protocol is a generalized procedure based on common practices for extracting phenolic compounds.
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Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.
-
Solvent Selection: Choose an appropriate solvent. Ethanol, ethyl acetate, or a mixture of methanol (B129727) and water are commonly used for extracting phenolic compounds.[2]
-
Extraction:
-
Macerate the powdered plant material with the selected solvent (e.g., a 1:10 solid-to-solvent ratio) at room temperature for 24 hours with continuous stirring.
-
Protect the extraction vessel from light by using amber glassware or wrapping it in aluminum foil.
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To minimize oxidation, consider de-gassing the solvent and purging the extraction vessel with nitrogen gas. The addition of a small amount of an antioxidant like ascorbic acid (e.g., 0.1%) to the solvent is also recommended.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure. Maintain the water bath temperature below 45°C to prevent thermal degradation.[2]
-
-
Storage: Store the final extract in an amber vial at -20°C under a nitrogen atmosphere.
Protocol 2: Quantification of this compound and its Degradation Products by HPLC
This protocol outlines a general method for the analysis of this compound and potential degradation products like caffeic acid.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used. A common mobile phase consists of two solvents:
-
Solvent A: Water with 0.1% formic acid or acetic acid (to maintain an acidic pH and improve peak shape).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compounds.
-
Detection: Monitor the elution at the maximum absorption wavelength (λmax) of this compound, which is around 324 nm.[11] Caffeic acid can also be detected at this wavelength.
-
Quantification: Prepare a calibration curve using a certified standard of this compound. If quantifying degradation products, prepare separate calibration curves for each compound (e.g., caffeic acid).
-
Sample Preparation: Dilute the extract in the initial mobile phase composition and filter it through a 0.45 µm syringe filter before injection.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Major degradation pathways of this compound during extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo stability of caffeic acid phenethyl ester, a bioactive compound of propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 7. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Relation to Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing HPLC Parameters for Ethyl Caffeate Separation
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of ethyl caffeate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method optimization and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound?
A good starting point for separating this compound is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of water (acidified) and an organic solvent like methanol (B129727) or acetonitrile (B52724). A gradient elution is often employed to ensure good separation from other components in complex samples.
Q2: What is the optimal UV wavelength for detecting this compound?
This compound, like other caffeic acid derivatives, exhibits strong UV absorbance. A common detection wavelength is around 325-330 nm. It is always recommended to determine the UV maximum of your this compound standard in your mobile phase for optimal sensitivity.
Q3: How can I improve the peak shape for this compound?
Peak tailing is a common issue when analyzing phenolic compounds like this compound. This can be caused by interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, consider the following:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 2.5-3.0 with formic acid or acetic acid) can suppress the ionization of both the phenolic hydroxyl groups on this compound and the residual silanol groups on the column, leading to improved peak symmetry.
-
Column Choice: Using a modern, end-capped C18 column can reduce the number of available silanol groups for secondary interactions.
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.
Q4: What are the best practices for sample preparation when analyzing this compound from natural product extracts?
Proper sample preparation is crucial to protect your HPLC system and ensure accurate results. A general workflow includes:
-
Extraction: Use a suitable solvent to extract this compound from the sample matrix. Methanol or ethanol (B145695) are commonly used for phenolic compounds.
-
Filtration: It is critical to filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could clog the column or tubing.
-
Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup step may be necessary to remove interfering compounds and concentrate the analyte.
Troubleshooting Guide
This section addresses specific problems you may encounter during the HPLC analysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Poor Resolution / Co-eluting Peaks | - Mobile phase is not optimized for the sample matrix.- Inadequate column efficiency. | - Optimize the Gradient: If peaks are eluting too close together, try a shallower gradient (a slower increase in the organic solvent percentage) in the region where the peaks of interest elute.- Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation and may resolve co-eluting peaks.[1]- Use a Different Column: Consider a column with a different stationary phase chemistry or a smaller particle size for higher efficiency. |
| Peak Tailing | - Secondary interactions with residual silanol groups on the column.- Mobile phase pH is inappropriate.- Column is overloaded. | - Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1-0.5% formic or acetic acid) to the aqueous portion of your mobile phase.- Use a High-Purity, End-Capped Column: These columns have fewer active silanol sites.- Reduce Injection Volume or Sample Concentration: Injecting too much sample can lead to peak distortion. |
| Ghost Peaks | - Contaminants in the mobile phase or from the sample preparation process.- Carryover from previous injections. | - Use High-Purity Solvents and Reagents: Ensure you are using HPLC-grade solvents and freshly prepared mobile phases.- Run a Blank Gradient: Inject your mobile phase without any sample to see if the ghost peaks are present. This can help identify the source of contamination.- Implement a Column Wash Step: After each run, include a step with a high percentage of strong solvent (e.g., 100% acetonitrile or methanol) to elute any strongly retained compounds. |
| Retention Time Drift | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare Fresh Mobile Phase Daily: Ensure accurate measurement and thorough mixing of mobile phase components.- Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.- Equilibrate the Column Properly: Before starting a sequence of injections, allow the column to equilibrate with the initial mobile phase until a stable baseline is achieved. |
| Loss of Signal/Sensitivity | - Degradation of this compound in the sample solution.- Detector lamp issue. | - Check Sample Stability: this compound may be susceptible to degradation, especially in certain solvents or at non-optimal pH. Prepare fresh standards and samples regularly and store them appropriately (e.g., refrigerated and protected from light).- Check Detector Performance: Ensure the detector lamp has sufficient energy and that the flow cell is clean. |
Experimental Protocols
Below are examples of HPLC methods that can be adapted for the separation and analysis of this compound.
Method 1: Gradient HPLC for the Analysis of Phenolic Compounds (including Caffeic Acid Esters)
This method is suitable for the analysis of complex mixtures containing various phenolic compounds.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 330 nm[2] |
| Injection Volume | 10 µL |
Method 2: Semi-Preparative HPLC for Isolation of this compound
This method is adapted from a study that successfully isolated this compound from a plant extract.[3]
| Parameter | Condition |
| Column | Semi-preparative C18 |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 25% to 55% B in 30 min; hold at 55% B for 5 min; 55% to 100% B in 1 min; hold at 100% B for 4 min[3] |
| Flow Rate | 3 mL/min[3] |
| Detection | UV (wavelength not specified, but 325-330 nm is appropriate) |
| Injection Volume | Dependent on sample concentration and column dimensions |
Visualizing Workflows and Logic
To aid in understanding the experimental and troubleshooting processes, the following diagrams have been generated.
References
- 1. Q: If I switch to methanol, do the retention times change? Also, is it possible to continue using the same column? : Shimadzu (Europe) [shimadzu.eu]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of this compound and a Spinacetin Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent oxidation of Ethyl Caffeate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl Caffeate. The information herein is designed to help prevent its oxidation during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an ester of caffeic acid, a natural phenolic compound known for its antioxidant and anti-inflammatory properties. Its stability is crucial as degradation through oxidation can lead to a loss of biological activity, potentially compromising experimental results and the therapeutic efficacy of drug formulations.
Q2: What are the primary factors that cause this compound to oxidize?
The primary factors that accelerate the oxidation of this compound are:
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Exposure to Oxygen: The presence of atmospheric oxygen is a key driver of oxidation.
-
Elevated Temperature: Higher temperatures increase the rate of chemical degradation.
-
Exposure to Light: Particularly UV light, can provide the energy to initiate oxidative reactions.
-
pH: Non-neutral pH, especially alkaline conditions, can increase the susceptibility of the phenolic hydroxyl groups to oxidation.
-
Presence of Metal Ions: Metal ions can act as catalysts in oxidation reactions.
Q3: What are the visible signs of this compound degradation?
Degradation of this compound, which is typically a white to off-white crystalline powder, may be indicated by a color change to yellow or brown. In solution, a change in color or the appearance of particulate matter can also signify degradation.
Q4: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, the following storage conditions are recommended.[1]
| Form | Storage Condition | Rationale |
| Solid (Powder) | Store at -20°C in a tightly sealed container, protected from light. For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to heat, light, and oxygen, which are the primary drivers of oxidation. |
| Solutions | Prepare solutions fresh for each experiment. If short-term storage is necessary, store at 2-8°C in a tightly sealed, light-protecting (amber) vial, and purge with an inert gas before sealing. For longer-term storage of stock solutions, aliquot and store at -80°C. | Reduces the rate of degradation in solution. Purging with an inert gas displaces oxygen, a key reactant in oxidation. |
Troubleshooting Guide: Preventing Oxidation During Experiments
Problem: I suspect my this compound is degrading during my experiments, leading to inconsistent results.
| Potential Cause | Troubleshooting Steps |
| Exposure to Air (Oxygen) | - Prepare solutions in de-gassed solvents. - Purge vials and reaction vessels with an inert gas (argon or nitrogen) before adding this compound. - Keep containers tightly sealed when not in use. |
| Inappropriate Solvent | - Use high-purity, anhydrous solvents. - Avoid solvents that may contain peroxides (e.g., older ethers). - For aqueous solutions, use freshly prepared buffers and consider de-gassing. |
| Exposure to Light | - Work in a dimly lit area or use amber-colored glassware. - Wrap reaction vessels and storage containers in aluminum foil. |
| Elevated Temperature | - Maintain solutions at the lowest practical temperature for the experiment. - Avoid unnecessary heating of solutions containing this compound. |
| Incorrect pH of Solutions | - Maintain the pH of aqueous solutions in the slightly acidic to neutral range (pH 4-7), as alkaline conditions can promote oxidation of phenolic compounds. |
| Contamination with Metal Ions | - Use high-purity reagents and solvents. - Consider the use of a chelating agent (e.g., EDTA) in buffer solutions if metal ion contamination is suspected. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound.[2][3][4]
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is recommended to ensure separation of the parent compound from potential degradation products. An example gradient is as follows:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
3. Detection:
-
UV detection at the λmax of this compound (approximately 325 nm).
4. Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).
5. Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Incubate the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the sample with 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[4]
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
6. Analysis:
-
Inject the prepared samples and the stressed samples into the HPLC system.
-
Monitor for the appearance of new peaks and a decrease in the peak area of this compound. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
Protocol 2: Long-Term Stability Study of this compound
This protocol is based on ICH guidelines for stability testing of drug substances.[5]
1. Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
2. Testing Schedule:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Intermediate: 0, 6, 9, and 12 months.
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Accelerated: 0, 3, and 6 months.[5]
3. Sample Packaging:
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Store samples in containers that simulate the proposed storage and distribution packaging. This should include tightly sealed, light-protective containers.
4. Analytical Tests:
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Appearance: Visual inspection for color change.
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Assay and Impurities: Use a validated stability-indicating HPLC method (as described in Protocol 1) to determine the concentration of this compound and the presence of any degradation products.
-
Water Content: Karl Fischer titration, if applicable.
5. Data Analysis:
-
Plot the concentration of this compound against time for each storage condition.
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Determine the degradation rate and predict the shelf-life, which is the time it takes for the concentration to decrease to a predefined limit (e.g., 90% of the initial concentration).
Visualizations
Caption: Proposed oxidation pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Addressing poor bioavailability of Ethyl Caffeate in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor bioavailability of Ethyl Caffeate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic potentials? A1: this compound is a natural phenolic compound, an ester of caffeic acid, found in various plants.[1][2] It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][3] For instance, it has been shown to suppress the migration and invasion of ovarian cancer cells and inhibit key signaling pathways like NF-κB.[1][3] Its potential to delay drug resistance in lung cancer is also under investigation.[3]
Q2: Why is the oral bioavailability of this compound typically low in animal studies? A2: The primary challenges with this compound's oral bioavailability are its poor aqueous solubility and potential for rapid metabolism.[4][5][6] Like many phenolic compounds, its low solubility limits dissolution in the gastrointestinal tract, which is a rate-limiting step for absorption.[6][7] Furthermore, its ester structure makes it susceptible to hydrolysis by esterases present in the plasma and tissues of some species, such as rats, which can rapidly break it down into caffeic acid and other metabolites.
Q3: What are the main strategies to improve the bioavailability of poorly soluble compounds like this compound? A3: Several formulation and administration strategies can be employed. These are broadly categorized as:
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Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can improve the dissolution rate.[5][8]
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Solubilization Techniques: Using co-solvents, surfactants, or adjusting the pH can enhance the solubility of the compound in the formulation.[5][8][9]
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Solid Dispersions: Dispersing this compound in an inert, hydrophilic carrier can present the drug in a more soluble, amorphous state.[6]
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Nanoformulations: Encapsulating this compound in nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles can protect it from degradation, improve solubility, and enhance absorption.[4][10][11][12]
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Co-administration: Administering this compound with inhibitors of metabolic enzymes or efflux pumps can increase its systemic exposure.[11][13]
Troubleshooting Guide for In Vivo Studies
This guide addresses common issues encountered during animal experiments with this compound.
Problem 1: Low or Undetectable Plasma Concentrations of this compound Post-Oral Administration
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Possible Cause 1: Poor Solubility & Dissolution
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Explanation: this compound is poorly soluble in water. If the compound does not dissolve in the gastrointestinal fluids, it cannot be absorbed into the bloodstream.[4][6]
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Suggested Solution: Enhance the solubility of the formulation.
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Co-solvency: Prepare the oral gavage solution using a mixture of water and a biocompatible co-solvent (e.g., PEG300, ethanol) or surfactant (e.g., Tween 80).[14][8] This reduces the polarity of the vehicle, aiding dissolution.
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Particle Size Reduction: Use techniques like micronization to decrease the particle size of the solid this compound, thereby increasing its surface area and dissolution rate.[5]
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Nanoformulation: Develop a nano-based delivery system, such as a nano-liposomal formulation, to improve solubility and stability.[4][10]
-
-
-
Possible Cause 2: Rapid Metabolism
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Explanation: Studies on the closely related compound Caffeic Acid Phenethyl Ester (CAPE) show it is rapidly hydrolyzed by carboxylesterases in rat plasma, but not human plasma.[15] This suggests this compound may undergo similar rapid first-pass and systemic metabolism in rodents, breaking it down before it can be measured. The elimination half-life of CAPE in rats is short, ranging from 21 to 27 minutes.[16][17]
-
Suggested Solution: Protect the compound from metabolic degradation.
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Encapsulation: Use nano-delivery systems like liposomes or polymeric nanoparticles. The lipid bilayer or polymer matrix can shield the ester linkage from enzymatic hydrolysis.[10][12]
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Route of Administration: Consider intraperitoneal (IP) administration to bypass first-pass metabolism in the gut and liver, which can help determine if the issue is primarily absorption or systemic clearance.
-
-
-
Possible Cause 3: Low Intestinal Permeability
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Explanation: Even if dissolved, the compound may not efficiently cross the intestinal epithelium. This can be due to its physicochemical properties or active removal by efflux pumps like P-glycoprotein (P-gp).[11][18]
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Suggested Solution: Evaluate and enhance permeability.
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In Vitro Permeability Assay: Conduct a Caco-2 cell permeability assay to determine the apparent permeability coefficient (Papp) and efflux ratio. This will clarify if passive diffusion is limited or if active efflux is a problem.[18][19]
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Co-administration with Inhibitors: If efflux is identified as an issue, consider co-administering this compound with known P-gp inhibitors.[11]
-
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting poor bioavailability.
Caption: Troubleshooting workflow for poor this compound bioavailability.
Quantitative Data Summary
The following tables summarize relevant quantitative data from studies on this compound and its close analogue, Caffeic Acid Phenethyl Ester (CAPE).
Table 1: Pharmacokinetic Parameters of CAPE in Rats (Intravenous Administration) (Data serves as an analogue for understanding the rapid clearance expected for similar esters)
| Dose (mg/kg) | Total Body Clearance (mL/min/kg) | Volume of Distribution (mL/kg) | Elimination Half-life (min) |
| 5 | 172.0 | 5209 | 21.2 |
| 10 | 78.4 | 2850 | 25.1 |
| 20 | 42.1 | 1555 | 26.7 |
| Source: Data adapted from Biopharmaceutics & Drug Disposition, 2009.[16][17] |
Table 2: In Vitro Anti-Inflammatory Activity of this compound (Demonstrates potent biological activity, justifying efforts to improve bioavailability)
| Parameter Measured (in LPS-stimulated RAW 264.7 cells) | IC₅₀ of this compound | Effect at 2-5 µg/mL |
| Nitric Oxide (NO) Production | 5.5 µg/mL | - |
| Prostaglandin E₂ (PGE₂) Production | Not reported | Total inhibition |
| Source: Data from British Journal of Pharmacology, 2005.[1] |
Experimental Protocols
Protocol 1: Preparation of a Nano-Liposomal Formulation
This protocol is adapted from a method used for the related compound CAPE and is suitable for this compound.[14][10]
-
Materials: this compound, Soy Phosphatidylcholine (SPC), Cholesterol, Chloroform, Methanol, Phosphate Buffered Saline (PBS, pH 7.4).
-
Lipid Film Hydration:
-
Dissolve this compound, SPC, and Cholesterol in a 2:1 v/v chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature. This will form a thin, dry lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Vesicle Formation:
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To produce small unilamellar vesicles (SUVs) and create a uniform nano-sized formulation, sonicate the MLV suspension using a probe sonicator on an ice bath to prevent overheating.
-
-
Purification and Sterilization:
-
To separate the encapsulated this compound from the free, unencapsulated drug, centrifuge the liposomal suspension.
-
Sterilize the final formulation by passing it through a 0.22 µm syringe filter.
-
-
Characterization:
-
Measure vesicle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the entrapment efficiency (EE%) by quantifying the amount of this compound in the liposomes compared to the initial amount added.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Use male Wistar or Sprague-Dawley rats (180–220 g).[14][10] House animals under controlled temperature (25 ± 2 °C) and a 12h/12h light/dark cycle with free access to food and water.[14] Acclimatize the animals for at least one week before the experiment. All procedures must be approved by an institutional animal care and use committee.[10]
-
Formulation Administration:
-
Divide rats into groups (n=5-6 per group).
-
Group 1 (Control): Administer the vehicle solution (e.g., 20% Tween in water).[14]
-
Group 2 (Free Drug): Administer a suspension of this compound at the desired dose (e.g., 10 mg/kg).
-
Group 3 (Enhanced Formulation): Administer the this compound nanoformulation at the same dose.
-
Administer all formulations via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.25 mL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, 480 minutes) into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract this compound from the plasma using a suitable organic solvent (e.g., ethyl acetate).
-
Quantify the concentration of this compound using a validated LC-MS/MS method.[16]
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis.[16] Compare the AUC of the enhanced formulation to the free drug to determine the relative improvement in bioavailability.
-
Workflow for Nanoformulation Development and Testing
Caption: Workflow for developing and evaluating an this compound nanoformulation.
Signaling Pathway Diagram
Inhibitory Action of this compound on the NF-κB Pathway
This compound has been shown to suppress the expression of inflammatory mediators like iNOS and COX-2.[1] This effect is partly achieved by inhibiting the activation of the transcription factor NF-κB. Specifically, this compound impairs the ability of active NF-κB to bind to its DNA target sequences, rather than preventing its translocation to the nucleus.[1]
Caption: this compound inhibits NF-κB by preventing its binding to DNA.[1]
References
- 1. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN114948880B - Preparation method of caffeic acid phenethyl ester nano stable slow release formulation - Google Patents [patents.google.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Nano-Liposomal Formulation of Caffeic Acid Phenethyl Ester Modulates Nrf2 and NF-κβ Signaling and Alleviates Experimentally Induced Acute Pancreatitis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 12. Preparation of caffeic acid phenethyl ester-incorporated nanoparticles and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In vitro and in vivo stability of caffeic acid phenethyl ester, a bioactive compound of propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of caffeic acid phenethyl ester and its catechol-ring fluorinated derivative following intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. scielo.br [scielo.br]
- 19. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Ethyl Caffeate in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Ethyl Caffeate in cell culture experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a natural phenolic compound known to modulate several key signaling pathways, primarily exerting anti-inflammatory effects. Its established primary targets include:
-
Inhibition of NF-κB Activation: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB) by impairing the binding of NF-κB to its DNA cis-acting element. This leads to the downregulation of downstream inflammatory mediators such as iNOS, COX-2, and PGE2.[1][2]
-
Suppression of IFN-γ Signaling: It has been shown to ameliorate collagen-induced arthritis by suppressing the Th1 immune response and interfering with the IFN-γ signaling pathway.[3]
-
Antagonism of the Aryl Hydrocarbon Receptor (AhR): this compound can act as an antagonist to the Aryl Hydrocarbon Receptor (AhR), inhibiting its activation by various ligands. This may contribute to its anti-allergic and anti-inflammatory properties.[4][5][6][7][8]
Q2: What are the potential off-target effects of this compound?
While a comprehensive off-target profile for this compound is not extensively documented, potential off-target effects can be inferred from studies on similar molecules and the general behavior of phenolic compounds:
-
Kinase Inhibition: A structurally related compound, (+)-2-(1-hydroxyl-4-oxocyclohexyl) this compound (HOEC), has been shown to directly bind to and inhibit the kinase activities of PI3K, ERK1/2, and p38.[7][9] Given the structural similarity, it is plausible that this compound may also interact with these or other kinases.
-
Pan-Assay Interference Compound (PAINS) Behavior: Phenolic compounds, including catechols like this compound, are often classified as Pan-Assay Interference Compounds (PAINS).[10] PAINS are known to interact non-specifically with multiple proteins and can lead to false-positive results in high-throughput screens through various mechanisms, including protein reactivity and aggregation.[11][12]
-
Assay Interference: Due to its chemical nature, this compound may interfere with certain cell-based assays. Phenolic compounds have been reported to interfere with colorimetric and fluorescence-based assays, potentially leading to inaccurate results.
Q3: I am observing unexpected cytotoxicity with this compound. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
-
High Concentrations: While some studies show low cytotoxicity at specific concentrations, higher doses can induce cell death. For example, in osimertinib-resistant lung cancer cells, this compound induced apoptosis at its IC50 concentration.[1][12]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).
-
Off-Target Effects: Inhibition of essential cellular kinases or other proteins could lead to cytotoxicity.
-
Compound Purity: Impurities in the this compound sample could be contributing to the toxic effects.
Q4: My results with this compound are inconsistent. What should I check?
Inconsistent results are a common challenge when working with small molecules. Here are some troubleshooting steps:
-
Compound Stability: Ensure that your this compound stock solution is stored properly (typically at -20°C or -80°C in a desiccated environment) and has not degraded. Prepare fresh dilutions for each experiment.
-
Solubility Issues: this compound may precipitate in aqueous culture media, especially when diluting a concentrated DMSO stock. This can lead to a lower effective concentration. Ensure the final DMSO concentration is low and that the compound is fully dissolved.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all influence cellular responses to treatment.
-
Assay Interference: As mentioned, this compound may interfere with your assay readout. It is crucial to include proper controls to account for this.
TROUBLESHOOTING GUIDES
Issue 1: Suspected Off-Target Kinase Inhibition
Symptoms:
-
The observed cellular phenotype does not align with the known effects of inhibiting the intended target pathway (e.g., NF-κB).
-
You observe effects on pathways known to be regulated by kinases such as PI3K/Akt or MAPK/ERK.
Troubleshooting Steps:
-
Validate with a Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold that targets the same primary pathway (e.g., a different NF-κB inhibitor). If the phenotype is not replicated, the original observation may be due to an off-target effect of this compound.
-
Rescue Experiments: If this compound is hypothesized to inhibit a specific off-target kinase, attempt to rescue the phenotype by activating the downstream components of that kinase's pathway.
-
Direct Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm if this compound directly binds to and stabilizes the suspected off-target kinase in intact cells.[13][14][15][16]
-
Kinase Profiling: If resources permit, perform a kinase profiling screen (e.g., KINOMEscan) to identify the spectrum of kinases that this compound interacts with at various concentrations.[17][18]
Issue 2: Assay Interference
Symptoms:
-
High background signal in fluorescence-based assays.
-
Inconsistent results in colorimetric assays like MTT or Neutral Red.
-
Discrepancies between different types of viability or reporter assays.
Troubleshooting Steps:
-
Run Compound-Only Controls: In a cell-free version of your assay, include wells with this compound at the concentrations used in your experiment to see if it directly interacts with the assay reagents.
-
Use an Orthogonal Assay: Validate your findings using a different assay that relies on a distinct detection method. For example, if you observe decreased viability with an MTT assay, confirm this with a trypan blue exclusion assay or a cytotoxicity assay that measures LDH release.
-
Consider Label-Free Methods: Where possible, use label-free methods for assessing cell health and proliferation, such as impedance-based real-time cell analysis.
DATA PRESENTATION
Table 1: Summary of this compound Concentrations and Observed Effects in Cell Culture
| Cell Line | Concentration Range | Assay | Observed Effect | Citation |
| RAW 264.7 Macrophages | ≤ 10 µg/ml | MTT Assay | Little to no cytotoxicity. | [1] |
| RAW 264.7 Macrophages | IC50 = 5.5 µg/ml | Nitric Oxide Production | Inhibition of LPS-induced NO production. | [1] |
| PC9OR & HCC827OR | 0 - 300 µM | CCK-8 Assay | Dose-dependent inhibition of proliferation. | [1][12] |
| PC9OR | ~78 µM (IC50) | Flow Cytometry | Increased apoptosis. | [1][12] |
| HCC827OR | ~82 µM (IC50) | Flow Cytometry | Increased apoptosis. | [1][12] |
| BALB/c Splenocytes | 10 µM | Proliferation Assay | Inhibition of ConA and anti-CD3 induced proliferation. | [3] |
| HeXS34 Reporter Cells | 1 - 25 µM | WST & Annexin V Assays | No effect on cell viability. | [5][7] |
| BMMCs | 1 - 25 µM | WST & Annexin V Assays | No effect on cell viability. | [5][7] |
Table 2: Potential Off-Target Kinase Interactions of a Related Compound (HOEC)
| Kinase | % of Control Activity (at 20 µM HOEC) | Implication for this compound | Citation |
| PI3K | Suppressed | Potential for off-target inhibition. | [7][9] |
| ERK1/2 | Suppressed | Potential for off-target inhibition. | [7][9] |
| p38 | Suppressed | Potential for off-target inhibition. | [7][9] |
| CDK1/cyclinB | 101% | Likely not a direct target. | [19] |
| CDK2/cyclinA | 125% | Likely not a direct target. | [19] |
| EGFR | 84% | Minor or no direct inhibition. | [19] |
| JNK1α1 | 92% | Minor or no direct inhibition. | [19] |
EXPERIMENTAL PROTOCOLS
Protocol 1: Validating On-Target NF-κB Inhibition
Objective: To confirm that the observed effects of this compound are mediated through the inhibition of the NF-κB pathway.
Methodology:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., RAW 264.7 macrophages) in 6-well plates.
-
Pre-treat cells with a dose range of this compound (e.g., 1, 5, 10 µg/ml) for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as Lipopolysaccharide (LPS; 1 µg/ml), for the appropriate duration (e.g., 30 minutes for phosphorylation events, 6-24 hours for downstream gene/protein expression).
-
-
Western Blot Analysis:
-
Harvest cell lysates and perform Western blotting to assess the phosphorylation status of key NF-κB pathway proteins (e.g., p-IκBα, p-p65).
-
Analyze the expression levels of NF-κB target genes (e.g., iNOS, COX-2).
-
Use an appropriate loading control (e.g., β-actin, GAPDH).
-
-
Reporter Gene Assay:
-
Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Treat the cells with this compound followed by LPS stimulation.
-
Measure luciferase activity to quantify NF-κB transcriptional activity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound directly binds to a putative on-target or off-target protein in a cellular context.
Methodology:
-
Cell Lysis and Treatment:
-
Prepare a cell lysate from the cell line of interest.
-
Divide the lysate into two aliquots: one treated with this compound (at a concentration expected to be effective) and a vehicle control (e.g., DMSO).
-
Incubate at room temperature for a short period (e.g., 10-30 minutes).[13]
-
-
Thermal Challenge:
-
Aliquot the treated lysates into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a PCR machine.[13]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[13]
-
-
Analysis of Soluble Fraction:
-
Collect the supernatant and analyze the amount of the soluble target protein at each temperature by Western blot.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample indicates stabilization upon binding.
-
VISUALIZATIONS
References
- 1. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. This compound Ameliorates Collagen-Induced Arthritis by Suppressing Th1 Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Can Inhibit Aryl Hydrocarbon Receptor (AhR) Signaling and AhR-Mediated Potentiation of Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Screening the receptorome to discover the molecular targets for plant-derived psychoactive compounds: a novel approach for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 11. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 18. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tumor integrin targeted theranostic iron oxide nanoparticles for delivery of caffeic acid phenethyl ester: preparation, characterization, and anti-myeloma activities - PMC [pmc.ncbi.nlm.nih.gov]
Refining dosage and administration of Ethyl Caffeate for in vivo research
This guide provides researchers, scientists, and drug development professionals with essential information for refining the dosage and administration of Ethyl Caffeate (EC) and its closely related analogue, Caffeic Acid Phenethyl Ester (CAPE), in preclinical in vivo studies.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the experimental use of this compound.
Q1: What is the best way to dissolve this compound for in vivo administration? It has poor water solubility.
A1: this compound's lipophilic nature requires a non-aqueous vehicle for in vivo use. A common and effective formulation involves a multi-component solvent system. For example, a stock solution can be prepared in DMSO and then further diluted. A suggested vehicle for the final dosing solution is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline[1]. It is recommended to use sonication to aid dissolution[1].
Q2: Are there any stability concerns with this compound in vivo?
A2: Yes, stability is a critical consideration. Caffeic acid esters can be susceptible to hydrolysis by plasma esterases. For instance, the related compound Caffeic Acid Phenethyl Ester (CAPE) has been shown to be hydrolyzed in rat plasma, whereas it remained stable in human plasma[2][3]. The primary metabolite is often caffeic acid[2][3]. This rapid degradation can impact the compound's bioavailability and therapeutic window[4]. Researchers should consider the potential for rapid metabolism in their experimental design and data interpretation.
Q3: Which vehicle components should I avoid when preparing this compound solutions?
A3: Caution should be exercised when using alcohols, such as ethanol (B145695), as part of the vehicle. Studies on the related compound CAPE have shown that the presence of ethanol can lead to transesterification, creating new bioactive caffeic acid esters (like caffeic acid ethyl ester) in vivo[2][3]. This can introduce unintended variables into your experiment. It is advisable to use vehicles without ethanol unless transesterification is a desired outcome of the study[2].
Q4: What is the recommended route of administration for this compound?
A4: The most common routes reported in preclinical studies are oral gavage (PO) and intraperitoneal (IP) injection.
-
Oral Gavage: This route is often used for studies mimicking clinical oral administration, such as in cancer xenograft models[5][6][7].
-
Intraperitoneal (IP) Injection: This route provides rapid systemic exposure and is frequently used in acute inflammation and wound healing models[8][9]. The choice depends on the experimental objective, the desired pharmacokinetic profile, and the specific disease model.
Q5: How do I select an appropriate starting dose for my in vivo study?
A5: Dose selection is highly dependent on the animal model, disease indication, and administration route. A review of existing literature is the best starting point. For instance, in rodent cancer models, oral doses for CAPE derivatives have ranged from 20-100 mg/kg/day[7]. In rat inflammation models, IP doses of 10-30 mg/kg of CAPE have been shown to be effective[8]. Refer to the data summary table below for specific examples. It is always recommended to perform a preliminary dose-ranging study to determine the optimal therapeutic dose with minimal toxicity for your specific model.
Q6: What are the potential adverse effects of this compound administration?
A6: this compound and its derivatives are generally considered to have low toxicity. In one acute toxicity study, a CAPE derivative was administered via gavage up to 5 g/kg with no animal death or observable adverse effects, suggesting a high safety margin[7]. However, adverse effects can occur due to improper administration techniques. For example, incorrect oral gavage can cause esophageal or stomach perforation, leading to distress or death[7]. It is crucial that all personnel are thoroughly trained in the administration technique being used[10][11]. Always monitor animals closely for signs of distress after administration[10][11].
Data Presentation: In Vivo Dosage Summary
The following table summarizes dosages of this compound and the closely related compound Caffeic Acid Phenethyl Ester (CAPE) used in various in vivo models.
| Compound | Animal Model | Indication | Route of Administration | Dosage | Reference |
| CAPE Derivative | Mouse | Hepatocellular Carcinoma | Oral Gavage (PO) | 20, 50, 100 mg/kg/day | [7] |
| CAPE | Mouse | Prostate Cancer (LNCaP Xenograft) | Oral Gavage (PO) | Not specified, but significantly inhibited tumor growth | [6] |
| CAPE | Rat | Inflammation (Paw Edema) | Intraperitoneal (IP) | 10, 30 mg/kg | [8] |
| CAPE | Rat | Wound Healing (Nasal Mucosa) | Intraperitoneal (IP) | 10 µmol/kg/day | [9] |
| Fei Yanning Formula (contains this compound) | Mouse | Lung Cancer (Xenograft) | Oral Gavage (PO) | 131.86 mg of formula powder per mouse, daily | [5] |
Experimental Protocols
Protocol for Preparation of this compound Formulation
This protocol provides a general method for preparing this compound for oral or IP administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Sonicator
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 41 mg/mL)[1]. Use sonication if necessary to ensure complete dissolution.
-
Prepare Vehicle Mixture: In a separate sterile tube, prepare the final vehicle by combining the components. For a 2 mg/mL final concentration from a 41 mg/mL stock, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline[1].
-
Final Formulation: Slowly add the required volume of the this compound stock solution to the vehicle mixture while vortexing or sonicating. For example, to make 1 mL of a 2 mg/mL solution, add ~48.8 µL of a 41 mg/mL stock to 951.2 µL of a vehicle pre-made with PEG300, Tween 80, and Saline.
-
Ensure Clarity: The final solution should be clear. If precipitation occurs, gentle warming or further sonication may be required. Prepare the formulation fresh before each use to ensure stability.
Protocol for Oral Gavage in Mice
This procedure should only be performed by trained personnel to minimize animal stress and prevent injury[10][12].
Materials:
-
Appropriately sized gavage needle (e.g., 18-20 gauge, 1.5-inch, with a rounded tip for adult mice)[10][11].
-
Syringe with the prepared this compound formulation.
-
Scale for weighing the mouse.
Procedure:
-
Determine Dosing Volume: Weigh the mouse to calculate the precise volume to be administered. The maximum recommended volume is typically 10 mL/kg[10][11].
-
Measure Gavage Needle Depth: Measure the distance from the mouse's snout to the last rib (xiphoid process) to estimate the length of the esophagus[10][12]. Mark this depth on the needle to prevent insertion into the stomach, which increases the risk of perforation.
-
Restrain the Animal: Securely restrain the mouse by scruffing the skin over its shoulders. The head should be gently tilted back to create a straight line from the mouth to the esophagus[12][13].
-
Insert the Needle: Insert the gavage needle into the diastema (the gap between the incisors and molars). Gently advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow as the needle enters the esophagus[10][12]. The needle should pass smoothly without resistance. If resistance is met, do not force it. Withdraw and attempt again.
-
Administer the Compound: Once the needle is at the predetermined depth, administer the solution slowly and steadily[12].
-
Withdraw and Monitor: Gently remove the needle along the same path of insertion. Return the mouse to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress or adverse reactions[10][11].
Protocol for Intraperitoneal (IP) Injection in Mice
This procedure allows for rapid absorption of the compound into systemic circulation.
Materials:
-
Appropriately sized sterile needle (e.g., 25-27 gauge) and syringe[14].
-
Syringe with the prepared this compound formulation.
-
70% alcohol for disinfection.
Procedure:
-
Determine Dosing Volume: Weigh the mouse to calculate the correct volume. The maximum recommended volume for an IP injection is 10 mL/kg[14][15].
-
Restrain the Animal: Scruff the mouse and position it so its head is tilted downwards. This allows the abdominal organs to shift away from the injection site.
-
Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen[14]. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Perform Injection: Insert the needle, bevel up, at approximately a 30-40 degree angle into the identified site[14].
-
Aspirate: Gently pull back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject and Withdraw: If no fluid is aspirated, inject the solution smoothly. Withdraw the needle and return the mouse to its cage.
-
Monitor: Observe the animal for any signs of distress or adverse reaction post-injection.
Visualizations
Signaling Pathway Diagram
// Edges "Inflammatory Stimulus" -> IKK [label="Activates", fontsize=8]; IKK -> IkBa [label="Phosphorylates", fontsize=8]; p65_p50 -> IkBa [style=invis]; IkBa -> IkBa_p [style=dashed]; IkBa_p -> p65_p50_free [label="Releases", fontsize=8]; p65_p50_free -> p65_p50_nuc [label="Translocation", fontsize=8]; p65_p50_nuc -> DNA [label="Binds", fontsize=8]; DNA -> Genes [label="Transcription", fontsize=8];
EC -> IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee, fontsize=8]; EC -> DNA [label="Inhibits Binding", color="#EA4335", fontcolor="#EA4335", arrowhead=tee, fontsize=8];
{rank=same; p65_p50; IkBa;} } ` Caption: this compound inhibits the NF-κB inflammatory signaling pathway.
Experimental Workflow Diagram
// Nodes acclimatization [label="1. Animal Acclimatization\n(e.g., 1 week)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; drug_prep [label="2. Formulation Preparation\n(this compound / Vehicle)", fillcolor="#FBBC05", fontcolor="#202124"]; randomization [label="3. Group Randomization\n(e.g., Vehicle, EC Low, EC High)", fillcolor="#34A853", fontcolor="#FFFFFF"]; treatment [label="4. Compound Administration\n(e.g., Oral Gavage, IP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; induction [label="5. Disease Induction\n(e.g., Tumor Xenograft, Inflammatory Agent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitoring [label="6. In-Life Monitoring\n(Body Weight, Tumor Volume, Clinical Signs)", fillcolor="#FBBC05", fontcolor="#202124"]; endpoint [label="7. Study Endpoint & Necropsy\n(Tissue/Blood Collection)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="8. Ex Vivo Analysis\n(Biomarkers, Histology, Gene Expression)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges (Workflow) acclimatization -> drug_prep; drug_prep -> randomization; randomization -> treatment; treatment -> induction [label="Timing depends on model\n(before, during, or after induction)"]; induction -> monitoring; monitoring -> endpoint; endpoint -> analysis; } ` Caption: General experimental workflow for an in vivo efficacy study.
References
- 1. This compound | PGE Synthase | COX | NO Synthase | NF-κB | TargetMol [targetmol.com]
- 2. In vitro and in vivo stability of caffeic acid phenethyl ester, a bioactive compound of propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caffeic acid phenethyl ester suppresses the proliferation of human prostate cancer cells through inhibition of p70S6K and Akt signaling networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caffeic acid phenethyl ester derivative exerts remarkable anti-hepatocellular carcinoma effect, non-inferior to sorafenib, in vivo analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the anti-inflammatory effects of caffeic acid phenethyl ester in a model of λ-Carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of caffeic acid phenethyl ester on wound healing of nasal mucosa in the rat: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antioxidant Activity of Ethyl Caffeate Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in their experiments with ethyl caffeate derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the synthesis and evaluation of this compound derivatives' antioxidant activity.
Q1: My synthesized this compound derivatives show lower than expected antioxidant activity in the DPPH assay. What are the possible reasons?
A1: Several factors could contribute to lower than expected DPPH radical scavenging activity. Consider the following troubleshooting steps:
-
Purity of the Compound: Impurities from the synthesis process can interfere with the assay. Ensure the final product is highly pure, verified by techniques like NMR and mass spectrometry.
-
Solvent Choice: The solvent used to dissolve the derivatives and the DPPH reagent can influence the reaction kinetics. Methanol (B129727) or ethanol (B145695) are commonly used, but consistency is key. For less polar derivatives, ethyl acetate (B1210297) might be more suitable.[1]
-
Reaction Time: The incubation time for the reaction between your compound and DPPH is crucial. While 30 minutes is a common standard, some derivatives may require a longer time to reach the reaction endpoint. It is advisable to perform a kinetic study to determine the optimal reaction time.
-
DPPH Concentration: The initial concentration of the DPPH radical is important. A solution that is too concentrated or too dilute can affect the accuracy of the results. Ensure the initial absorbance of the DPPH solution at its maximum wavelength (around 517 nm) is consistent and within the optimal range (typically around 1.0).[2]
-
Light Sensitivity: The DPPH radical is light-sensitive. All steps of the assay should be performed in the dark or in amber-colored vials to prevent degradation of the radical, which can lead to inaccurate readings.
Q2: I am observing high variability between replicates in my ABTS assay. What could be the cause?
A2: High variability in the ABTS assay can be frustrating. Here are some common causes and solutions:
-
Incomplete Mixing: Ensure thorough mixing of the ABTS radical solution with your sample. Inadequate mixing can lead to inconsistent reaction kinetics.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of reagents and samples are added to each well.
-
ABTS Radical Cation (ABTS•+) Instability: The pre-formed ABTS•+ solution should be stable for the duration of the experiment. However, its stability can be affected by temperature and light. It is recommended to prepare the ABTS•+ solution fresh and allow it to stabilize for 12-16 hours in the dark before use.[3]
-
Inconsistent Incubation Time: The reaction between the antioxidant and the ABTS radical is time-dependent. Use a consistent and accurately timed incubation period for all samples.
Q3: The results from my FRAP assay are not reproducible. What should I check?
A3: Reproducibility issues in the FRAP assay often stem from the following:
-
FRAP Reagent Instability: The FRAP reagent, a mixture of TPTZ, ferric chloride, and acetate buffer, should be prepared fresh daily. The pH of the acetate buffer is critical and should be precisely 3.6.[4][5]
-
Temperature Fluctuations: The FRAP assay is typically performed at 37°C. Ensure a constant and uniform temperature during the incubation period.[5]
-
Incorrect Wavelength: The absorbance of the blue-colored ferrous-TPTZ complex is measured at approximately 593 nm. Verify that your spectrophotometer is set to the correct wavelength.[6]
-
Sample Interference: Colored compounds in your sample may interfere with the absorbance reading. A sample blank (sample with all reagents except TPTZ) should be run to correct for background absorbance. Turbidity in the sample can also lead to false-positive results.[7]
Q4: My in vitro (DPPH, ABTS) and cellular antioxidant assay (CAA) results for the same this compound derivative do not correlate. Why is this?
A4: Discrepancies between chemical-based assays and cell-based assays are common and highlight the importance of using multiple methods to assess antioxidant activity. Here's why they might not correlate:
-
Bioavailability and Cellular Uptake: Chemical assays measure the direct radical scavenging ability of a compound in a test tube. In contrast, a CAA measures the antioxidant effect within a living cell.[8][9][10] For a compound to be effective in a CAA, it must be able to cross the cell membrane and reach the site of radical generation.[8][9][10] Differences in the lipophilicity and molecular size of your this compound derivatives will affect their cellular uptake.
-
Metabolism: Once inside the cell, your derivative may be metabolized into a more or less active compound. This metabolic transformation is not accounted for in simple chemical assays.
-
Localization: The subcellular localization of the antioxidant can influence its effectiveness. A compound that accumulates in the mitochondria, a major site of reactive oxygen species (ROS) production, might show high activity in a CAA even if its direct radical scavenging activity is moderate.
-
Indirect Antioxidant Mechanisms: Some compounds may not be potent direct radical scavengers but can enhance the cell's own antioxidant defense mechanisms, for example, by activating the Nrf2 signaling pathway.[11] This indirect antioxidant effect would not be detected in a DPPH or ABTS assay.
Quantitative Data Summary
The following tables summarize the antioxidant activities of various this compound derivatives from the literature, providing a basis for comparison and structure-activity relationship (SAR) analysis.
Table 1: DPPH Radical Scavenging Activity of Caffeic Acid and its Derivatives
| Compound | IC50 (µM) | Reference |
| Caffeic Acid | 2.01 | [3] |
| Caffeic Acid Phenethyl Ester (CAPE) | 1.09 | [3] |
| 3-(3,4-dihydroxyphenyl) propanoic acid | 2.10 | [3] |
| 2-Phenylethyl-3-(3,4-dihydroxyphenyl)propanoate | 0.70 | [3] |
| 3-Phenylpropyl-3-(3,4-dihydroxyphenyl)propanoate | 2.19 | [3] |
| 3-Phenylpropyl caffeate | 3.94 | [3] |
Table 2: Antioxidant Activity of Caffeic Acid Derivatives in a Lipid Peroxidation Assay
| Compound | IC50 (µM) | Reference |
| Caffeic Acid | 2.01 | [12] |
| Caffeic Acid Phenethyl Ester (CAPE) | 1.09 | [12] |
| 3-Phenylpropyl caffeate | 3.94 | [12] |
| 2-Phenylethyl-3-(3,4-dihydroxyphenyl)propanoate | 0.70 | [12] |
| 3,4-dihydroxybenzoic acid | 9.10 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antioxidant activity of this compound derivatives.
Synthesis of this compound Derivatives (General Procedure)
A common method for synthesizing this compound derivatives is through esterification of caffeic acid or its analogues.
Example: Synthesis of Caffeic Acid Phenethyl Ester (CAPE) from Caffeic Acid
-
Protection of Hydroxyl Groups: Commercially available caffeic acid is treated with sodium hydroxide (B78521) and acetic anhydride (B1165640) at 0 °C to protect the catechol hydroxyl groups as acetates.[3]
-
Acyl Chloride Formation: The resulting diacetylcaffeic acid is then reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding acyl chloride.
-
Esterification: The acyl chloride is reacted with the desired alcohol (e.g., 2-phenylethanol) in the presence of a base like pyridine (B92270) to yield the diacetylated ester.
-
Deprotection: The acetyl protecting groups are removed by hydrolysis under basic conditions (e.g., using sodium hydroxide) to yield the final caffeic acid ester.
-
Purification: The crude product is purified using techniques like column chromatography on silica (B1680970) gel.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.[2] Store this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of various concentrations of the sample solution to different wells.
-
Add the DPPH solution to each well.
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[3]
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
-
Assay Procedure:
-
Prepare a series of dilutions of the this compound derivative.
-
In a 96-well plate, add a small volume of each sample dilution to separate wells.
-
Add the diluted ABTS•+ solution to each well.
-
Include a blank and a positive control (e.g., Trolox).
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation:
-
Assay Procedure:
-
Add a small volume of the sample solution to a test tube or microplate well.
-
Add the FRAP reagent and mix well.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[5]
-
-
Measurement and Calculation:
-
Measure the absorbance of the blue-colored product at 593 nm.
-
Create a standard curve using a known concentration of FeSO₄·7H₂O.
-
Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as µmol Fe(II) equivalents per gram or mole of the sample.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
-
Cell Culture:
-
Probe Loading and Treatment:
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of the this compound derivative and the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) for a specific period (e.g., 1 hour).[13]
-
-
Induction of Oxidative Stress:
-
Wash the cells to remove the treatment solution.
-
Add a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.[10]
-
-
Measurement and Calculation:
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals.
-
The antioxidant capacity is determined by the ability of the compound to suppress the AAPH-induced fluorescence compared to control cells. The results are often expressed as quercetin (B1663063) equivalents (QE).[8]
-
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the antioxidant activity of this compound derivatives.
References
- 1. Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of this compound and a Spinacetin Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Properties of Caffeic acid Phenethyl Ester and 4-Vinylcatechol in Stripped Soybean Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ultimatetreat.com.au [ultimatetreat.com.au]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nrf2-Mediated HO-1 Induction Coupled with the ERK Signaling Pathway Contributes to Indirect Antioxidant Capacity of Caffeic Acid Phenethyl Ester in HepG2 Cells | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. zen-bio.com [zen-bio.com]
Dealing with interference in spectroscopic analysis of Ethyl Caffeate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the spectroscopic analysis of Ethyl Caffeate.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
UV-Vis Spectrophotometry
Question: Why is my absorbance reading for this compound lower than expected?
Answer:
Several factors could contribute to lower-than-expected absorbance readings. Follow these troubleshooting steps:
-
Check Wavelength Accuracy: Ensure your spectrophotometer is calibrated and you are measuring at the maximum absorbance wavelength (λmax) of this compound, which is typically around 324-330 nm in solvents like methanol (B129727) or ethanol (B145695).[1][2]
-
Solvent Effects: The polarity of the solvent can influence the λmax and the molar absorptivity. Ensure you are using a consistent and appropriate solvent. Acidifying the solvent (e.g., with 0.1% formic acid) can help to ensure the compound is in a single ionic state.[1]
-
pH of the Solution: The pH of your sample solution can affect the ionization state of the phenolic hydroxyl groups, which in turn alters the UV-Vis spectrum. Buffer your samples if necessary to ensure consistent pH.
-
Compound Degradation: this compound can be susceptible to degradation, especially at high temperatures or when exposed to light for extended periods. Prepare fresh solutions and store them protected from light and at a low temperature.
-
Inaccurate Concentration: Verify the concentration of your standard solutions. Ensure the this compound standard is fully dissolved.
-
Instrumental Issues: Check the light source and detector of the spectrophotometer for any malfunctions.
Question: I'm seeing a broad or distorted peak in my UV-Vis spectrum. What could be the cause?
Answer:
A distorted peak can indicate several issues:
-
Presence of Impurities: The most likely cause is the presence of interfering compounds with overlapping absorption spectra. Other phenolic compounds, such as gallic acid or quercetin, are common interferences in plant extracts.
-
Turbidity: Suspended particles in your sample will cause light scattering, leading to a distorted spectrum and an artificially high baseline. Filter or centrifuge your samples to remove any particulate matter.
-
High Concentration: At very high concentrations, deviations from the Beer-Lambert law can occur, leading to non-linear absorbance and peak broadening. Dilute your sample to an appropriate concentration range.
-
Solvent Incompatibility: If your sample is not fully dissolved or is precipitating in the cuvette, it will lead to a distorted spectrum. Ensure your sample is completely soluble in the chosen solvent.
High-Performance Liquid Chromatography (HPLC)
Question: My this compound peak is broad and tailing. How can I improve the peak shape?
Answer:
Peak broadening and tailing are common issues in HPLC. Here’s how to troubleshoot:
-
Mobile Phase pH: The pH of the mobile phase is critical for the analysis of phenolic compounds. An inappropriate pH can lead to interactions between the analyte and the stationary phase, causing tailing. For acidic compounds like this compound, a mobile phase with a low pH (e.g., buffered with 0.1% formic or acetic acid) is recommended to suppress the ionization of the hydroxyl groups and reduce tailing.[3]
-
Column Contamination: Contaminants from previous injections can accumulate on the column, leading to poor peak shape. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove strongly retained compounds.
-
Column Void: A void at the column inlet can cause peak distortion. This can happen due to pressure shocks or settling of the packing material. Reversing and flushing the column (if the manufacturer's instructions permit) may help, but in many cases, the column will need to be replaced.
-
Sample Overload: Injecting too much sample can overload the column, resulting in broad, asymmetric peaks. Reduce the injection volume or dilute your sample.
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening. Minimize the length and internal diameter of all tubing between the injector and the detector.
Question: I am observing co-eluting peaks with my this compound peak. How can I improve the separation?
Answer:
Co-elution occurs when two or more compounds have very similar retention times. To resolve co-eluting peaks:
-
Optimize the Gradient: If you are using a gradient elution, modify the gradient profile. A shallower gradient (a slower increase in the organic solvent percentage) around the elution time of this compound can improve the separation of closely eluting compounds.[3]
-
Change the Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile vs. methanol) can affect the selectivity of the separation. Methanol can provide different elution patterns compared to acetonitrile and may resolve co-eluting peaks.[3]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[3]
-
Change the Column: If optimizing the mobile phase does not work, you may need to try a different column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) or a column with a smaller particle size for higher efficiency.
-
Use a Diode Array Detector (DAD): A DAD can help to assess peak purity by comparing the UV-Vis spectra across a single peak. If the spectra are not identical, it indicates the presence of a co-eluting compound.[4]
Mass Spectrometry (MS)
Question: I am not seeing the expected molecular ion for this compound in my mass spectrum. What could be the problem?
Answer:
Several factors can affect the detection of the molecular ion:
-
Ionization Mode: this compound has a molecular weight of approximately 208.21 g/mol .[1] In positive ion mode, you would expect to see the protonated molecule [M+H]⁺ at m/z 209. In negative ion mode, you would see the deprotonated molecule [M-H]⁻ at m/z 207.[5][6] Ensure you are looking for the correct ion in the chosen polarity.
-
In-source Fragmentation: High source temperatures or voltages can cause the molecular ion to fragment before it is detected. Optimize your source parameters to minimize in-source fragmentation.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. This is a common problem in complex samples like plant extracts. Diluting the sample or improving the sample cleanup can help to mitigate matrix effects.
-
Mobile Phase Additives: The type and concentration of additives in your mobile phase can affect ionization efficiency. For positive mode, a small amount of formic acid is usually beneficial. For negative mode, a small amount of a weak base or no modifier may work better.
Question: My signal intensity for this compound is low and inconsistent. What are the likely causes?
Answer:
Low and inconsistent signal intensity is often due to matrix effects or issues with the instrument.
-
Matrix-Induced Ion Suppression: As mentioned above, other compounds in your sample can interfere with the ionization of this compound. A good sample cleanup procedure, such as Solid Phase Extraction (SPE), is crucial for complex matrices.
-
Contamination of the Ion Source: The ion source can become contaminated over time, leading to a decrease in sensitivity. Regular cleaning of the source components is necessary.
-
Inconsistent Spray: In electrospray ionization (ESI), a stable and consistent spray is essential for a stable signal. Check for blockages in the spray needle and ensure that the mobile phase flow is smooth and pulse-free.
-
Detector Saturation: If the concentration of this compound or a co-eluting compound is too high, it can saturate the detector. Dilute your sample to bring the signal within the linear range of the detector.
FAQs
General
Q1: What are the most common interferences in the spectroscopic analysis of this compound from plant extracts?
A1: The most common interferences are other structurally similar phenolic compounds (e.g., caffeic acid, ferulic acid, quercetin, gallic acid), chlorophylls, and other organic compounds present in the plant matrix.[4] These compounds can have overlapping UV-Vis absorption spectra and similar retention times in HPLC, making accurate quantification challenging.
Q2: What is the best solvent for preparing this compound standard solutions?
A2: Methanol and ethanol are commonly used solvents for preparing standard solutions of this compound for both UV-Vis and HPLC analysis.[1][2] It is important to use HPLC-grade solvents to avoid introducing impurities.
Sample Preparation
Q3: What is Solid Phase Extraction (SPE) and how can it be used to clean up my samples?
A3: Solid Phase Extraction (SPE) is a sample preparation technique used to remove interfering compounds and concentrate the analyte of interest.[7] For phenolic compounds like this compound, a reversed-phase SPE cartridge (e.g., C18) is often used. The general procedure involves conditioning the cartridge, loading the sample, washing away interferences with a weak solvent, and then eluting the this compound with a stronger organic solvent.[7][8]
Q4: How can I minimize the degradation of this compound during sample preparation?
A4: To minimize degradation, it is important to work quickly, avoid high temperatures, and protect the samples from light. Storing extracts at low temperatures (e.g., 4°C or -20°C) and in the dark can help to prevent degradation.
Data Interpretation
Q5: How can I confirm the identity of the this compound peak in my chromatogram?
A5: The identity of the this compound peak can be confirmed by:
-
Spiking: Adding a small amount of a pure this compound standard to your sample and observing an increase in the height of the peak of interest.
-
UV-Vis Spectrum: If using a DAD, the UV-Vis spectrum of the peak should match that of the this compound standard.
-
Mass Spectrometry: The mass spectrum of the peak should show the expected molecular ion and fragmentation pattern for this compound.
Quantitative Data
Table 1: Spectroscopic Properties of this compound and Common Interferences
| Compound | λmax (nm) | Molar Mass ( g/mol ) | Notes |
| This compound | 324-330 | 208.21 | In methanol or ethanol.[1][2] |
| Gallic Acid | ~272 | 170.12 | Absorption can tail into the region of this compound's λmax. |
| Quercetin | ~255, ~370 | 302.24 | Has two distinct absorption maxima. |
| Ascorbic Acid | ~265 | 176.12 | A common antioxidant in plant extracts that can interfere. |
| Caffeic Acid | ~323 | 180.16 | Very similar λmax to this compound, making it a significant potential interference. |
Experimental Protocols
Protocol 1: Sample Preparation of Plant Material using Solid Phase Extraction (SPE)
-
Extraction:
-
Grind the dried plant material to a fine powder.
-
Extract the powder with a suitable solvent (e.g., 80% methanol in water) using sonication or maceration.
-
Centrifuge the extract and collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.[8] Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dilute the plant extract with water to reduce the organic solvent concentration.
-
Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 4 mL of deionized water to remove polar interferences.[8]
-
-
Elution:
-
Elute the this compound and other phenolic compounds from the cartridge with 2 mL of 70% aqueous methanol.[8]
-
-
Final Preparation:
-
The eluted sample can be directly injected into the HPLC or dried down and reconstituted in the mobile phase.
-
Protocol 2: HPLC-UV Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 40% B
-
20-25 min: Linear gradient from 40% to 80% B
-
25-30 min: Hold at 80% B
-
30-35 min: Return to 10% B and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 325 nm.
Protocol 3: LC-MS/MS Analysis of this compound
-
LC Conditions: Use the same HPLC conditions as described in Protocol 2.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Can be run in both positive and negative ion modes.
-
Key MS Parameters:
-
Positive Mode:
-
Parent Ion (Q1): m/z 209 [M+H]⁺
-
Fragment Ions (Q3): Characteristic fragments would be expected from the loss of the ethyl group (m/z 163) and further fragmentation of the caffeoyl moiety.
-
-
Negative Mode:
-
-
MRM Transitions (for quantification and confirmation):
-
Positive Mode: 209 -> 163 (quantifier), 209 -> [another stable fragment] (qualifier)
-
Negative Mode: 207 -> 179 (quantifier), 207 -> 135 (qualifier)
-
Visualizations
Caption: A general workflow for troubleshooting spectroscopic analysis issues.
Caption: A typical workflow for sample cleanup using Solid Phase Extraction (SPE).
Caption: Key strategies for mitigating interferences in spectroscopic analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemwhat.com [chemwhat.com]
- 3. benchchem.com [benchchem.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 6. This compound | C11H12O4 | CID 5317238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of caffeic acid derivatives from Osmanthus yunnanensis using electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enzymatic Synthesis of Ethyl Caffeate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of ethyl caffeate.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for this compound synthesis?
A1: Lipases are the most frequently used enzymes for the synthesis of this compound and its analogs. A commonly cited and effective commercial immobilized lipase (B570770) is Novozym® 435, derived from Candida antarctica.[1][2][3] Other lipases, such as those from Aspergillus niger and Pseudomonas stutzeri, have also been investigated.[4][5]
Q2: What are the typical solvents used in the enzymatic synthesis of this compound?
A2: A range of solvents can be used, with the choice significantly impacting reaction efficiency. Non-polar organic solvents like isooctane (B107328) are often favored as they can lead to higher conversion rates, despite the low solubility of caffeic acid in them.[3][6] To address environmental concerns, "green" solvents such as ionic liquids and deep eutectic solvents (DES) are increasingly being explored as alternatives to conventional organic solvents.[4][5][7][8]
Q3: What is a typical starting molar ratio of substrates for the synthesis?
A3: The molar ratio of the substrates, caffeic acid and ethanol (B145695), is a critical parameter. An excess of the alcohol is generally used. For instance, in isooctane, an optimal molar ratio of caffeic acid to 2-phenylethanol (B73330) (a similar substrate) was found to be 1:92.[3][4] However, when using ionic liquids, this ratio can be significantly reduced to around 1:30.[6][8] It is crucial to optimize this ratio for your specific reaction conditions.
Q4: How does temperature affect the synthesis of this compound?
A4: Temperature plays a dual role in the synthesis. Higher temperatures can increase the solubility of caffeic acid and enhance the reaction rate.[3] A common reaction temperature is around 70°C.[1][3][8] However, excessively high temperatures can lead to enzyme denaturation and inactivation. Therefore, the optimal temperature needs to be determined empirically for the specific enzyme and solvent system being used.
Q5: Can the enzyme be reused?
A5: Yes, one of the advantages of using immobilized enzymes like Novozym® 435 is their potential for reuse. Studies have shown that Novozym® 435 can be reused for multiple batches while maintaining a significant portion of its initial activity.[9] The stability and reusability of the enzyme can be affected by factors such as the solvent system and stirring speed.[3]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Enzyme Activity | - Verify Enzyme Quality: Ensure the enzyme has been stored correctly and has not expired. - Optimize pH: While enzymatic esterification is often carried out in non-aqueous media, the pH of the aqueous phase during immobilization or any residual water can impact activity. The optimal pH for lipase-catalyzed esterification is generally in the acidic range (pH 3-4).[10] - Check for Inhibitors: Contaminants in the substrates or solvent can inhibit enzyme activity. |
| Substrate Solubility Issues | - Increase Temperature: Caffeic acid has low solubility in non-polar solvents. Increasing the reaction temperature can improve its solubility and the overall reaction rate.[3] - Alternative Solvents: Consider using a different solvent system, such as ionic liquids or deep eutectic solvents, where substrate solubility may be higher.[4][8] |
| Unfavorable Reaction Equilibrium | - Water Removal: The esterification reaction produces water, which can inhibit the enzyme and shift the equilibrium back towards the reactants.[10] Consider using molecular sieves or performing the reaction under vacuum to remove water, especially in non-volatile solvents.[9] - Substrate Ratio: An inappropriate molar ratio of caffeic acid to ethanol can limit the conversion. Optimize the ratio, typically using an excess of ethanol.[3][4] |
| Mass Transfer Limitations | - Agitation: Inadequate mixing can lead to poor diffusion of substrates to the active sites of the immobilized enzyme. Ensure sufficient but not excessive agitation, as high shear can damage the enzyme support.[3] |
Enzyme Inactivation
| Potential Cause | Troubleshooting Steps |
| High Temperature | - Determine the optimal temperature for your specific enzyme. While higher temperatures can increase the initial reaction rate, they can also accelerate enzyme denaturation.[1] |
| Solvent-Induced Inactivation | - Polar solvents can strip the essential water layer from the enzyme, leading to a loss of its three-dimensional structure and activity.[5] If using a polar solvent, consider a different solvent or enzyme immobilization strategy. |
| Substrate/Product Inhibition | - A high concentration of the alcohol substrate or the product can inhibit or inactivate the lipase.[3] Optimizing the substrate molar ratio and considering in-situ product removal could mitigate this issue. |
| Mechanical Stress | - For immobilized enzymes, high stirring speeds can lead to mechanical degradation of the support material, causing enzyme leaching and inactivation.[3][11] Use gentle agitation that is sufficient for mixing. |
Experimental Protocols & Data
General Protocol for Enzymatic Synthesis of this compound
This protocol is a general guideline and should be optimized for specific experimental setups.
-
Reaction Setup: In a sealed reaction vessel, add a defined amount of caffeic acid.
-
Solvent and Substrate Addition: Add the chosen solvent (e.g., isooctane) and ethanol at the desired molar ratio.
-
Enzyme Addition: Introduce the immobilized lipase (e.g., Novozym® 435) to the mixture.
-
Incubation: Place the reaction vessel in an incubator with controlled temperature and agitation for a specified duration.
-
Reaction Monitoring: At different time intervals, withdraw samples to monitor the progress of the reaction using techniques like High-Performance Liquid Chromatography (HPLC).[12]
-
Product Purification: After the reaction, separate the enzyme from the reaction mixture (e.g., by filtration for immobilized enzymes). The product can then be purified from the supernatant, for example, by thin-layer chromatography (TLC).[12]
Optimization of Reaction Parameters
The following tables summarize key parameters and their optimized values from various studies on the synthesis of caffeic acid esters, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: Optimization of Reaction Conditions for Caffeic Acid Phenethyl Ester (CAPE) Synthesis
| Parameter | Optimized Value | Reference |
| Reaction Temperature | 69 °C | [1] |
| Reaction Time | 59 hours | [1] |
| Substrate Molar Ratio (Caffeic Acid:Phenylethanol) | 1:72 | [1] |
| Enzyme Amount (Novozym 435) | 351 PLU | [1] |
| Solvent | Isooctane | [1] |
Table 2: Comparison of Different Solvent Systems for CAPE Synthesis
| Solvent | Conversion Yield | Notes | Reference |
| Isooctane | High | Non-polar solvent, low caffeic acid solubility. | [3] |
| Ionic Liquids (e.g., [Emim][Tf₂N]) | Significantly higher than in hydrophilic ILs | Can reduce the required excess of alcohol. | [8] |
| Deep Eutectic Solvents | Promising yields | "Green" solvent, can be formed "one-pot". | [4][5] |
| Polar Organic Solvents (e.g., Acetone, Acetonitrile) | Low to no yield | Can inactivate the enzyme. | [5] |
Visual Guides
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the enzymatic synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A troubleshooting decision tree for addressing low product yield.
References
- 1. Optimized enzymatic synthesis of caffeic acid phenethyl ester by RSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of ultrasound-accelerated synthesis of enzymatic caffeic acid phenethyl ester by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholar.its.ac.id [scholar.its.ac.id]
- 4. mdpi.com [mdpi.com]
- 5. “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic synthesis of caffeic acid phenethyl ester analogues in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of ionic liquids on enzymatic synthesis of caffeic acid phenethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipase-catalysed synthesis of mono- and di-acyl esters of glyceryl caffeate in propylene carbonate and their antioxidant properties in tuna oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
Technical Support Center: Enhancing the Stability of Ethyl Caffeate Formulations
For Researchers, Scientists, and Drug Development Professionals
Ethyl caffeate, a promising natural compound with a range of biological activities, presents formulation challenges due to its susceptibility to degradation. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in developing stable and effective this compound formulations.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and storage of this compound.
Issue 1: Discoloration of the Formulation (Yellowing or Browning)
Possible Cause: Oxidation of the catechol moiety in this compound is a primary cause of discoloration. This process is often accelerated by exposure to light, high temperatures, and the presence of metal ions.
Troubleshooting Steps:
-
Incorporate Antioxidants: The addition of antioxidants can effectively mitigate oxidation. A comparative study on the stabilization of a related compound, caffeic acid, suggests the following antioxidants can be effective.
Antioxidant Concentration (w/w) Efficacy in Preventing Degradation Ascorbic Acid 0.05% - 0.2% High Butylated Hydroxytoluene (BHT) 0.01% - 0.1% Moderate to High dl-α-Tocopherol (Vitamin E) 0.1% - 0.5% Moderate Citric Acid 0.1% - 0.5% Moderate (also acts as a chelating agent) -
Add a Chelating Agent: Metal ions, such as iron and copper, can catalyze the oxidation of phenolic compounds. Including a chelating agent can sequester these ions and improve stability.
-
Recommended Agent: Ethylenediaminetetraacetic acid (EDTA) and its salts (e.g., Disodium EDTA) are effective at concentrations between 0.01% and 0.1%. The chelating ability of EDTA is pH-dependent and is significantly enhanced in alkaline conditions.
-
-
Control pH: The stability of caffeic acid derivatives is pH-dependent. Maintaining a lower pH can slow down the rate of oxidation.
-
Recommendation: Adjust the formulation pH to a range of 4.0-5.5 for improved stability.
-
-
Protect from Light: Photodegradation can contribute to discoloration.
-
Recommendation: Store the formulation in amber or opaque containers to minimize light exposure.
-
Issue 2: Precipitation or Crystallization in the Formulation
Possible Cause: Poor solubility, changes in pH, or interactions with other excipients can lead to the precipitation of this compound.
Troubleshooting Steps:
-
Optimize Solvent System: this compound has limited water solubility.
-
Recommendation: Employ co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to improve solubility. Conduct solubility studies to determine the optimal co-solvent ratio.
-
-
pH Adjustment: The solubility of phenolic compounds can be influenced by pH.
-
Recommendation: Evaluate the solubility of this compound across a range of pH values relevant to your formulation to identify the pH of maximum solubility.
-
-
Encapsulation: Encapsulating this compound can enhance its solubility and prevent precipitation.
-
Techniques:
-
Cyclodextrins: Form inclusion complexes to increase aqueous solubility.
-
Liposomes or Nanoparticles: Encapsulate the active ingredient to improve its dispersibility in aqueous media.
-
-
-
Excipient Compatibility: Incompatibility with other formulation components can lead to precipitation.
-
Recommendation: Conduct compatibility studies with all excipients. See the "Experimental Protocols" section for a general approach.
-
Issue 3: Loss of Potency or Efficacy Over Time
Possible Cause: Chemical degradation of this compound through hydrolysis or oxidation leads to a reduction in its active concentration.
Troubleshooting Steps:
-
Implement Stabilization Strategies: Combine the strategies mentioned for preventing discoloration, as they also preserve the chemical integrity of this compound. This includes the use of antioxidants, chelating agents, and pH control.
-
Temperature Control: Higher temperatures accelerate degradation reactions.
-
Recommendation: Store formulations at controlled room temperature or under refrigeration, as determined by stability studies.
-
-
Encapsulation for Controlled Release and Protection: Encapsulation can protect this compound from degradative environmental factors and control its release.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this compound are hydrolysis and oxidation .
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Hydrolysis: The ester bond in this compound can be cleaved, particularly under acidic or alkaline conditions, to yield caffeic acid and ethanol.
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Oxidation: The catechol (3,4-dihydroxyphenyl) group is susceptible to oxidation, leading to the formation of ortho-quinones and subsequent polymerization, which often results in discoloration.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. Generally, it is more stable in acidic to slightly acidic conditions (pH 4-5.5). In neutral to alkaline conditions, the rate of both hydrolysis and oxidation increases.
Q3: What is the recommended way to store this compound formulations?
A3: To maximize stability, formulations containing this compound should be stored in airtight, light-resistant containers at controlled room temperature or under refrigeration. The optimal storage temperature should be determined through long-term stability studies.
Q4: Can I use a combination of antioxidants to improve stability?
A4: Yes, using a combination of antioxidants can provide synergistic protection. For example, combining a water-soluble antioxidant like ascorbic acid with a lipid-soluble one like tocopherol can be effective in emulsion systems. Additionally, combining an antioxidant with a chelating agent is a highly recommended strategy.
Q5: Are there any known excipient incompatibilities with this compound?
A5: While specific data for this compound is limited, phenolic compounds can interact with certain excipients. Potential incompatibilities to screen for include:
-
Alkaline excipients: Can raise the pH and accelerate degradation.
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Oxidizing agents: Will directly degrade this compound.
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Certain metal-containing excipients: Can catalyze oxidation.
-
Some polymers: May cause adsorption or complexation. It is crucial to perform compatibility studies with your specific formulation ingredients.
Data Presentation
Table 1: pH-Dependent Degradation of a Caffeic Acid Derivative (Illustrative)
This table illustrates the typical effect of pH on the stability of a caffeic acid derivative, showing increased degradation at higher pH values.
| pH | Temperature (°C) | Time (days) | % Degradation |
| 4.0 | 40 | 30 | 5% |
| 5.5 | 40 | 30 | 12% |
| 7.0 | 40 | 30 | 35% |
| 8.0 | 40 | 30 | >60% |
Note: This is illustrative data for a related compound. Specific kinetic data for this compound should be generated experimentally.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating HPLC assay.
-
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% B
-
30-35 min: 70% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 325 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the formulation in a suitable solvent (e.g., methanol (B129727) or mobile phase) to achieve a known concentration of this compound.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study:
-
To ensure the method is stability-indicating, perform forced degradation studies on a solution of pure this compound.
-
Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store at 80°C for 48 hours.
-
Photodegradation: Expose to UV light (254 nm) and visible light for 24 hours.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.
-
Protocol 2: Photostability Testing
This protocol is based on ICH Q1B guidelines.
-
Sample Preparation:
-
Place the formulation in chemically inert, transparent containers.
-
For comparison, also place the formulation in its intended final packaging.
-
Prepare "dark" control samples, wrapped in aluminum foil, for each condition.
-
-
Light Exposure:
-
Expose the samples to a light source that produces both UV and visible light.
-
The overall illumination should be not less than 1.2 million lux hours.
-
The integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
-
Analysis:
-
At appropriate time points, analyze the samples for physical changes (color, clarity) and chemical degradation using the validated stability-indicating HPLC method.
-
Compare the results of the exposed samples to the dark controls to differentiate between thermal and photodegradation.
-
Mandatory Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Key strategies to enhance this compound stability.
Troubleshooting inconsistent results in Ethyl Caffeate bioassays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during Ethyl Caffeate bioassays.
Frequently Asked Questions (FAQs)
Compound and Handling
Q1: What are the primary challenges when working with this compound in cell culture?
A1: The main challenges include poor aqueous solubility, potential for instability, and cytotoxicity at high concentrations.[1] this compound, like other caffeic acid derivatives, can be sensitive to light and may degrade in solution over time.[1][2]
Q2: How can I improve the solubility of this compound in my cell culture medium?
A2: To enhance solubility, first dissolve this compound in a small volume of a biocompatible co-solvent such as DMSO.[1] Subsequently, dilute this stock solution to the final desired concentration in the culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to the cells, typically remaining at or below 0.1%.[1]
Q3: Is this compound stable in solution, and what are the proper storage conditions?
A3: Caffeic acid and its derivatives can be unstable and are susceptible to degradation, particularly when exposed to light, air (oxidation), and high temperatures.[2][3] It is recommended to prepare fresh stock solutions for each experiment and store them protected from light in a cool, dark place to ensure consistency.[1][3]
Experimental Issues
Q4: My IC50 values for this compound are highly variable between experiments. What are the potential causes?
A4: Inconsistent IC50 values are a common issue in bioassays and can arise from several factors:
-
Compound Purity and Stability: The purity of the this compound stock can vary, and degradation due to improper storage can significantly alter its activity.[4]
-
Solvent Effects: The solvent used (e.g., DMSO) can exhibit toxic effects on cells at higher concentrations, confounding the results.[4]
-
Cell-Related Variability: Inconsistencies in cell passage number, cell seeding density, and confluency can lead to different outcomes.[1]
-
Assay Conditions: Variations in incubation times and reagent preparation contribute to variability.[1]
Q5: I am observing high cell death in all treated wells, even at low concentrations. What should I do?
A5: This may indicate cytotoxicity from the compound at the tested concentrations. It is essential to perform a dose-response curve using a cell viability assay (e.g., MTT) to determine the IC50 value and identify a non-toxic concentration range for your specific cell line and experiments.[1] Also, consider reducing the incubation time.[1]
Q6: My antioxidant assay results are not reproducible. What could be the cause?
A6: Reproducibility issues in antioxidant assays can stem from:
-
Assay Choice: Different assays measure antioxidant activity via different mechanisms (e.g., hydrogen atom transfer vs. electron transfer), which can yield varied results.[5]
-
Reaction Kinetics: The reaction time for colorimetric assays like DPPH can be critical. Ensure you are measuring at a consistent time point.
-
Compound Interference: Phenolic compounds can interfere with assay reagents. For instance, the color of this compound solutions might interfere with spectrophotometric readings.[6] Always include proper controls, such as the compound in buffer without the radical, to account for this.
Troubleshooting Guides
Guide 1: Inconsistent Anti-Inflammatory Assay Results
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No inhibition of LPS-induced NO production | Inactive Compound: this compound has degraded. | Prepare fresh solutions of this compound from a properly stored stock for each experiment.[1] |
| Low Concentration: The concentration used is too low to elicit a response. | Perform a dose-response study to determine the optimal effective concentration. A previous study noted an IC50 of 5.5 µg/ml for NO production inhibition in RAW 264.7 cells.[7][8] | |
| Cell Health: Macrophages (e.g., RAW 264.7) are not responsive to LPS stimulation. | Check cell viability and ensure they are in a healthy, low-passage state. Confirm LPS activity with a positive control. | |
| High variability between replicates | Uneven Cell Seeding: Inconsistent number of cells per well. | Ensure a homogenous cell suspension before plating. Consider using reverse pipetting techniques.[4] |
| Cytotoxicity: The compound concentration is too high, causing cell death and affecting results. | Test for cytotoxicity at all experimental concentrations using an MTT or similar assay. This compound showed low cytotoxicity to RAW 264.7 cells at concentrations of 10 µg/ml or below.[7] |
Guide 2: Poor Reproducibility in Anticancer Cell Viability Assays
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 Values | Precipitation of Compound: this compound is precipitating in the culture medium. | Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting in medium. Visually inspect wells for precipitation.[1] |
| Edge Effect: Wells on the edge of the microplate are prone to evaporation, concentrating the compound. | Avoid using the outer wells of the plate for treatments. Fill them with sterile PBS or medium to maintain humidity.[4] | |
| Inaccurate Pipetting: Inconsistent volumes of compound or cells are added to wells. | Calibrate pipettes regularly. Use new pipette tips for each replicate.[4] | |
| No observable effect on cell viability | Low Concentration or Short Incubation: The dose is too low or the treatment time is insufficient. | Increase the concentration range and/or extend the incubation period (e.g., 24, 48, 72 hours).[9] |
| Cell Line Resistance: The chosen cell line may be resistant to this compound's effects. | Research the sensitivity of your cell line or test on multiple cell lines. |
Quantitative Data Summary
Table 1: Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | IC50 Value / Effective Concentration | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | IC50 = 5.5 µg/ml | [7][8] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | LPS | Marked suppression at 1 µg/ml | [7] |
| COX-2 Transcriptional Activity | MCF-7 | TPA | Inhibitory effect observed | [7] |
Table 2: Anticancer Activity of this compound
| Cell Line | Assay | IC50 Value (µM) | Incubation Time (hours) | Reference |
| PC9OR (Osimertinib-Resistant Lung Cancer) | CCK-8 | ~78 µM | 48 | [10] |
| HCC827OR (Osimertinib-Resistant Lung Cancer) | CCK-8 | ~82 µM | 48 | [10] |
| SK-MEL-28 (Melanoma) | MTT | 15 µM | 48 | [11] |
| AsPC1 (Pancreatic Cancer) | MTT | 19.44 µM (Liposomal formulation) | 72 | [12] |
| BxPC3 (Pancreatic Cancer) | MTT | 24.3 µM (Liposomal formulation) | 72 | [12] |
Experimental Protocols
Protocol 1: Anti-Inflammatory Assay - Nitric Oxide (NO) Production
This protocol is adapted from studies on LPS-stimulated RAW 264.7 macrophages.[7]
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: After pre-treatment, add Lipopolysaccharide (LPS) to a final concentration of 1 µg/ml to induce NO production. Include wells with cells only, cells + LPS, and cells + this compound only as controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-only control.
Protocol 2: Anticancer Assay - MTT Cell Viability Assay
This protocol is a standard method for assessing cytotoxicity.[9][13]
-
Cell Seeding: Seed cancer cells (e.g., PC9OR, HCC827OR) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO).[9]
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Analysis: Gently shake the plate for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm.[4] Normalize the data to the vehicle-treated cells (set to 100% viability) to calculate the percentage of cell viability.
Protocol 3: Antioxidant Assay - DPPH Radical Scavenging
This protocol is a common method for evaluating free radical scavenging activity.[14][15]
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM). Adjust the concentration to obtain an absorbance of ~1.0 at 517 nm.
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction: In a 96-well plate, add 50 µL of each this compound dilution to wells. Add 150 µL of the DPPH solution to each well.
-
Controls: Include a blank (methanol only) and a positive control (a known antioxidant like ascorbic acid or quercetin).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Analysis: Measure the absorbance at 517 nm. The scavenging activity is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Visualizations
Signaling Pathways and Workflows
Caption: this compound's Anti-inflammatory Mechanism.
Caption: this compound's Anticancer Mechanism.
Caption: General Bioassay Troubleshooting Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical mechanism of Caffeic Acid Phenylethyl Ester (CAPE) selective toxicity towards melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of this compound and a Spinacetin Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Ethyl Caffeate Derivatization
Welcome to the technical support center for the derivatization of ethyl caffeate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common derivatization reactions of this compound, including acylation, etherification, and glycosylation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Acylation of this compound
Q1: My acylation reaction of this compound with acetic anhydride (B1165640) is giving a low yield. What are the possible causes and solutions?
A1: Low yields in the acylation of phenolic compounds like this compound are common and can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Heating the reaction mixture can also increase the reaction rate, but be cautious as excessive heat can lead to side products.
-
-
Catalyst Issues: If using a catalyst, it may be inactive or used in an insufficient amount.
-
Solution: Use a fresh, anhydrous catalyst. For acylations of phenols, a stoichiometric amount of a Lewis acid catalyst like AlCl₃ may be required as the product can form a complex with the catalyst, rendering it inactive.
-
-
Competitive O-acylation vs. C-acylation: Phenols have two nucleophilic sites: the hydroxyl group (O-acylation) and the aromatic ring (C-acylation). O-acylation to form an ester is often kinetically favored but may not be the desired product if ring acylation is the goal.
-
Solution: The choice of catalyst and reaction conditions can influence the selectivity. High concentrations of a strong Lewis acid tend to favor C-acylation.
-
-
Moisture Contamination: Acylating agents like acetic anhydride and acyl chlorides are sensitive to moisture, which can lead to their hydrolysis and reduce the amount available for the reaction.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I am observing multiple spots on my TLC plate after the acylation of this compound. What are these byproducts and how can I minimize them?
A2: The formation of multiple products can be due to several reasons:
-
Di-acylation: Both phenolic hydroxyl groups of the catechol moiety in this compound can be acylated.
-
Solution: To achieve mono-acylation, you can use a stoichiometric amount of the acylating agent or employ protecting group strategies. The regioselectivity can be influenced by the reaction conditions and the specific acylating agent used.
-
-
Fries Rearrangement: If you are performing a C-acylation, the initially formed O-acylated product can rearrange to the C-acylated product, but this might also lead to a mixture of ortho and para isomers.
-
Degradation: this compound and its derivatives can be sensitive to harsh reaction conditions.
-
Solution: Use milder reaction conditions, such as lower temperatures and less aggressive catalysts.
-
Etherification of this compound (Williamson Ether Synthesis)
Q1: My Williamson ether synthesis to prepare an ether of this compound is not working. What are the common pitfalls?
A1: The Williamson ether synthesis is a robust reaction, but several factors can lead to failure or low yields, especially with phenolic substrates:
-
Incomplete Deprotonation: The phenolic hydroxyl group must be deprotonated to form the nucleophilic phenoxide.
-
Solution: Ensure you are using a sufficiently strong base to deprotonate the phenol (B47542). While phenols are more acidic than aliphatic alcohols, a base like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) is typically required. For less reactive systems, a stronger base like sodium hydride (NaH) in an anhydrous solvent may be necessary.[1][2][3]
-
-
Choice of Alkylating Agent: The reaction proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance.
-
Solution: Use primary alkyl halides as they are most effective. Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly give elimination products.[3]
-
-
Side Reactions (E2 Elimination): The alkoxide is a strong base and can promote the E2 elimination of the alkyl halide, especially with secondary and tertiary halides or at higher temperatures.[4]
-
Solution: Use a primary alkyl halide and maintain the lowest effective reaction temperature.
-
-
Solvent Choice: The solvent can significantly impact the reaction rate.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they solvate the cation of the alkoxide, leaving the nucleophilic anion more available to react.[4]
-
Q2: I am observing a byproduct that is not my desired ether. What could it be?
A2: Besides the starting materials, a common byproduct is the alkene resulting from the E2 elimination of your alkyl halide. If you are using a dihaloalkane for a cyclization reaction, you might also see polymerization products.
Glycosylation of this compound
Q1: I am attempting to glycosylate this compound but am facing challenges with regioselectivity. How can I control which hydroxyl group is glycosylated?
A1: Regioselectivity is a significant challenge in the glycosylation of polyphenols like this compound, which has two phenolic hydroxyl groups.
-
Enzymatic Glycosylation: Using enzymes like glycosyltransferases (GTs) can provide high regioselectivity.[5][6]
-
Solution: Screen different GTs to find one with the desired selectivity for your substrate. The choice of enzyme, pH, and temperature can all influence the outcome.[5]
-
-
Chemical Glycosylation (e.g., Koenigs-Knorr reaction): This method often requires a protecting group strategy to achieve regioselectivity.
-
Solution: Protect one of the hydroxyl groups with a suitable protecting group (e.g., benzyl (B1604629) ether), perform the glycosylation on the free hydroxyl, and then deprotect. This multi-step process can be complex but offers precise control. The reactivity of the two hydroxyl groups can also differ, and this can sometimes be exploited by using a stoichiometric amount of the glycosyl donor under carefully controlled conditions.
-
Q2: My glycosylation reaction is giving a very low yield. What are the potential reasons?
A2: Low yields in glycosylation can be due to:
-
Poor Solubility: Polyphenols can have low solubility in the reaction medium.
-
Solution: For enzymatic reactions, modifying the buffer or adding a co-solvent might help. For chemical methods, choose a solvent system in which both the glycosyl donor and acceptor are soluble.
-
-
Decomposition: Both the glycosyl donor and the polyphenol can be unstable under the reaction conditions.
-
Solution: Use mild reaction conditions. For Koenigs-Knorr type reactions, the choice of promoter (e.g., silver salts, mercury salts) can be critical.[7]
-
-
Anomeric Mixture: You might be forming a mixture of α and β anomers, which can complicate purification and lower the yield of the desired isomer.
-
Solution: The choice of protecting groups on the glycosyl donor (participating vs. non-participating groups at C-2) can influence the stereochemical outcome.
-
Data Presentation
The following tables summarize quantitative data for relevant derivatization reactions.
Table 1: Comparison of Catalysts for Acylation of Phenol with Acetic Anhydride
| Catalyst | Reaction Time (min) | Yield (%) | Reference |
| Zinc Zirconium Phosphate | 45 | 89 | [8] |
| ZnCl₂ | < 60 | High | [9] |
| AlCl₃ | 30 | High (para-selective) | [9] |
| SnO₂ nanosheets | 40-70 | 78-92 | [9] |
Note: This data is for the acylation of phenol and serves as a representative comparison. Yields for this compound may vary.
Table 2: Influence of Base on Williamson Ether Synthesis of Phenols
| Base | Relative Strength | Typical Solvents | Key Considerations |
| K₂CO₃ | Moderate | DMF, Acetone | Good for most phenols; mild conditions.[1] |
| NaOH/KOH | Strong | Ethanol, Water (with PTC) | Effective and inexpensive; can be run in aqueous systems with a phase-transfer catalyst.[1][2] |
| NaH | Very Strong | Anhydrous THF, DMF | Highly effective for less acidic phenols or less reactive alkyl halides; requires strictly anhydrous conditions.[1][3] |
Experimental Protocols
Protocol 1: Acylation of this compound with Acetic Anhydride
This protocol describes a general procedure for the di-acetylation of the phenolic hydroxyl groups of this compound.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) or pyridine (B92270).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (2.2 eq.) dropwise. If using a non-basic solvent like dichloromethane, add a base such as triethylamine (B128534) (2.4 eq.) to neutralize the acetic acid byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. If using pyridine as the solvent, it can be removed under reduced pressure. Extract the product into an organic solvent like ethyl acetate (B1210297).
-
Purification: Wash the organic layer with dilute HCl (to remove any remaining base), followed by saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Etherification of this compound via Williamson Ether Synthesis
This protocol outlines a general procedure for the etherification of one of the phenolic hydroxyl groups of this compound. Regioselectivity may vary.
-
Preparation: To a round-bottom flask, add this compound (1.0 eq.), a base such as potassium carbonate (1.5 eq.), and a polar aprotic solvent like DMF.
-
Alkylation: Add the primary alkyl halide (e.g., ethyl iodide, 1.1 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir until TLC analysis indicates the consumption of the starting material (this may take several hours to overnight).
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Pour the filtrate into water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Enzymatic Glycosylation of this compound
This protocol provides a general framework for enzymatic glycosylation. Specific conditions will depend on the chosen enzyme.
-
Reaction Setup: In a reaction vessel, prepare a buffer solution at the optimal pH for the selected glycosyltransferase (typically around pH 7.5-8.0).[5]
-
Substrate Addition: Dissolve this compound (acceptor substrate) and a sugar donor (e.g., UDP-glucose) in the buffer. The optimal concentrations will need to be determined for the specific enzyme.
-
Enzyme Addition: Add the purified glycosyltransferase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-45 °C) with gentle agitation.[5]
-
Monitoring: Monitor the formation of the glycosylated product over time using HPLC.
-
Quenching and Purification: Once the reaction has reached the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like methanol (B129727) or by heat). The product can then be purified from the reaction mixture using techniques like preparative HPLC.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflows
Caption: General experimental workflow for this compound derivatization.
Logical Relationships
Caption: Troubleshooting logic for low-yield derivatization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Regioselective Glycosylation of Polyphenols by Family 1 Glycosyltransferases: Experiments and Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Ethyl Caffeate and Caffeic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic acid, a hydroxycinnamic acid, is a well-established natural antioxidant found in a variety of plant-based foods. Its derivative, ethyl caffeate, is an ester form that has also demonstrated significant antioxidant properties. This guide provides an objective comparison of the antioxidant activities of this compound and caffeic acid, supported by experimental data from various in vitro assays. Understanding the nuances in their antioxidant potential is crucial for researchers in the fields of pharmacology, food science, and drug development seeking to harness these compounds for their beneficial effects against oxidative stress.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and caffeic acid have been evaluated using several standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a common metric used to express the results of DPPH and ABTS assays, where a lower IC50 value indicates a higher antioxidant activity.[1] For the FRAP assay, higher absorbance values indicate greater reducing power.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µM Fe(II) equivalents at a specific concentration) |
| Caffeic Acid | 10 - 50[2][3] | 8.06 - 10.49[4] | 4230 ± 232 (at 750 µM)[5] |
| This compound | ~51.80[6] | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH Radical Scavenging Assay
The DPPH assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[6]
Principle: In its radical form, DPPH absorbs light at a wavelength of around 517 nm and has a deep violet color. When it is reduced by an antioxidant, the color changes to a pale yellow, and the absorbance at 517 nm decreases.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Reaction Mixture: A specific volume of the test compound (this compound or caffeic acid at various concentrations) is mixed with a fixed volume of the DPPH solution. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(
ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted"> ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the different concentrations of the antioxidant.Acontrol
ABTS Radical Cation Decolorization Assay
The ABTS assay assesses the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at around 734 nm. In the presence of an antioxidant, the colored radical is reduced, and the absorbance decreases.
Procedure:
-
Preparation of ABTS•+ Solution: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue-colored complex. The absorbance of this complex is measured at 593 nm, and the change in absorbance is proportional to the antioxidant's reducing power.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Reaction Mixture: A small volume of the test sample is added to a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: The absorbance is measured at 593 nm.
-
Calculation: A standard curve is prepared using a known antioxidant standard, such as FeSO₄ or Trolox. The antioxidant capacity of the sample is then expressed as equivalents of the standard.
Signaling Pathways in Antioxidant Action
The antioxidant effects of caffeic acid and its derivatives are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[7][8]
Caption: Nrf2 signaling pathway activation by caffeic acid/ethyl caffeate.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or compounds like caffeic acid, Keap1 is modified, leading to the release of Nrf2.[8] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of various protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[9]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular responses to oxidative stress.
Caption: MAPK signaling pathway in response to oxidative stress.
Oxidative stress can activate several MAPK cascades, including the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways.[10] Caffeic acid has been shown to modulate these pathways, often by inhibiting the phosphorylation of JNK and p38, which can lead to a reduction in inflammatory responses and apoptosis.[11] The effect on the ERK pathway can be more complex, with some studies showing activation that contributes to the antioxidant response.[2]
Conclusion
Both caffeic acid and this compound are potent antioxidants. Based on the available DPPH data, caffeic acid appears to have a slightly higher radical scavenging activity than its ethyl ester. However, the lipophilicity of this compound may influence its interaction with cellular membranes and its overall bioavailability, which could be advantageous in certain biological systems. The antioxidant effects of both compounds are multifaceted, involving direct radical scavenging and the modulation of key cellular signaling pathways like Nrf2 and MAPK. Further head-to-head comparative studies, particularly utilizing a broader range of antioxidant assays and cellular models, are warranted to fully elucidate the comparative efficacy of this compound and caffeic acid. This will provide a more comprehensive understanding for their potential applications in therapeutic and preventative strategies against oxidative stress-related diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Caffeates and Caffeamides: Synthetic Methodologies and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Physicochemical, Antioxidant, and Cytotoxic Properties of Caffeic Acid Conjugates [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
- 10. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Free radical scavenging and antioxidative activity of caffeic acid amide and ester analogues: structure-activity relationship [pubmed.ncbi.nlm.nih.gov]
Ethyl Caffeate vs. Other Caffeic Acid Esters: A Comparative Guide to Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of ethyl caffeate and other caffeic acid esters, supported by experimental data. The following sections detail the quantitative comparisons of their biological activities, the experimental protocols used in these assessments, and visualizations of the key signaling pathways involved.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound and other caffeic acid esters has been evaluated in various in vitro and in vivo models. A key measure of in vitro potency is the half-maximal inhibitory concentration (IC50) for the suppression of inflammatory mediators such as nitric oxide (NO). In vivo studies often assess the ability of these compounds to reduce edema and levels of pro-inflammatory cytokines.
The following table summarizes the comparative anti-inflammatory activities of a series of caffeic acid alkyl esters and phenthis compound (CAPE), a well-studied and potent anti-inflammatory agent.
| Compound | In Vitro NO Inhibition (IC50, µM) | In Vivo Carrageenan-Induced Paw Edema Inhibition (%) | In Vivo IL-1β Level Inhibition in Paw (%) |
| Mthis compound | 21.0 | Not Reported | Not Reported |
| This compound | 12.0 | Not Reported | Not Reported |
| Butyl Caffeate | 8.4 | 28 | 30 |
| Octyl Caffeate | 2.4 | 49 | 24 |
| Benzyl Caffeate | 10.7 | Not Reported | Not Reported |
| Phenthis compound (CAPE) | 4.8 | 31 | 36 |
Note: A lower IC50 value indicates greater potency in vitro. Higher inhibition percentages indicate greater in vivo efficacy.
This compound has also been shown to markedly suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production with an IC50 of 5.5 μg/ml in RAW 264.7 macrophages. Furthermore, it effectively inhibits the production of prostaglandin (B15479496) E2 (PGE2), another key inflammatory mediator.
Key Anti-Inflammatory Mechanisms
The anti-inflammatory effects of caffeic acid esters are largely attributed to their ability to modulate key signaling pathways and inhibit the expression of pro-inflammatory enzymes and cytokines. The catechol moiety and the α,β-unsaturated ester group are crucial structural features for their biological activity.
One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).
This compound has been demonstrated to suppress iNOS and COX-2 expression by impairing the binding of NF-κB to its DNA target. Similarly, phenthis compound (CAPE) is a well-documented inhibitor of NF-κB activation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Nitric Oxide (NO) Production Assay
Objective: To determine the inhibitory effect of caffeic acid esters on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds (e.g., this compound, other caffeic acid esters) for 1 hour.
-
Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium.
-
After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the nitrite concentration is determined by comparison with a sodium nitrite standard curve.
-
The IC50 value is calculated as the concentration of the test compound that inhibits NO production by 50%.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of caffeic acid esters in an acute inflammation model.
Animal Model: Male Swiss mice.
Methodology:
-
Animals are pre-treated with the test compounds (e.g., butyl caffeate, octyl caffeate, CAPE) administered orally or intraperitoneally.
-
After a set period (e.g., 1 hour), acute inflammation is induced by injecting a 1% carrageenan solution into the subplantar region of the right hind paw.
-
The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
Measurement of Interleukin-1 Beta (IL-1β) Levels in Paw Tissue
Objective: To quantify the effect of caffeic acid esters on the production of a key pro-inflammatory cytokine at the site of inflammation.
Methodology:
-
Following the final paw volume measurement in the carrageenan-induced paw edema assay, the animals are euthanized.
-
The inflamed paw tissue is excised and homogenized in an appropriate buffer.
-
The homogenate is centrifuged, and the supernatant is collected.
-
The concentration of IL-1β in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
The results are expressed as picograms (pg) of IL-1β per milligram (mg) of tissue.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: NF-κB signaling pathway in inflammation.
Caption: In Vitro Experimental Workflow.
Ethyl Caffeate: A Comparative Analysis of Its Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ethyl Caffeate's Antioxidant Performance Against Established Compounds.
This compound, a naturally occurring phenolic compound, has garnered significant interest for its antioxidant properties. This guide provides a comprehensive comparison of the antioxidant efficacy of this compound against well-established antioxidant compounds: ascorbic acid (Vitamin C), α-tocopherol (Vitamin E), and quercetin (B1663063). The following sections present quantitative data from in vitro antioxidant assays, detailed experimental protocols, and visualizations of a key antioxidant signaling pathway and a standard experimental workflow.
Data Presentation: Comparative Antioxidant Activity
The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, representing the concentration of a compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the IC50 values for this compound and the reference antioxidant compounds as determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. It is important to note that IC50 values can vary between studies due to differences in experimental conditions. Therefore, the data presented here are compiled from various sources and should be interpreted with this consideration.
| Compound | DPPH Radical Scavenging Activity (IC50) | Source |
| This compound | More potent than α-tocopherol | [1] |
| Ascorbic Acid (Vitamin C) | 9.53 µg/mL | [2] |
| α-Tocopherol (Vitamin E) | Less potent than most caffeic acid derivatives | [1] |
| Quercetin | 4.60 ± 0.3 µM | [3] |
Note: A direct, side-by-side comparison of this compound with ascorbic acid and quercetin under identical experimental conditions was not available in the reviewed literature. The provided data for ascorbic acid and quercetin are from separate studies and serve as a general reference. One study directly compared caffeic acid derivatives, including this compound, with α-tocopherol and found that most of the tested caffeic acid compounds, with the exception of caffeic acid itself, demonstrated superior radical scavenging activity[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for two widely used antioxidant assays cited in this guide.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (or ethanol)
-
Test compounds (this compound, Ascorbic Acid, α-Tocopherol, Quercetin)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should be kept in the dark to prevent degradation.
-
Preparation of Test Compound Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., methanol) and then serially diluted to obtain a range of concentrations.
-
Reaction Mixture: A specific volume of each concentration of the test compound solution is mixed with a fixed volume of the DPPH solution. A control is prepared by mixing the solvent with the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol (or ethanol)
-
Test compounds
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of ABTS•+ Solution: A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. The two solutions are mixed in equal volumes and allowed to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with methanol or ethanol (B145695) to an absorbance of approximately 0.70 at 734 nm.
-
Preparation of Test Compound Solutions: Stock solutions of the test compounds are prepared and serially diluted as in the DPPH assay.
-
Reaction Mixture: A small volume of each concentration of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixtures are incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity and IC50 Determination: The calculations are performed similarly to the DPPH assay.
Mandatory Visualization
Signaling Pathway: Nrf2-ARE Antioxidant Response
The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway is a primary mechanism for cellular defense against oxidative stress. Many antioxidant compounds, including phenolic compounds like this compound, are known to activate this pathway, leading to the expression of a suite of antioxidant and detoxification enzymes.
Caption: The Nrf2-ARE signaling pathway for antioxidant response.
Experimental Workflow: DPPH Radical Scavenging Assay
The following diagram illustrates the typical workflow for determining the antioxidant activity of a compound using the DPPH assay.
Caption: Workflow for the DPPH radical scavenging assay.
References
Ethyl Caffeate: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Ethyl Caffeate, a derivative of caffeic acid, has emerged as a compound of interest in oncology research due to its potential anti-neoplastic properties. This guide provides a comparative analysis of the anti-cancer effects of this compound and its closely related analogue, Caffeic Acid Phenethyl Ester (CAPE), across various cancer cell lines. The data presented herein is collated from multiple studies to offer a comprehensive overview for researchers and professionals in drug development.
Comparative Efficacy: this compound and CAPE
The anti-proliferative activity of this compound and CAPE has been evaluated in numerous cancer cell lines, with inhibitory concentrations (IC50) varying depending on the cell type and exposure duration.
This compound:
| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Citation |
| PC9OR | Osimertinib-Resistant Lung Cancer | 78 µM | 48 | [1] |
| HCC827OR | Osimertinib-Resistant Lung Cancer | 82 µM | 48 | [1] |
Caffeic Acid Phenethyl Ester (CAPE):
| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 14.08 µM | Not Specified | [2] |
| Hs578T | Triple-Negative Breast Cancer | 8.01 µM | Not Specified | [2] |
| HCT116 | Colorectal Cancer | 22.45 mg/L | 24 | [3] |
| HCT116 | Colorectal Cancer | 12.07 mg/L | 48 | [3] |
| HCT116 | Colorectal Cancer | 6.47 mg/L | 72 | [3] |
| A549 | Lung Cancer | ~100 µM | Not Specified | [4] |
| HT1080 | Fibrosarcoma | ~5 µM | Not Specified | [4] |
| G361 | Melanoma | ~20 µM | Not Specified | [4] |
| U20S | Osteosarcoma | ~60 µM | Not Specified | [4] |
Induction of Apoptosis
This compound and CAPE have been shown to induce apoptosis in various cancer cell lines.
This compound:
In osimertinib-resistant lung cancer cells, this compound treatment led to an increase in the apoptotic cell population. Specifically, in PC9OR cells, the apoptosis rate increased from 4.33% to 8.6%, while in HCC827OR cells, it rose from 4.61% to 7.05%.[1]
Caffeic Acid Phenethyl Ester (CAPE):
CAPE has been demonstrated to be a potent inducer of apoptosis.[5][6] In HCT116 colorectal cancer cells, treatment with CAPE at concentrations of 10, 5, and 2.5 mg/L for 24 hours resulted in apoptosis rates of 25.5% ± 3.3%, 16.6% ± 0.6%, and 10.2% ± 0.7%, respectively, which were significantly higher than the control group (5.5% ± 0.9%).[3] The mechanism of apoptosis induction by CAPE often involves the modulation of key signaling pathways and proteins. For instance, in breast cancer cells, CAPE treatment led to the upregulation of caspase-3 and Bax expression, and downregulation of Bcl-2 expression.[7]
Signaling Pathways Modulated by this compound
This compound has been found to exert its anti-cancer effects by modulating specific signaling pathways. In osimertinib-resistant lung cancer cells, this compound was shown to suppress the MET/PI3K/AKT signaling pathway.[1] Molecular docking studies indicated a strong binding affinity of this compound to MET.[1] Experimental validation demonstrated that this compound inhibited the mRNA and protein expression of MET, and subsequently reduced the phosphorylation of PI3K and AKT.[1]
Caption: this compound signaling pathway.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound or CAPE for the desired time periods (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound or CAPE at the desired concentrations for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).
Caption: Apoptosis assay workflow.
Western Blotting
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MET, p-PI3K, PI3K, p-AKT, AKT, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and its analogue CAPE demonstrate significant anti-cancer effects in a variety of cancer cell lines. Their mechanisms of action involve the induction of apoptosis and modulation of key signaling pathways, such as the MET/PI3K/AKT pathway. The data presented in this guide provides a valuable comparative resource for researchers investigating the therapeutic potential of these compounds. Further studies are warranted to fully elucidate their efficacy and safety profiles for potential clinical applications.
References
- 1. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeic Acid Phenethyl Ester and Ethanol Extract of Propolis Induce the Complementary Cytotoxic Effect on Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of caffeic acid phenethyl ester on proliferation and apoptosis of colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caffeic acid phenethyl ester induces apoptosis of human pancreatic cancer cells involving caspase and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis mediates the selective toxicity of caffeic acid phenethyl ester (CAPE) toward oncogene-transformed rat embryo fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inducing apoptosis effect of caffeic acid 3,4-dihydroxy-phenethyl ester on the breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Ethyl Caffeate's activity in different biological systems
For Researchers, Scientists, and Drug Development Professionals
Ethyl Caffeate, a naturally occurring phenolic compound, has garnered significant attention in the scientific community for its diverse pharmacological properties. This guide provides a comparative study of this compound's activity across different biological systems, with a focus on its anti-inflammatory, anticancer, and antioxidant effects. The information is supported by experimental data to offer an objective comparison with alternative compounds.
Anti-inflammatory Activity: A Potent NF-κB Inhibitor
This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Experimental evidence indicates that this compound effectively suppresses the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][3][4][5] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is notably higher than that of its methyl counterpart, Mthis compound.
Table 1: Comparison of Anti-inflammatory Activity of Caffeate Esters
| Compound | Biological System | Assay | IC50 Value | Reference |
| This compound | RAW 264.7 Macrophages | NO Production Inhibition | 12.0 µM | [1] |
| Mthis compound | RAW 264.7 Macrophages | NO Production Inhibition | 21.0 µM | [1] |
The mechanism of action involves the impairment of NF-κB's ability to bind to its DNA consensus sequence, thereby preventing the transcription of downstream inflammatory genes.[1][3] Interestingly, this compound does not appear to affect the upstream phosphorylation and degradation of IκBα or the nuclear translocation of NF-κB.[1][3][5]
Below is a diagram illustrating the proposed mechanism of this compound's anti-inflammatory action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Ethyl Caffeate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of ethyl caffeate is crucial for various applications, from pharmacokinetic studies to quality control of natural products. This guide provides a comparative overview of common analytical methods used for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The performance of these methods is compared based on key validation parameters, and detailed experimental protocols are provided.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. The following tables summarize the typical validation parameters for HPLC, GC, and UV-Vis spectrophotometry for the quantification of this compound and structurally related phenolic compounds.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999[1] | > 0.997[2][3] | ~0.9987[4] |
| Accuracy (% Recovery) | 98.78% - 101.28%[1] | 92% - 112%[2] | Not explicitly stated for this compound, but generally lower than chromatographic methods. |
| Precision (%RSD) | < 2%[1][5] | Intra-day: 0.3% - 15.1% Inter-day: 0.8% - 19.1%[3] | < 2%[4] |
| Limit of Detection (LOD) | ~0.1 ng/mL[6] | 0.69 - 6.08 µg/kg[3] | ~0.6 µg/mL (for caffeic acid)[7] |
| Limit of Quantification (LOQ) | ~1 ng/mL[6] | 2.10 - 18.43 µg/kg[3] | ~1.7 µg/mL (for caffeic acid)[3] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for each analytical technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of phenolic compounds due to its high resolution and sensitivity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)[9]
-
Water (HPLC grade)
-
Formic acid or Ortho-phosphoric acid (for mobile phase modification)[8][10]
-
This compound standard
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and water (acidified with formic or phosphoric acid). For example, a starting condition could be 81:19 (v/v) 0.2% ortho-phosphoric acid in water to acetonitrile.[10]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 27 °C[8]
-
Detection Wavelength: 325 nm[10]
-
Injection Volume: 10 µL[8]
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Extract this compound using an appropriate solvent such as methanol or ethyl acetate (B1210297).[8]
-
The extract may be concentrated under reduced pressure.[8]
-
Reconstitute the residue in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Calibration Curve: Prepare a series of standard solutions of this compound in the mobile phase at different concentrations. Inject each standard and record the peak area. Plot a calibration curve of peak area versus concentration to determine the linearity of the method.[11]
Gas Chromatography (GC)
GC, especially when coupled with a mass spectrometer (MS), is a powerful tool for the quantification of volatile and semi-volatile compounds.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for polar compounds
Reagents:
-
Dichloromethane (GC grade)[12]
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., d5-ethyl carbamate)[2]
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Detector Temperature: 300 °C (for FID)
Sample Preparation:
-
Perform a liquid-liquid extraction of the sample with a solvent like dichloromethane.[12]
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
-
An internal standard should be added before extraction for accurate quantification.[12]
Calibration Curve: Prepare standard solutions of this compound with a fixed concentration of the internal standard. Analyze the standards and plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective method, but it is generally less specific than chromatographic techniques.[13]
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)[13]
Reagents:
-
Ethanol or Methanol (spectroscopic grade)
-
Distilled water
Methodology:
-
Wavelength of Maximum Absorbance (λmax): Prepare a standard solution of this compound in a suitable solvent (e.g., ethanol). Scan the solution in the UV-Vis range (e.g., 200-400 nm) to determine the λmax, which for similar compounds is around 320-330 nm.[13]
-
Sample Preparation: Extract this compound from the sample matrix using a suitable solvent. The extract may need to be diluted to fall within the linear range of the assay.
-
Measurement: Measure the absorbance of the sample solution at the predetermined λmax.
Calibration Curve: Prepare a series of standard solutions of this compound and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve. The concentration of this compound in the sample can then be determined from its absorbance using this curve.[13]
Workflow and Process Diagrams
To visualize the experimental and logical processes involved in analytical method validation, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
References
- 1. Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of methods for extraction of ethyl carbamate from alcoholic beverages in gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jrasb.com [jrasb.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. researchgate.net [researchgate.net]
- 9. ejgm.co.uk [ejgm.co.uk]
- 10. wjpmr.com [wjpmr.com]
- 11. scispace.com [scispace.com]
- 12. Determination of ethyl carbamate in distilled alcoholic beverages by gas chromatography with flame ionization or mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to Synthetic vs. Natural Ethyl Caffeate in Biological Assays
For researchers, scientists, and drug development professionals, the choice between synthetic and natural sources of a bioactive compound is a critical decision. This guide provides an objective comparison of the performance of ethyl caffeate in key biological assays. While the inherent biological activity of pure this compound is identical regardless of its origin—synthetic or natural—this guide presents supporting experimental data from various studies to illustrate its efficacy. The data and protocols provided herein serve as a benchmark for evaluating this compound in a laboratory setting.
Data Presentation: Performance in Biological Assays
The following tables summarize the quantitative data on the biological activity of this compound from various studies. These values highlight its potential as an anti-inflammatory, antioxidant, and cytotoxic agent.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter | Result (IC₅₀) | Reference |
| Nitric Oxide (NO) Production | RAW 246.7 Macrophages | Inhibition of NO Production | 5.5 µg/mL | [1] |
| Nitric Oxide (NO) Production | RAW 246.7 Macrophages | Inhibition of NO Production | 12.0 µM | [2] |
Table 2: Cytotoxicity of this compound
| Cell Line | Cancer Type | Result (IC₅₀) | Incubation Time | Reference |
| PC9OR | Lung Cancer | ~78 µM | 48 h | [3] |
| HCC827OR | Lung Cancer | ~82 µM | 48 h | [3] |
| RAW 264.7 Macrophages | Macrophage | Little to no cytotoxicity at ≤10 µg/mL | 24 h | [1][2] |
Table 3: Antioxidant Activity of this compound
| Assay | Parameter | Result (EC₅₀) | Reference |
| DPPH Radical Scavenging | Radical Scavenging Activity | Not explicitly quantified in the provided search results, but noted to be significant. | [4] |
| Ferrous Ion Chelating (FIC) | Metal Chelating Activity | Not explicitly quantified in the provided search results, but noted to be significant. | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[5]
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (B129727) or ethanol.[5]
-
Prepare various concentrations of this compound.
-
Add the this compound solutions to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[5]
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.[5]
-
The percentage of radical scavenging activity is calculated using the formula: (A₀ - A₁) / A₀ * 100, where A₀ is the absorbance of the control and A₁ is the absorbance in the presence of the test compound.[6]
-
Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce NO. The amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.[1]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[1]
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature.
-
Measure the absorbance at approximately 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals.[8] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours).[8]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Measure the absorbance at a wavelength of around 570 nm using a microplate reader.[7]
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by this compound and a typical experimental workflow.
References
- 1. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of this compound and a Spinacetin Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The effect of Processing and Roasting on the Antioxidant Activity of extracts from instant and ground Coffee – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Pivotal Role of Structure in the Bioactivity of Ethyl Caffeate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is paramount in the quest for novel therapeutics. Ethyl caffeate, a simple ester of caffeic acid found in various plant species, and its derivatives have garnered significant attention for their diverse pharmacological effects. This guide provides a comparative analysis of the SAR of this compound derivatives, focusing on their antioxidant, anti-inflammatory, anticancer, and neuroprotective activities, supported by experimental data and detailed protocols.
Key Structural Determinants of Biological Activity
The biological activities of this compound derivatives are intricately linked to specific structural features. The catechol moiety (the 3,4-dihydroxybenzene group) and the α,β-unsaturated ester group are consistently identified as critical for their pharmacological effects. Modifications to these core structures can significantly modulate the potency and selectivity of these compounds.
Comparative Analysis of Biological Activities
Antioxidant Activity
The antioxidant capacity of this compound and its analogs is a cornerstone of their therapeutic potential, primarily attributed to the catechol group's ability to donate hydrogen atoms and scavenge free radicals.
Table 1: Comparison of Antioxidant Activity of this compound and Related Compounds
| Compound | Assay | IC50 / EC50 (µM) | Key Structural Features | Reference |
| Caffeic Acid | DPPH Radical Scavenging | >80% inhibition (concentration not specified) | Catechol, α,β-unsaturated carboxylic acid | [1] |
| This compound | DPPH Radical Scavenging | EC50: 18.75 ± 0.07 µg/mL | Catechol, α,β-unsaturated ethyl ester | [2] |
| Caffeic Acid Phenethyl Ester (CAPE) | DPPH Radical Scavenging | Not specified, but noted for strong antioxidant effect | Catechol, α,β-unsaturated phenethyl ester | [1][3] |
| Dihydrocaffeic Acid Esters | DPPH Radical Scavenging | Generally lower activity than caffeic acid esters | Catechol, saturated side chain | [1] |
Structure-Activity Relationship Summary for Antioxidant Activity:
-
Catechol Moiety: Essential for free radical scavenging. The presence and number of hydroxyl groups are critical.[1]
-
α,β-Unsaturated System: The conjugated double bond in the acrylic acid side chain contributes to the antioxidant activity.[1] Hydrogenation of this double bond, as seen in dihydrocaffeic acid derivatives, generally leads to a decrease in activity.[1]
-
Ester Group: The nature of the ester group influences the lipophilicity of the molecule, which can affect its activity in different assay media. For instance, in lipophilic environments, longer alkyl chain esters have shown potent antioxidant activity.[1]
Anti-inflammatory Activity
This compound derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.
Table 2: Comparison of Anti-inflammatory Activity of this compound and its Analogs
| Compound | Assay | IC50 (µM) | Key Structural Features | Reference |
| This compound | LPS-induced NO production in RAW 264.7 macrophages | 5.5 µg/mL (approx. 26.4 µM) | Catechol, α,β-unsaturated ethyl ester | [4][5] |
| Ethyl 3,4-dihydroxyhydrocinnamate | In vitro NF-κB DNA-binding assay | ~100 | Catechol, saturated ester side chain | [4] |
| Ethyl Cinnamate | In vitro NF-κB DNA-binding assay | Inactive | No catechol group | [4] |
| Catechol | In vitro NF-κB DNA-binding assay | Inactive | No α,β-unsaturated ester group | [4] |
Structure-Activity Relationship Summary for Anti-inflammatory Activity:
-
Catechol Moiety and α,β-Unsaturated Ester Group: Both are essential for the potent inhibition of NF-κB activation.[4][5] The absence of either the catechol group (as in ethyl cinnamate) or the α,β-unsaturated system (as in catechol alone) results in a loss of activity.[4]
-
Mechanism of Action: this compound inhibits NF-κB activation by impairing the binding of NF-κB to its DNA target sequence, thereby suppressing the expression of downstream inflammatory mediators like iNOS and COX-2.[4][5]
Anticancer Activity
The cytotoxic effects of this compound derivatives against various cancer cell lines are well-documented, with the catechol ring playing a crucial role.
Table 3: Comparison of Cytotoxic Activity of Caffeic Acid Esters
| Compound | Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Heterocyclic esters of caffeic acid (general) | HeLa, HT-29 | 10-200 | Catechol, α,β-unsaturated ester with heterocyclic moiety | [6] |
| Arylsulfonyl derivatives of caffeic acid esters | HeLa, HT-29 | Decreased activity compared to parent esters | Catechol with arylsulfonyl substituent | [6] |
| Caffeic Acid Phenethyl Ester (CAPE) | Various (human breast cancer, hepatocarcinoma, etc.) | Not specified, but noted for suppressing growth | Catechol, α,β-unsaturated phenethyl ester | [6][7] |
Structure-Activity Relationship Summary for Anticancer Activity:
-
Catechol Ring: Essential for cytotoxicity.[6][8] Methylation of the hydroxyl groups on the catechol ring reduces the activity.[6][8]
-
Conjugated Double Bond: The α,β-unsaturated system is required for the inhibition of cell growth.[6]
-
Substitutions on the Catechol Ring: The addition of bulky groups, such as arylsulfonyl groups, to the catechol ring can lead to a decrease in cytotoxic activity, possibly due to steric hindrance or altered electronic properties.[6]
Neuroprotective Activity
Caffeic acid derivatives have shown promise in protecting neuronal cells from damage, partly through their antioxidant properties and modulation of specific signaling pathways.
Structure-Activity Relationship Summary for Neuroprotective Activity:
-
3,4-Dihydroxyphenyl Group: The presence of the catechol moiety is suggested to enhance neuroprotective activity.[9]
-
Mechanism of Action: Caffeic acid derivatives can ameliorate oxidative stress and activate pro-survival signaling pathways such as the PKA/CREB pathway.[9] Caffeic acid phenethyl ester (CAPE) has been shown to exert neuroprotective effects by modulating the Nrf2/HO-1 pathway, which is a key regulator of the antioxidant response.[10][11]
Experimental Protocols
Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Preparation of Reagents: A stock solution of DPPH in methanol (B129727) is prepared. The test compounds are dissolved in a suitable solvent (e.g., methanol or DMSO).
-
Assay Procedure: An aliquot of the test compound solution at various concentrations is added to the DPPH solution in a 96-well plate. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.[2]
Determination of Anti-inflammatory Activity (Nitric Oxide Production Assay)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).
-
Measurement of Nitrite (B80452): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. An equal volume of the supernatant and Griess reagent is mixed, and the absorbance is measured at 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The IC50 value, the concentration of the compound that inhibits 50% of the LPS-induced NO production, is calculated.[4][5]
Determination of Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
-
Cell Culture: Cancer cell lines (e.g., HeLa, HT-29) are cultured in an appropriate medium.
-
Cell Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified time (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm).
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from a dose-response curve.[6]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Caption: Workflow for DPPH Radical Scavenging Assay.
References
- 1. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of this compound and a Spinacetin Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Evaluation of Anticancer Activity and QSAR Study of Heterocyclic Esters of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, evaluation of anticancer activity and QSAR study of heterocyclic esters of caffeic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Neuroprotective effect of three caffeic acid derivatives via ameliorate oxidative stress and enhance PKA/CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of Caffeic Acid Phenethyl Ester in A Mouse Model of Alzheimer’s Disease Involves Nrf2/HO-1 Pathway [aginganddisease.org]
- 11. Neuroprotective Potential of Caffeic Acid Phenethyl Ester (CAPE) in CNS Disorders: Mechanistic and Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Caffeate: Bridging the Gap Between Benchtop and Preclinical Models
A Comparative Guide to the In Vivo Validation of In Vitro Anti-Inflammatory Findings
For researchers and drug development professionals, the journey of a potential therapeutic compound from initial in vitro screening to successful in vivo validation is a critical and often challenging path. Ethyl caffeate, a natural phenolic compound, has demonstrated promising anti-inflammatory properties in laboratory settings. This guide provides an objective comparison of its in vitro mechanisms and their translation to preclinical in vivo models, supported by experimental data and detailed protocols.
Unveiling the Anti-Inflammatory Mechanism: A Tale of Two Systems
This compound's anti-inflammatory prowess has been primarily attributed to its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor orchestrating the inflammatory response.[1][2][3] In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have been instrumental in elucidating this mechanism. These studies consistently show that this compound markedly inhibits the production of key inflammatory mediators.
Quantitative Comparison of In Vitro and In Vivo Findings
The following table summarizes the key quantitative data from both in vitro and in vivo studies, highlighting the consistent anti-inflammatory effects of this compound across different experimental systems.
| Parameter | In Vitro Findings (RAW 264.7 Macrophages) | In Vivo Findings (TPA-Treated Mouse Skin) | Reference |
| NO Production Inhibition | IC50 = 5.5 µg/ml | - | [1][2] |
| iNOS Expression | Markedly suppressed at mRNA and protein levels | Significantly inhibited | [1][2] |
| COX-2 Expression | Markedly suppressed at mRNA and protein levels | Significantly inhibited (superior to celecoxib) | [1][2] |
| PGE2 Production | Markedly suppressed | - | [1][2] |
| NF-κB Activation | Inhibited NF-κB-DNA binding | - | [1][2] |
Delving Deeper: Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.
In Vitro Anti-Inflammatory Assay
Cell Line: RAW 264.7 murine macrophages.
Protocol:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/ml) to the culture medium.
-
After 24 hours of incubation, the supernatant is collected to measure nitric oxide (NO) production using the Griess reagent.
-
Cell lysates are prepared to determine the expression levels of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways via Western blotting or RT-PCR.
-
Prostaglandin E2 (PGE2) levels in the supernatant are quantified using an ELISA kit.
In Vivo Anti-Inflammatory Assay
Animal Model: ICR mice.
Protocol:
-
The dorsal skin of the mice is shaved prior to the experiment.
-
A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (B3395972) is topically applied to the shaved dorsal skin to induce inflammation.
-
This compound, dissolved in a suitable vehicle, is topically applied to the same area shortly after TPA application.
-
After a specified period (e.g., 4 hours), the mice are euthanized, and skin biopsies are collected.
-
The skin samples are then processed for immunohistochemical analysis to assess the expression of COX-2 and other inflammatory markers.
Visualizing the Molecular Cascade and Experimental Design
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: this compound's Anti-Inflammatory Signaling Pathway.
Caption: In Vivo Experimental Workflow for this compound.
References
- 1. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Ethyl Caffeate's Mechanism with Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological mechanisms of ethyl caffeate against other prominent phenolic compounds. The information is curated to offer an objective overview supported by experimental data, detailed protocols, and visual representations of key signaling pathways to aid in research and drug development.
Abstract
This compound, a naturally occurring phenolic compound, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its mechanism of action often involves the modulation of key cellular signaling pathways implicated in disease pathogenesis. This guide compares the mechanistic details of this compound with other well-researched phenolic compounds such as caffeic acid, ferulic acid, and curcumin, providing a framework for understanding its relative potency and potential therapeutic applications.
Comparative Anti-inflammatory Mechanisms
This compound demonstrates potent anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This action suppresses the expression of downstream inflammatory mediators.[1][2][3]
Data Presentation: Inhibition of Inflammatory Mediators
| Compound | Target | IC50 (µg/mL) | Cell Line | Inducer | Reference |
| This compound | NO Production | 5.5 | RAW 264.7 | LPS | [1] |
| Curcumin | NO Production | 6.2 | RAW 264.7 | LPS | [1] |
| Caffeic Acid | NO Production | >100 | RAW 264.7 | LPS | [1] |
| Ferulic Acid | NO Production | >100 | RAW 264.7 | LPS | [1] |
NO: Nitric Oxide; LPS: Lipopolysaccharide; IC50: Half-maximal inhibitory concentration.
Signaling Pathway: NF-κB Inhibition by this compound
This compound inhibits NF-κB activation by impairing the binding of NF-κB to its DNA cis-acting element, rather than affecting the phosphorylation and degradation of IκB or the translocation of NF-κB to the nucleus.[1][2] This mechanism distinguishes it from some other phenolic compounds that may target upstream components of the NF-κB pathway.
Caption: this compound's inhibition of the NF-κB pathway.
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[4]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.[4]
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.[5]
-
Inflammatory Stimulation: Cells are stimulated with 1 µg/mL of LPS for 24 hours.[4]
-
Griess Assay: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes. Then, 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added and incubated for another 10 minutes.[4]
-
Measurement: The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite (B80452) is determined from a sodium nitrite standard curve.[4]
Comparative Antioxidant Mechanisms
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant capacity of this compound is compared with other phenolics using standard assays.
Data Presentation: Radical Scavenging Activity
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging (TEAC) | Reference |
| This compound | 15.2 | 1.8 | [6] |
| Caffeic Acid | 11.5 | 2.1 | [7] |
| Ferulic Acid | 25.8 | 1.9 | [7] |
| Trolox (Standard) | 45.7 | 1.0 | [8] |
DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); TEAC: Trolox Equivalent Antioxidant Capacity.
Antioxidant Mechanism Workflow
The primary antioxidant mechanism of phenolic compounds involves donating a hydrogen atom or an electron to a free radical, thereby neutralizing it.
Caption: General antioxidant mechanism of phenolic compounds.
Experimental Protocols
DPPH Radical Scavenging Assay:
-
Reagent Preparation: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.[8]
-
Reaction Mixture: 20 µL of the diluted sample is added to 135 µL of the DPPH solution in a 96-well plate.[8]
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[8]
-
Measurement: The absorbance of the mixture is measured at 517 nm.[8]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [1 - (Abs_sample / Abs_control)] * 100.
ABTS Radical Scavenging Assay:
-
Reagent Preparation: An ABTS radical cation (ABTS•+) stock solution is prepared by mixing 7 mM ABTS and 2.45 mM potassium persulfate and incubating in the dark for 16 hours. The working solution is prepared by diluting the stock solution with deionized water to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Reaction Mixture: 10 µL of the diluted sample is mixed with 160 µL of the ABTS•+ working solution.[8]
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[8]
-
Measurement: The absorbance is measured at 734 nm.[10]
-
Calculation: The radical scavenging activity is calculated similarly to the DPPH assay.
Comparative Anticancer Mechanisms
This compound exerts anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest, and the inhibition of cancer cell migration and invasion.[11] These effects are often mediated by the modulation of critical signaling pathways.
Data Presentation: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Effect | Reference |
| This compound | SKOV-3 (Ovarian) | 25 | G1 Phase Arrest | [12] |
| This compound | PC9OR (Lung) | 48.7 | Apoptosis, Migration Inhibition | [11] |
| Curcumin | MCF-7 (Breast) | 20 | Apoptosis | [7] |
| Caffeic Acid | MCF-7 (Breast) | 180 | Growth Inhibition | [7] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition
This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and metastasis.[11][12]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Protocols
MTT Assay for Cell Viability:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[13]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 1-4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[14]
-
Measurement: The absorbance is read at 570 nm using a microplate reader.[14]
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
Conclusion
This compound exhibits a potent and distinct profile of anti-inflammatory, antioxidant, and anticancer activities. Its mechanism of inhibiting NF-κB by preventing its DNA binding is a noteworthy feature. While its antioxidant capacity is comparable to other phenolic compounds, its efficacy in inhibiting specific cancer cell lines at lower concentrations suggests significant therapeutic potential. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the pharmacological properties of this compound and other phenolic compounds. Further in-vivo studies and clinical trials are warranted to fully elucidate its therapeutic benefits.
References
- 1. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of this compound and a Spinacetin Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. 2.8. Antioxidant activities [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | CAS:102-37-4 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Specificity of Ethyl Caffeate's Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl Caffeate, a natural phenolic compound, has garnered significant interest for its anti-inflammatory, anti-cancer, and antioxidant properties. A critical aspect of its potential therapeutic development is the precise understanding of its biological targets and its specificity compared to other structurally related molecules. This guide provides a comparative analysis of this compound's known biological targets, its performance relative to Caffeic Acid and Caffeic Acid Phenethyl Ester (CAPE), and detailed experimental protocols for assessing its target engagement.
Comparative Analysis of Biological Targets
Emerging research has identified several key biological targets and signaling pathways modulated by this compound. Its primary mechanism of action is the inhibition of the NF-κB signaling pathway. More recent studies have expanded its target profile to include key kinases and other signaling molecules.
Table 1: Known Biological Targets of this compound and Comparison with Caffeic Acid and CAPE
| Target/Pathway | This compound | Caffeic Acid | Caffeic Acid Phenethyl Ester (CAPE) | Key Findings |
| NF-κB | Potent Inhibitor | Inhibitor | Potent Inhibitor | This compound and CAPE demonstrate significant inhibition of NF-κB activation by preventing its binding to DNA. CAPE is often reported to be more potent than Caffeic Acid.[1][2][3] |
| MET Tyrosine Kinase | Inhibitor | Not Reported | Not Reported | This compound has been shown to directly bind to and inhibit MET, leading to reduced proliferation and migration of cancer cells.[4] |
| PI3K/Akt Pathway | Inhibitor | Not Reported | Inhibitor | Both this compound and CAPE have been shown to suppress the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[4][5] |
| MAPK (ERK, p38) | Inhibitor | Inhibitor | Inhibitor | Caffeic acid and its esters, including this compound and CAPE, have been reported to modulate MAPK signaling, though the specificity and potency can vary.[6][7] |
| Aryl Hydrocarbon Receptor (AhR) | Inhibitor | Not Reported | Not Reported | This compound can inhibit AhR signaling, which may contribute to its anti-inflammatory and anti-allergic effects. |
| iNOS and COX-2 | Downregulation | Downregulation | Downregulation | As downstream targets of NF-κB, the expression of these pro-inflammatory enzymes is consistently suppressed by all three compounds.[8][9] |
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and its analogs in the inhibition of nitric oxide (NO) production, a key indicator of anti-inflammatory activity.
Table 2: IC50 Values for Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) |
| This compound | 12.0[10] |
| Caffeic Acid Methyl Ester | 21.0[10] |
| Caffeic Acid Butyl Ester | 8.4[10] |
| Caffeic Acid Octyl Ester | 2.4[10] |
| Caffeic Acid Benzyl Ester | 10.7[10] |
| Caffeic Acid Phenethyl Ester (CAPE) | 4.8[10] |
Note: A lower IC50 value indicates greater potency.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of this compound's mechanism of action and how its specificity is assessed.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Caffeic Acid Phenethyl Ester and Ethanol Extract of Propolis Induce the Complementary Cytotoxic Effect on Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Replicating Published Findings on Ethyl Caffeate's Bioactivity: A Comparative Guide
This guide provides a comprehensive overview of the reported bioactive properties of Ethyl Caffeate, a natural phenolic compound. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon existing findings. The guide details quantitative data from key studies, outlines experimental protocols, and visualizes the underlying molecular pathways.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects, primarily through the suppression of inflammatory mediators. A key finding is its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Measured Effect | IC50 Value | Reference |
| Nitric Oxide Production | RAW 264.7 Macrophages | LPS | Inhibition of NO | 5.5 µg/mL | [1][2] |
Experimental Protocol: Nitric Oxide (NO) Quantification (Griess Assay)
This protocol outlines the measurement of nitrite (B80452), a stable metabolite of NO, in cell culture supernatant using the Griess reagent.
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 18-24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Quantification: Measure the absorbance at approximately 540 nm using a microplate reader. The amount of nitrite is determined using a standard curve prepared with sodium nitrite.
Anticancer Activity
This compound exhibits anticancer properties by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression in various cancer cell lines.[3][4]
Table 2: Anticancer Effects of this compound
| Cell Line | Cancer Type | Effect | Observation | Reference |
| PC9OR | Osimertinib-Resistant Lung Cancer | Apoptosis Induction | Increased apoptosis rate from 4.33% to 8.6% | [3] |
| HCC827OR | Osimertinib-Resistant Lung Cancer | Apoptosis Induction | Increased apoptosis rate from 4.61% to 7.05% | [3] |
| PC9OR, HCC827OR | Osimertinib-Resistant Lung Cancer | Cell Cycle Arrest | Arrest at the S phase | [3] |
| HT29 | Colon Cancer | Cell Cycle Arrest | Inhibition of progression in the G2/M phase | [4] |
Experimental Protocols for Anticancer Activity
1. Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach.
-
Treatment: Treat cells with varying concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at approximately 570 nm.
2. Apoptosis Quantification (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture and treat cells with this compound as described above.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Culture and Treatment: Grow and treat cells with this compound.
-
Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695), typically overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Antioxidant Activity
While this compound is known to possess antioxidant properties, specific IC50 values from standardized radical scavenging assays are not consistently reported in the literature. For comparative purposes, data for its parent compound, Caffeic Acid, are provided below. The antioxidant capacity is largely attributed to the catechol moiety in its structure.
Table 3: Antioxidant Activity of Caffeic Acid (Reference Compound)
| Assay | Radical | IC50 Value (µg/mL) | Reference |
| ABTS | ABTS•+ | 1.59 ± 0.06 | [5] |
| DPPH | DPPH• | ~9-11 (Estimated from various sources) | [5] |
Experimental Protocols for Antioxidant Activity
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at approximately 517 nm. The scavenging activity is calculated based on the reduction in absorbance compared to a control.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.
-
Reagent Dilution: Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of ~0.7 at 734 nm.
-
Reaction Mixture: Mix the diluted ABTS•+ solution with various concentrations of this compound.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm. The percentage of inhibition is calculated relative to a control.
Signaling Pathways and Mechanisms of Action
Inhibition of the NF-κB Pathway
Studies show that this compound's anti-inflammatory effects are partly due to its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Uniquely, it does not prevent the phosphorylation of IκB or the nuclear translocation of NF-κB. Instead, it directly interferes with the final step of the pathway: the binding of the active NF-κB complex to its specific DNA sequence (cis-acting element) in the nucleus.[1][2] This prevents the transcription of pro-inflammatory genes like iNOS and COX-2.[1][2]
Caption: this compound inhibits NF-κB by blocking its binding to DNA.
Proposed Activation of the Nrf2 Pathway
Based on studies of structurally related compounds like Caffeic Acid and its phenethyl ester (CAPE), it is proposed that this compound can activate the Nrf2 antioxidant response pathway. The catechol moiety is crucial for this activity. This compound likely interacts with Keap1, a repressor protein, causing it to release Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective enzymes like Heme Oxygenase-1 (HO-1).
Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.
General Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of a natural compound's bioactivity, from initial screening to mechanistic studies.
Caption: A general workflow for evaluating the bioactivity of natural compounds.
References
Ethyl Caffeate's potency relative to established therapeutic agents
Ethyl Caffeate: A Comparative Analysis of its Therapeutic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of this compound's performance against established therapeutic agents in key therapeutic areas. The following sections summarize quantitative data, detail experimental protocols, and visualize relevant biological pathways to offer a comprehensive overview for research and development purposes.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and subsequent downregulation of inflammatory mediators.
Comparative Potency of this compound against Established Anti-inflammatory Agents
| Compound | Target/Assay | Cell Line | IC50 / Effect | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 macrophages | 5.5 µg/mL | [1][2] |
| Curcumin | Nitric Oxide (NO) Production | RAW 264.7 macrophages | 6.5 µg/mL | [1] |
| This compound | COX-2 Expression (TPA-induced) | Mouse Skin | Superior effect to Celecoxib | [2][3] |
| Celecoxib | COX-2 Expression (TPA-induced) | Mouse Skin | Less effective than this compound | [2][3] |
| This compound | COX-2 Promoter Activity | MCF-7 cells | Comparable to Aspirin & Indomethacin | [1] |
| Aspirin | COX-2 Promoter Activity | MCF-7 cells | Comparable to this compound | [1] |
| Indomethacin | COX-2 Promoter Activity | MCF-7 cells | Comparable to this compound | [1] |
Signaling Pathway: this compound's Inhibition of the NF-κB Pathway
This compound exerts its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response. It impairs the binding of NF-κB to its DNA target sequences, thereby suppressing the expression of downstream inflammatory genes such as iNOS and COX-2.[1][2]
Experimental Protocol: NF-κB Electrophoretic Mobility Shift Assay (EMSA)
This protocol details the in vitro binding assay to assess the inhibitory effect of this compound on NF-κB DNA binding.[1][4][5]
1. Preparation of Nuclear Extracts:
-
Culture RAW 264.7 macrophages and stimulate with Lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to induce NF-κB activation.
-
Harvest cells and isolate nuclear extracts using a nuclear extraction kit according to the manufacturer's instructions.
-
Determine protein concentration of the nuclear extracts using a BCA protein assay.
2. EMSA Reaction:
-
Prepare a binding reaction mixture containing:
-
5x binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM NaCl, 5 mM MgCl2, 2.5 mM EDTA, 25% glycerol, 2.5 mM DTT).
-
Poly(dI-dC) as a non-specific competitor.
-
Biotin-labeled oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Nuclear extract (typically 5-10 µg).
-
This compound at various concentrations (or vehicle control).
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
3. Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel (e.g., 6%).
-
Run the gel in 0.5x TBE buffer.
-
Transfer the DNA-protein complexes from the gel to a positively charged nylon membrane.
-
Detect the biotin-labeled probe using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.
-
Visualize the bands on an X-ray film or with a chemiluminescence imaging system. A "shift" in the mobility of the labeled probe indicates protein binding.
Antioxidant Activity
This compound exhibits potent antioxidant properties by scavenging free radicals. Its activity is often compared to other well-known antioxidants.
Comparative Antioxidant Capacity of this compound
| Compound | Assay | EC50 / TEAC Value | Reference |
| This compound | DPPH Radical Scavenging | EC50: 18.75 µg/mL | [6] |
| Quercetin (B1663063) | DPPH Radical Scavenging | - | [7][8] |
| Ascorbic Acid | DPPH Radical Scavenging | - | [9] |
| Trolox | DPPH Radical Scavenging | - | [10] |
| This compound | ABTS Radical Scavenging | - | [11] |
| Quercetin | ABTS Radical Scavenging | - | [7][8] |
| Ascorbic Acid | ABTS Radical Scavenging | - | [9] |
| Trolox | ABTS Radical Scavenging | TEAC values vary by study | [10][12][13] |
Note: Direct comparative EC50/TEAC values for all compounds in the same study were not consistently available. The table highlights the assays in which these compounds are commonly evaluated.
Experimental Workflow: DPPH Radical Scavenging Assay
This workflow outlines the general procedure for determining the antioxidant capacity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[11][14][15]
Anticancer Activity
This compound and its analog, caffeic acid phenethyl ester (CAPE), have shown cytotoxic effects against various cancer cell lines. However, direct comparative studies with first-line chemotherapeutic agents are limited.
Cytotoxic Potency of this compound and CAPE in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | PC9OR | Lung Cancer (Osimertinib-resistant) | ~78 µM | [16] |
| This compound | HCC827OR | Lung Cancer (Osimertinib-resistant) | ~82 µM | [16] |
| This compound | GNM, TSCCa | Oral Cancer | Significant cytotoxicity at 400 µM | [17] |
| CAPE | MDA-MB-231 | Triple-Negative Breast Cancer | 14.08 µM | [18] |
| CAPE | Hs578T | Triple-Negative Breast Cancer | 8.01 µM | [18] |
| Doxorubicin (B1662922) | Various | Various | IC50 values vary widely by cell line | [19][20] |
| Cisplatin (B142131) | Various | Various | IC50 values vary widely by cell line | [19][21][22] |
Note: IC50 values for doxorubicin and cisplatin are highly dependent on the specific cancer cell line and experimental conditions.[23]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Treat the cells with various concentrations of this compound, a standard chemotherapeutic agent (e.g., doxorubicin), or vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Neuroprotective Effects
Qualitative Comparison of Neuroprotective Effects
| Compound | Disease Model | Key Findings | Reference |
| This compound | Alzheimer's Disease (in vitro/in vivo) | Ameliorated Aβ42-induced cell death in PC12 cells; rescued rough eye phenotype and improved lifespan and mobility in Drosophila model. | [24] |
| CAPE | Alzheimer's Disease (in vivo) | Attenuated Aβ-induced memory impairment, oxidative stress, and neuroinflammation. | [25] |
| Memantine | Alzheimer's Disease | Symptomatic treatment, NMDA receptor antagonist. | [25] |
| This compound / CAPE | Parkinson's Disease (in vitro/in vivo) | Protected against 6-OHDA-induced neurotoxicity; improved motor performance. | [26] |
| Riluzole | Amyotrophic Lateral Sclerosis | Glutamate modulator, provides modest survival benefit. | - |
Logical Relationship: Proposed Neuroprotective Mechanisms of this compound/CAPE
Experimental Protocol: In Vitro Neuroprotection Assay (Aβ-induced toxicity)
This protocol describes a method to evaluate the neuroprotective effect of this compound against amyloid-beta (Aβ)-induced toxicity in a neuronal cell line.[24]
1. Cell Culture and Treatment:
-
Culture PC12 cells (or another suitable neuronal cell line) in appropriate media.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
2. Induction of Toxicity:
-
Expose the cells to a toxic concentration of aggregated Aβ42 peptide.
-
Include control groups (untreated cells, cells treated with Aβ42 alone, and cells treated with this compound alone).
-
Incubate for 24-48 hours.
3. Assessment of Cell Viability:
-
Measure cell viability using the MTT assay as described in the anticancer section.
4. Data Analysis:
-
Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of cells co-treated with this compound and Aβ42 to those treated with Aβ42 alone.
-
Determine the EC50 value (the concentration of this compound that provides 50% of the maximum neuroprotection).
References
- 1. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of this compound and a Spinacetin Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of antioxidative capacities and inhibitory effects on cholesterol biosynthesis of quercetin and potential metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ffhdj.com [ffhdj.com]
- 9. mattioli1885journals.com [mattioli1885journals.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. iris.unica.it [iris.unica.it]
- 13. Phytochemical Composition and Antioxidant Capacity of 30 Chinese Teas | MDPI [mdpi.com]
- 14. d-nb.info [d-nb.info]
- 15. mdpi.com [mdpi.com]
- 16. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Synergistic effects of cisplatin-caffeic acid induces apoptosis in human cervical cancer cells via the mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound ameliorated amyloid-beta42 protein-associated toxicity in PC12 cells and Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Experimental Evidence of Caffeic Acid's Neuroprotective Activity in Alzheimer's Disease: In Vitro, In Vivo, and Delivery-Based Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vitro and in vivo neuroprotective effect of caffeic acid phenethyl ester - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Neuroprotective Potency: A Comparative Analysis of Ethyl Caffeate and Other Natural Compounds
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the neuroprotective effects of Ethyl Caffeate alongside other prominent natural compounds: Quercetin (B1663063), Resveratrol (B1683913), Curcumin, and Epigallocatechin-3-gallate (EGCG). This guide provides a meticulous examination of experimental data, detailed methodologies, and key signaling pathways, positioning this compound as a noteworthy candidate for further investigation in the realm of neurodegenerative disease therapeutics.
The development of effective neuroprotective strategies remains a critical challenge in modern medicine. Natural compounds have emerged as a promising frontier due to their multifactorial mechanisms of action, often targeting key pathological drivers of neurodegeneration, including oxidative stress, neuroinflammation, and protein aggregation. This guide serves as a vital resource for objectively evaluating the performance of this compound against its natural counterparts.
Quantitative Assessment of Neuroprotective Efficacy
The following tables summarize key quantitative data from various in vitro and in vivo studies, offering a comparative overview of the potency of this compound and other selected natural compounds.
Table 1: In Vitro Neuroprotective Effects of Natural Compounds
| Compound | Assay | Model System | Effective Concentration / IC50 | Observed Effect | Citation(s) |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | IC50 = 5.5 µg/mL | Inhibition of NO production, a key inflammatory mediator. | [1][2][3][4] |
| Cell Viability | Aβ42-incubated PC12 cells | Not specified | Ameliorated cell death linked to Aβ42 exposure. | ||
| Quercetin | Acetylcholinesterase Inhibition | In vitro assay | IC50 = 19.8 µM | Inhibition of acetylcholinesterase, an enzyme relevant to Alzheimer's disease. | [5] |
| Cell Viability | Aβ1-42-induced toxicity in SH-SY5Y cells | 50-150 µM | Dose-dependent increase in cell viability against Aβ-induced cytotoxicity. | [6] | |
| Resveratrol | Cell Viability | Hypoxia-induced in R28 cells | IC50 = 938.5 ± 127.0 µM | Increased cell viability under hypoxic conditions. | [7] |
| Cell Viability | Glutamate-induced excitotoxicity in R28 cells | IC50 = 29.32 ± 3.00 mM | Protection against glutamate-induced cell death. | [7] | |
| Neuroprotection | Various neurotoxicity models (PC12, midbrain slice cultures) | 10-100 µM | Prevention of neuronal cell death induced by various toxins. | [8] | |
| Curcumin | Aβ40 Aggregation Inhibition | In vitro aggregation assay | IC50 = 0.8 µM | Inhibition of amyloid-beta aggregation. | [9][10] |
| Aβ40 Fibril Disaggregation | In vitro assay | IC50 = 1 µM | Disaggregation of pre-formed amyloid-beta fibrils. | [9][10] | |
| EGCG | Cell Viability | N2a/APP695 cells | 10-40 µM | Dose-dependent increase in cell viability. | [11] |
| Neuroprotection | 6-OHDA-induced toxicity in SH-SY5Y cells | 0.1-10 µM | Attenuation of cell death induced by a Parkinson's disease-related neurotoxin. | [12] |
Table 2: In Vivo Neuroprotective Effects of Natural Compounds
| Compound | Animal Model | Dosage | Key Findings | Citation(s) |
| This compound | Drosophila model of Alzheimer's Disease | Not specified | Partial rescue of rough eye phenotype, extended lifespan, and improved mobility. | |
| Quercetin | Not specified in detail in provided abstracts | Not specified | ||
| Resveratrol | Rat model of stroke | 30 mg/kg | Reduction in ischemia-reperfusion induced damage. | [8] |
| Curcumin | Aged Tg2576 mice (Alzheimer's model) | Not specified | Reduced amyloid levels and plaque burden. | [9] |
| EGCG | MPTP-induced mouse model of Parkinson's Disease | Not specified | Rescued motor deficits and increased striatal dopamine (B1211576) concentrations. | [13] |
| α-synuclein preformed fibril-induced mouse model of Parkinson's Disease | Not specified | Ameliorated degeneration of dopaminergic neurons and reduced α-synuclein accumulation. | [14] |
Core Mechanisms of Neuroprotection: A Look at the Signaling Pathways
The neuroprotective effects of these natural compounds are underpinned by their ability to modulate critical intracellular signaling pathways.
This compound primarily exerts its anti-inflammatory effects by targeting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It has been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3][4]
Quercetin is well-documented for its potent antioxidant effects, which are largely mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[15][16][17][18][19]
Resveratrol demonstrates its neuroprotective capabilities through multiple pathways, with the PI3K (Phosphoinositide 3-kinase)/Akt signaling cascade being a prominent mechanism. Activation of this pathway promotes cell survival and inhibits apoptosis.[20][21][22][23][24]
Experimental Protocols: A Guide for Reproducibility
To facilitate further research and validation, this guide includes detailed methodologies for key experiments cited in the comparative analysis.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (this compound, Quercetin, etc.) for a specified pre-treatment period (e.g., 2 hours).
-
Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., Aβ1-42, 6-OHDA, H₂O₂) to the wells (except for the control group) and incubate for the desired duration (e.g., 24 hours).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.[25][26]
-
Cell Culture and Treatment: Culture neuronal cells and treat with the test compounds and neurotoxic agent as described in the MTT assay protocol.
-
DCFH-DA Loading: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Express the ROS levels as a percentage of the control or the group treated with the neurotoxin alone.
Western Blot Analysis for NF-κB Activation
This method is used to determine the levels of key proteins in the NF-κB signaling pathway.
-
Protein Extraction: Following cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, p65, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Nrf2 Activation Assay
Nrf2 activation can be assessed by measuring the nuclear translocation of Nrf2 or the expression of its target genes.[27][28][29][30]
-
Nuclear Protein Extraction: Treat cells as desired and then perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Western Blot for Nuclear Nrf2: Perform Western blotting on the nuclear extracts using an antibody specific for Nrf2. An increase in nuclear Nrf2 indicates activation.
-
Reporter Gene Assay: Transfect cells with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase reporter gene. Treat the cells with the test compounds and measure luciferase activity. An increase in luciferase activity indicates Nrf2 activation.
-
Quantitative PCR (qPCR): Extract total RNA from treated cells and perform reverse transcription to synthesize cDNA. Use qPCR to measure the mRNA levels of Nrf2 target genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Experimental Workflow Overview
The following diagram illustrates a general workflow for screening and characterizing the neuroprotective effects of natural compounds.
This comparative guide underscores the significant neuroprotective potential of this compound and provides a valuable framework for its further evaluation. The detailed data and protocols presented herein are intended to accelerate research efforts aimed at translating the promise of natural compounds into tangible therapeutic solutions for neurodegenerative diseases.
References
- 1. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. This compound suppresses NF-[kappa]B activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - ProQuest [proquest.com]
- 5. Neuroprotective Effects of Quercetin in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. Curcumin Inhibits the Primary Nucleation of Amyloid-Beta Peptide: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Epigallocatechin-3-gallate: A phytochemical as a promising drug candidate for the treatment of Parkinson’s disease [frontiersin.org]
- 13. Epigallocatechin Gallate Has a Neurorescue Effect in a Mouse Model of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effect of green tea extract (-)-epigallocatechin-3-gallate in a preformed fibril-induced mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Effects of Quercetin on the Nrf2 Pathway [casi.org]
- 17. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathw...: Ingenta Connect [ingentaconnect.com]
- 19. Flavonoid Quercetin Enhances Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway Activation and Reduces Inflammatory Cytokines in Asthmatic Airway Epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective effects of resveratrol through modulation of PI3K/Akt/GSK-3β pathway and metalloproteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Resveratrol: A Natural Compound Targeting the PI3K/Akt/mTOR Pathway in Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scienceopen.com [scienceopen.com]
- 24. researchgate.net [researchgate.net]
- 25. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. raybiotech.com [raybiotech.com]
- 28. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. nwlifescience.com [nwlifescience.com]
- 30. indigobiosciences.com [indigobiosciences.com]
Safety Operating Guide
Proper Disposal of Ethyl Caffeate in a Laboratory Setting
For immediate reference, treat ethyl caffeate as a hazardous chemical waste. Due to its classification as an irritant and harmful if swallowed, it requires disposal through a licensed professional waste disposal service.[1][2] Always consult your institution's specific safety protocols and waste management guidelines before proceeding.
This guide provides comprehensive procedures for the safe and compliant disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these steps is critical for ensuring personnel safety and environmental protection.
Understanding the Hazards
This compound is classified with the following GHS hazard statements, underscoring the need for careful handling and disposal:
-
H302: Harmful if swallowed[1]
These classifications necessitate that this compound be managed as a hazardous waste stream.
Disposal Procedures for Unused or Waste this compound
Unused, expired, or contaminated this compound must be disposed of as hazardous chemical waste.
Step-by-Step Protocol:
-
Container Selection:
-
Use a dedicated, sealable, and chemically compatible waste container. Glass bottles are generally suitable.
-
Ensure the container is in good condition, free from cracks or leaks.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Note the date when the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Keep the container tightly sealed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
Solid waste contaminated with this compound, such as gloves, bench paper, and pipette tips, must also be disposed of as hazardous waste.
Step-by-Step Protocol:
-
Segregation:
-
Collect all contaminated solid waste in a designated, leak-proof plastic bag or a labeled, sealable container.
-
Do not mix this waste with non-hazardous laboratory trash.
-
-
Labeling:
-
Clearly label the bag or container with "Hazardous Waste" and "this compound Contaminated Debris".
-
-
Storage and Disposal:
-
Store the sealed container in the satellite accumulation area alongside the liquid this compound waste.
-
Arrange for pickup with your institution's EHS department.
-
Disposal of Empty this compound Containers
Empty containers that once held this compound must be managed carefully to prevent the release of residual chemicals.
Step-by-Step Protocol:
-
Decontamination:
-
Triple rinse the empty container with a suitable solvent, such as ethanol (B145695) or acetone.
-
Crucially, the first rinsate must be collected and disposed of as hazardous waste. Add it to your this compound liquid waste container. Subsequent rinses may also need to be collected depending on institutional policies.
-
-
Container Preparation:
-
After rinsing, allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Deface or remove the original product label to prevent confusion.
-
-
Final Disposal:
-
Once thoroughly decontaminated and the label is removed, the container can typically be disposed of in the appropriate recycling or general waste stream, in accordance with your institution's guidelines for clean lab glass or plastic.
-
Emergency Spill Procedures
In the event of an this compound spill, follow these immediate steps:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your laboratory supervisor.
-
Control Ignition Sources: If the spill is large, ensure there are no nearby ignition sources.
-
Ventilate: Increase ventilation in the area, preferably using a fume hood.
-
Use Appropriate PPE: Wear safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate Area: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Summary of Disposal Information
| Waste Stream | Container Type | Labeling Requirements | Disposal Method |
| Unused/Waste this compound | Sealable, chemically compatible container (e.g., glass bottle) | "Hazardous Waste", "this compound", Date | Collection by licensed professional waste disposal service via EHS |
| Contaminated Solid Waste | Leak-proof plastic bag or sealable container | "Hazardous Waste", "this compound Contaminated Debris" | Collection by licensed professional waste disposal service via EHS |
| Empty this compound Containers | Original container | N/A (label to be defaced after cleaning) | Triple rinse (collect first rinsate as hazardous waste), then dispose as clean lab glass/plastic per institutional policy |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Ethyl Caffeate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ethyl Caffeate, including operational procedures and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant, with the potential to cause skin, eye, and respiratory irritation.[1] Ingestion may also be harmful.[1] Therefore, adherence to appropriate safety protocols and the use of proper personal protective equipment are critical.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must meet ANSI Z.87.1 1989 standard. Chemical splash goggles are recommended.[2] |
| Face Shield | Required when there is a risk of splashing or a large-scale reaction.[2] | |
| Hand Protection | Gloves | Chemical-resistant gloves are essential. While disposable nitrile gloves offer broad short-term protection, it is advisable to consult the glove manufacturer's resistance guide for specific chemicals.[2] For prolonged contact, consider more robust options. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn and kept buttoned to protect against incidental contact. |
| Respiratory Protection | Respirator | The use of a respirator is advised if working in a poorly ventilated area or if dust or aerosols may be generated.[2] The specific type of respirator should be determined by a workplace risk assessment. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize exposure and ensure safety.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that an appropriate chemical spill kit is readily accessible.
-
Locate and ensure the functionality of the nearest safety shower and eyewash station.
-
Don all required PPE as outlined in the table above.
2. Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
When transferring the compound, use appropriate tools such as a spatula or scoop to prevent spillage.
-
If heating the substance, do so with caution and ensure adequate ventilation to handle any potential fumes.
3. Storage:
-
Store this compound in a tightly sealed container.
-
It is recommended to refrigerate the compound for optimal shelf life.[3]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate this compound waste from other laboratory waste streams.
-
This includes any unused product, contaminated consumables (e.g., gloves, weighing paper), and empty containers.
2. Waste Collection:
-
Collect all this compound waste in a clearly labeled, sealed, and appropriate waste container.
-
The container should be marked as "Hazardous Waste" and should specify the contents.
3. Disposal Procedure:
-
This compound should not be disposed of with household garbage or poured down the drain.[5]
-
Disposal must be carried out in accordance with all applicable federal, state, and local regulations.
-
It is recommended to use a licensed chemical waste disposal company for final disposal.[6]
-
Contaminated packaging should be disposed of as unused product.[6]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C11H12O4 | CID 5317238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. This compound, 102-37-4 [thegoodscentscompany.com]
- 4. fishersci.ca [fishersci.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
